molecular formula C13H12N4 B112984 2-(4-Aminophenyl)-1H-benzimidazol-5-amine CAS No. 7621-86-5

2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Cat. No.: B112984
CAS No.: 7621-86-5
M. Wt: 224.26 g/mol
InChI Key: XAFOTXWPFVZQAZ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1H-benzimidazol-5-amine is a high-value benzimidazole derivative serving as a critical synthon in advanced research and development. Its primary research value lies in its dual application across pharmaceutical discovery and high-performance materials science. In medicinal chemistry, the compound's benzimidazole core is a privileged structure in drug design, known for its ability to interact with various biological polymers. This molecule is extensively utilized as a key building block in the synthesis of novel therapeutic agents, with research focusing on its potential in targeted therapies, particularly in oncology . The presence of multiple amino groups facilitates its incorporation into larger, more complex molecular architectures, making it a versatile intermediate for generating compounds with diverse biological activity profiles. Concurrently, in materials science, this compound is investigated as a novel diamine monomer for the synthesis of polyimide (PI) films. Research demonstrates that incorporating this monomer enhances the thermal stability of the resulting polymers. Studies comparing PI films have shown that those derived from this diamine exhibit superior thermal stability, retaining mechanical properties such as tensile strength and modulus more effectively at high temperatures compared to other common diamines . This makes it a compound of significant interest for developing next-generation materials for extreme environment applications, including in aerospace and electronics. Its role in these two distinct fields underscores its utility as a multifunctional research chemical for scientists pushing the boundaries of both chemical and material innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-3H-benzimidazol-5-amine
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InChI

InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17)
Source PubChem
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InChI Key

XAFOTXWPFVZQAZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12N4
Source PubChem
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DSSTOX Substance ID

DTXSID0064755
Record name 2-(4-Aminophenyl)-1H-benzimidazol-2-amine
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Molecular Weight

224.26 g/mol
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CAS No.

7621-86-5
Record name 2-(4-Aminophenyl)-5-aminobenzimidazole
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Record name 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)-
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS Number: 7621-86-5), a versatile aromatic diamine. The document details its chemical and physical properties, provides established synthesis protocols, and explores its primary applications in advanced materials science, particularly in the development of high-performance polymers for lithium-ion battery separators. Additionally, it discusses the potential, though less documented, role of its core benzimidazole structure in medicinal chemistry and drug discovery. This guide is intended to be a comprehensive resource for researchers and professionals working with this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-Amino-2-(4-aminophenyl)benzimidazole, is a stable, solid organic compound.[1] Its core structure features a benzimidazole ring system substituted with two amino groups, rendering it a valuable monomer for polymerization reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 7621-86-5[2]
Molecular Formula C₁₃H₁₂N₄[3]
Molecular Weight 224.26 g/mol [3]
Melting Point 234.0 to 238.0 °C[3]
Boiling Point 355.66 °C (rough estimate)[3]
Appearance Light beige to light brown powder[4][5]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa 11.15 ± 0.10 (Predicted)[3]
UV max 335 nm (in Ethanol)[6]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
IUPAC Name This compound[7]
Synonyms 2-(4-AMINOPHENYL)-5-AMINOBENZIMIDAZOLE; 5-Amino-2-(4-aminophenyl)benzimidazole; APBIA[3][8]
InChI InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17)[1]
InChI Key XAFOTXWPFVZQAZ-UHFFFAOYSA-N[1]
SMILES Nc1ccc(cc1)c2[nH]c3ccc(N)cc3n2[9]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are commonly reported for the preparation of this compound.

Method 1: Reduction of a Dinitro Precursor

This method involves the synthesis of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole followed by a reduction step.

  • Step 1: Synthesis of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole: A detailed procedure for a similar compound involves the reaction of 4-nitro-1,2-phenylenediamine with 4-nitrobenzoyl chloride in the presence of methanesulfonic acid and phosphorus pentoxide.[6] The mixture is heated, and the product is precipitated by pouring the reaction mixture into water.[6]

  • Step 2: Reduction to this compound: The dinitro compound is reduced to the corresponding diamine. A reported method for a similar reduction uses palladium on carbon (Pd/C) as a catalyst with hydrazine hydrate in refluxing ethanol.[10] Another approach involves using sodium sulfide in an acidic aqueous solution at elevated temperatures.[3]

Method 2: Direct Condensation

This approach involves the direct condensation of an o-phenylenediamine derivative with p-aminobenzoic acid.

  • Reaction: o-Phenylenediamine and 4-aminobenzoic acid are reacted in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or o-phosphoric acid.[1]

  • Procedure: A typical procedure involves heating a mixture of the reactants and the acid catalyst (e.g., o-phosphoric acid at 200 °C for several hours).[1] The reaction mixture is then cooled and poured into water to precipitate the product, which is subsequently neutralized, filtered, and purified, often by recrystallization from ethanol.[1] Microwave-assisted synthesis using PPA has been reported to significantly reduce reaction times and improve yields.[1]

Synthesis_Method_2 o-Phenylenediamine o-Phenylenediamine Reaction_Mixture Reaction Mixture o-Phenylenediamine->Reaction_Mixture 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid->Reaction_Mixture Heating Heating (e.g., 200°C) + Catalyst (PPA) Reaction_Mixture->Heating Precipitation Precipitation (Addition to Water) Heating->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Final_Product 2-(4-Aminophenyl)-1H- benzimidazol-5-amine Purification->Final_Product

Caption: Direct condensation synthesis workflow.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show signals for the aromatic protons, the amine protons, and the N-H proton of the imidazole ring.

    • ¹³C NMR will show distinct signals for the carbon atoms in the benzimidazole core and the aminophenyl substituent.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and imidazole groups, C-H stretching of the aromatic rings, and C=N stretching of the imidazole ring.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Materials Science

The primary application of this compound is as a monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides.[2][6] The rigid benzimidazole unit and the presence of two reactive amine groups make it an excellent building block for creating polymers with enhanced thermal and mechanical properties.[2]

Polyimide Synthesis for Lithium-Ion Battery Separators

Polyimides derived from this diamine are being investigated for use as separators in lithium-ion batteries due to their high thermal stability, which is a critical safety feature.[11]

Experimental Protocol: Synthesis of a Poly(benzimidazole-imide) (Representative)

This protocol is adapted from procedures for similar benzimidazole-containing diamines.

  • Poly(amic acid) Formation: In a dry nitrogen atmosphere, this compound is dissolved in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-oxydiphthalic anhydride - ODPA) is added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form the poly(amic acid) precursor.

  • Membrane Casting: The viscous poly(amic acid) solution is cast onto a glass substrate to a uniform thickness.

  • Thermal Imidization: The cast film is subjected to a staged thermal curing process under a nitrogen atmosphere. A typical cycle might involve heating at 100°C, 200°C, and finally 300-350°C, holding at each temperature for a defined period to facilitate the cyclization of the amic acid to the imide and to remove the solvent and water by-product. This process results in a robust polyimide film.

Polyimide_Synthesis_Workflow cluster_0 Step 1: Polymerization cluster_1 Step 2: Membrane Formation Diamine 2-(4-Aminophenyl)-1H- benzimidazol-5-amine PAA_Solution Poly(amic acid) Solution Diamine->PAA_Solution Dianhydride Aromatic Dianhydride (e.g., ODPA) Dianhydride->PAA_Solution Solvent Aprotic Solvent (e.g., DMAc) Solvent->PAA_Solution Casting Film Casting PAA_Solution->Casting Thermal_Curing Staged Thermal Imidization (100-350°C) Casting->Thermal_Curing PI_Membrane Poly(benzimidazole-imide) Membrane Thermal_Curing->PI_Membrane

Caption: Poly(benzimidazole-imide) synthesis workflow.

Relevance in Medicinal Chemistry

The benzimidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of benzimidazole have shown a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

Potential as a Kinase Inhibitor Precursor

Many benzimidazole-containing molecules act as kinase inhibitors by competing with ATP for the binding site on the enzyme.[8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[8] While there is no specific published data on the kinase inhibitory activity of this compound itself, its structure serves as a valuable starting point for the synthesis of more complex derivatives with potential kinase inhibitory properties.[2][8] The two amino groups provide reactive handles for further chemical modifications to enhance potency and selectivity against specific kinase targets.[2]

Kinase_Inhibition_Concept Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Signaling_Pathway Cell Proliferation Signaling Pathway Phosphorylated_Substrate->Signaling_Pathway Benzimidazole_Derivative Benzimidazole-based Kinase Inhibitor Benzimidazole_Derivative->Kinase Inhibition

Caption: General mechanism of kinase inhibition.

Safety and Handling

This compound is reported to have low toxicity by ingestion.[6] However, as with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. When heated to decomposition, it may emit toxic vapors of nitrogen oxides.[3] It is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[3]

Conclusion

This compound is a valuable chemical intermediate with well-established applications in materials science and potential for further exploration in medicinal chemistry. Its role as a monomer for high-performance polyimides, particularly for enhancing the safety and performance of lithium-ion batteries, is a significant area of current research and development. While its direct biological activity is not extensively documented, its benzimidazole core structure suggests that its derivatives could be promising candidates for drug discovery efforts, especially in the field of oncology. This guide provides a solid foundation of its properties, synthesis, and applications to aid researchers in their work with this versatile compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of APBIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APBIA, chemically known as 5-Amino-2-(4-aminophenyl)-benzimidazole, is a heterocyclic aromatic compound belonging to the benzimidazole class. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and potential biological activities. Drawing from available data on APBIA and related benzimidazole derivatives, this guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, potential signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Physicochemical Properties

APBIA is a solid, off-white to light brown powder with a defined molecular structure that dictates its physical and chemical behavior.[1][2] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of APBIA

PropertyValueReference
Chemical Name 5-Amino-2-(4-aminophenyl)-benzimidazole[3]
Synonyms APBIA, 2-(4-Aminophenyl)-1H-benzimidazol-5-amine[3]
CAS Number 7621-86-5[3]
Molecular Formula C₁₃H₁₂N₄[3]
Molecular Weight 224.27 g/mol [3]
Appearance Off-white to light brown solid powder[1][2]
Melting Point 234.0 - 238.0 °C[3]
Boiling Point 355.66 °C at 760 mmHg[3]
Solubility Poorly soluble in water. Soluble in polar organic solvents like DMSO and methanol.
Stability Stable under normal conditions, but sensitive to strong oxidizing agents.

Chemical Properties and Synthesis

The chemical reactivity of APBIA is largely influenced by the benzimidazole core and the two amino groups. The amino groups can act as nucleophiles and are susceptible to various chemical modifications. The benzimidazole ring system is relatively stable but can undergo substitution reactions.

Synthesis of APBIA

A common method for the synthesis of 2-(4'-aminophenyl)-5-amino-benzimidazole (DAPBI or APBIA) involves a multi-step process:

  • Condensation: p-Nitrobenzoic acid is condensed with aniline.

  • Dinitration: The resulting N-(4'-nitrobenzoyl)aniline is dinitrated.

  • Reduction: The N-(4-nitrobenzoyl)-2,4-dinitroaniline is then reduced to the corresponding triamine.

  • Dehydrocyclization: The triamine undergoes dehydrocyclization to yield APBIA.

A detailed experimental protocol for a similar synthesis is described in US Patent 4,109,093.

Experimental Protocol: Synthesis of APBIA (General Method)

Materials:

  • p-Nitrobenzoic acid

  • Aniline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Reducing agent (e.g., Sodium hydrosulfide)

  • Solvents (e.g., Ethanol)

Procedure:

  • Step 1: Condensation of p-nitrobenzoic acid with aniline. A mixture of p-nitrobenzoic acid and aniline is heated to facilitate condensation, with the removal of water.

  • Step 2: Dinitration of N-(4'-nitrobenzoyl)aniline. The product from step 1 is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture (concentrated nitric and sulfuric acids) is added dropwise while maintaining a low temperature.

  • Step 3: Reduction of N-(4-nitrobenzoyl)-2,4-dinitroaniline. The trinitro compound is suspended in water and heated. A solution of a suitable reducing agent (e.g., sodium hydrosulfide) is added gradually. The reaction mixture is refluxed to ensure complete reduction.

  • Step 4: Dehydrocyclization of the triamine. The resulting triamino product is heated in an acidic medium (e.g., hydrochloric acid) to induce cyclization, forming the benzimidazole ring.

  • Step 5: Purification. The crude APBIA is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Activities and Mechanisms of Action

While specific biological data for APBIA is limited in the public domain, the benzimidazole scaffold is a well-established pharmacophore with a wide range of biological activities, particularly as an anticancer agent.[4][5][6][7][8] Benzimidazole derivatives have been reported to exert their effects through various mechanisms, including:

  • Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.[9][10][11][12] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

  • Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR), which are often dysregulated in cancer and play a key role in cell signaling pathways controlling proliferation, survival, and angiogenesis.[13]

  • Microtubule Disruption: Certain benzimidazole derivatives can interfere with the polymerization or depolymerization of microtubules, essential components of the cytoskeleton involved in cell division.[14][15][16] This disruption leads to cell cycle arrest and apoptosis.

  • DNA Binding: The planar structure of the benzimidazole ring allows some derivatives to bind to the minor groove of DNA, potentially interfering with DNA replication and transcription.[17][18][19][20][21]

  • Induction of Apoptosis: Many benzimidazole-based anticancer agents induce programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.[22][23][24][25][26]

Based on these established mechanisms for related compounds, it is plausible that APBIA may exhibit similar biological activities. Further experimental validation is required to confirm these hypotheses.

Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by APBIA, based on the known mechanisms of other benzimidazole derivatives.

Topoisomerase_Inhibition APBIA APBIA DNA_TopoI_Complex DNA-TopoI Cleavable Complex APBIA->DNA_TopoI_Complex Stabilizes DNA DNA DNA->DNA_TopoI_Complex TopoI Topoisomerase I TopoI->DNA_TopoI_Complex DNA_Breaks DNA Strand Breaks DNA_TopoI_Complex->DNA_Breaks Prevents re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Potential mechanism of APBIA as a topoisomerase I inhibitor.

Kinase_Inhibition APBIA APBIA FGFR FGFR APBIA->FGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) FGFR->Downstream_Signaling Activates Proliferation Cell Proliferation Downstream_Signaling->Proliferation Survival Cell Survival Downstream_Signaling->Survival

Caption: Potential mechanism of APBIA as a kinase inhibitor (e.g., FGFR).

Microtubule_Disruption APBIA APBIA Tubulin Tubulin Dimers APBIA->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of APBIA as a microtubule disrupting agent.

Experimental Protocols for Biological Activity Screening

To investigate the potential anticancer activity of APBIA, a series of in vitro assays can be employed.

Experimental Protocol: In Vitro Anticancer Activity Assessment

1. Cell Culture:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with various concentrations of APBIA for a specified period (e.g., 48 or 72 hours).

  • MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • The IC₅₀ (half-maximal inhibitory concentration) is calculated to determine the cytotoxic potency of APBIA.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cells are treated with APBIA at its IC₅₀ concentration.

  • After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

4. Cell Cycle Analysis:

  • APBIA-treated cells are fixed and stained with a DNA-intercalating dye (e.g., PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

5. Western Blot Analysis:

  • Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1).

  • Secondary antibodies conjugated to an enzyme are used for detection.

The following diagram illustrates a general workflow for screening the anticancer activity of a compound like APBIA.

Anticancer_Screening_Workflow Start Start: APBIA Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 Cell_Culture->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot (Apoptotic & Cell Cycle Proteins) Mechanism_Studies->Western_Blot Results Results & Interpretation Apoptosis_Assay->Results Cell_Cycle_Analysis->Results Western_Blot->Results

Caption: General workflow for in vitro anticancer screening of APBIA.

Conclusion

APBIA is a benzimidazole derivative with well-defined physicochemical properties. While specific biological data on APBIA is not extensively available, the known pharmacological profiles of related benzimidazole compounds suggest its potential as a bioactive molecule, particularly in the context of anticancer research. The proposed mechanisms of action, including topoisomerase inhibition, kinase inhibition, and microtubule disruption, provide a rational basis for future investigations. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to explore the therapeutic potential of APBIA. Further in-depth studies are warranted to elucidate its precise biological functions and signaling pathways.

References

2-(4-Aminophenyl)-1H-benzimidazol-5-amine molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Abstract

This compound, also known by the acronyms APBIA or DAPBI, is a versatile organic compound with the CAS Number 7621-86-5.[1][2][3] Its unique molecular architecture, featuring a rigid benzimidazole core with two strategically positioned amino groups, makes it a valuable building block in diverse scientific fields.[2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis methodologies, and key applications. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated data, and visualizations of relevant chemical and logical workflows.

Introduction

This compound is a high-value derivative of benzimidazole, a heterocyclic aromatic compound. The benzimidazole moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Consequently, APBIA serves as a critical synthon in the development of novel therapeutic agents, particularly in oncology.[1][4] The compound's dual amino functionalities also allow for its use as a diamine monomer in the synthesis of high-performance polymers, such as polyimides, for advanced applications in the electronics and aerospace industries.[4][5] Its role extends to cutting-edge energy storage solutions, where it is a key component in the creation of aerogel lithium battery separators and proton exchange membranes.[5][6] This guide consolidates the available technical information to facilitate its application in further research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzimidazole ring system where the C2 position is substituted with a 4-aminophenyl group, and an additional amino group is attached at the C5 position of the benzimidazole core. This configuration provides multiple reactive sites for further chemical modification.[2]

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 7621-86-5[1][7]
Molecular Formula C₁₃H₁₂N₄[2][6][7]
Molecular Weight 224.26 g/mol [6][7][8]
IUPAC Name This compound[9]
Synonyms APBIA, DAPBI, 5-Amino-2-(4-aminophenyl)benzimidazole[1][2][3]
Appearance Light beige to light brown powder, Crystalline solid[2][5]
Melting Point 234.0 to 238.0 °C[8][9]
Boiling Point 355.66°C to 545.5°C (estimates vary)[8][9][10]
Density ~1.21 - 1.36 g/cm³ (estimates vary)[8][10]
InChI Key XAFOTXWPFVZQAZ-UHFFFAOYSA-N[2][4]
SMILES NC1=CC=C(C=2NC=3C(N2)=CC(N)=CC3)C=C1[2]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[8]

Synthesis and Manufacturing

Several synthetic routes for this compound have been established. The choice of method often depends on the desired purity, scale, and available starting materials.

Key Synthetic Pathways:

  • Multi-Step Synthesis from p-Nitrobenzoic Acid : A well-documented, four-step process provides precise control over the placement of the amino groups.[3][4] This method involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of all three nitro groups to form a triamine, and a final dehydrocyclization step to yield the benzimidazole ring.[3][4][11]

  • Direct Condensation : This approach involves the reaction of an o-phenylenediamine derivative with p-aminobenzoic acid.[4][11] The reaction is typically catalyzed by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA) or o-phosphoric acid.[4][11] Microwave-assisted synthesis using PPA has been reported to be highly efficient, achieving a yield of 89.5% in just 10 minutes.[4]

  • Reduction of a Dinitro Precursor : The target molecule can be synthesized from its dinitro analogue, 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole, via a reduction reaction.[7] One reported method for this reduction uses sodium sulfide and phosphoric acid.[7]

  • Tandem Catalysis : A modern approach utilizes a bifunctional catalyst (e.g., Pd@MIL-101(Cr)) to perform acid catalysis and catalytic hydrogenation of nitro groups in a tandem process.[12]

G Figure 1: Multi-Step Synthesis Workflow for APBIA cluster_start Starting Materials cluster_steps Reaction Sequence cluster_final Final Product A p-Nitrobenzoic Acid S1 Step 1: Condensation A->S1 B Aniline B->S1 P1 N-(4'-nitrobenzoyl)aniline S1->P1 S2 Step 2: Dinitration P1->S2 P2 N-(4'-nitrobenzoyl)- 2,4-dinitro-aniline S2->P2 S3 Step 3: Reduction P2->S3 P3 Corresponding Triamine S3->P3 S4 Step 4: Dehydrocyclization P3->S4 FP 2-(4-Aminophenyl)-1H- benzimidazol-5-amine S4->FP

Caption: Multi-Step Synthesis Workflow for APBIA.

Applications and Research

Pharmaceutical and Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in drug discovery, and APBIA is a valuable intermediate for creating more complex molecules with therapeutic potential.[4]

  • Oncology : Research has focused on the potential of APBIA derivatives as anti-cancer agents.[1] The mechanism of action is often related to the inhibition of critical enzymes like kinases, which are pivotal in cancer cell signaling pathways that control proliferation and survival.[1] By blocking these pathways, these compounds can induce programmed cell death (apoptosis) in malignant cells.[1]

  • Other Therapeutic Areas : The compound is also being investigated for its utility in developing treatments for infectious and neurodegenerative diseases, owing to its ability to interact with various biological macromolecules.[1]

G Figure 2: Conceptual Mechanism of Action in Oncology A APBIA Derivative B Target Enzyme (e.g., Kinase) A->B Binds to C Inhibition of Enzymatic Activity B->C D Blockage of Downstream Signaling Pathway C->D E Inhibition of Cell Proliferation D->E F Induction of Apoptosis (Programmed Cell Death) D->F

Caption: Conceptual Mechanism of Action in Oncology.

Advanced Materials Science

APBIA's structure makes it an excellent monomer for creating robust polymers with desirable thermal and mechanical properties.[4]

  • Polyimides (PIs) : It is used as a diamine monomer for synthesizing PI films. Incorporating APBIA into the polymer backbone has been shown to enhance the thermal stability of the resulting films, allowing them to retain mechanical properties at high temperatures.[4]

  • Proton Exchange Membranes (PEMs) : The compound is a synthetic raw material for sulfonated polyimides containing benzimidazole (SPIBIs).[6] These SPIBIs can be used to prepare novel organic-inorganic hybrid PEMs, which are critical components in next-generation battery technology and fuel cells.[5][6] These advanced membranes exhibit improved mechanical strength, oxidative stability, and hydrolytic stability.[6]

G Figure 3: Workflow for Application in Materials Science A Monomer: 2-(4-Aminophenyl)-1H- benzimidazol-5-amine B Polymerization (e.g., with dianhydride) A->B C High-Performance Polymer (e.g., Polyimide or SPIBI) B->C D Membrane Fabrication C->D E Proton Exchange Membrane (PEM) D->E F Application: Advanced Lithium Batteries, Fuel Cells E->F

Caption: Workflow for Application in Materials Science.

Experimental Data and Characterization

Structural elucidation relies on standard spectroscopic techniques. While fully assigned spectral data is not widely available in public literature, analysis of similar compounds allows for the prediction of key spectral features.[4]

Table 2: Anticipated Spectroscopic Data

TechniqueNucleus/RegionExpected Chemical Shift / WavenumberAssignmentReference
¹H NMR ¹H~12.5 ppm (broad)Imidazole N-H[4]
¹H~6.5 - 8.0 ppm (complex pattern)Aromatic C-H[4]
¹H~3.5 - 5.0 ppm (broad)Amine N-H₂[4]
¹³C NMR ¹³C~150 - 155 ppmImidazole C2 (C=N)[4]
IR Spec. ~3400-3200 cm⁻¹ (broad)N-H stretching (amines, imidazole)[3]
~1620-1580 cm⁻¹N-H bending, C=N stretching[4]
UV-Vis λmax ≈ 335 nm (in Ethanol)Electronic transitions (π → π*)[6]

Experimental Protocols

The following is a representative protocol for the synthesis of 2-(4-Aminophenyl)-1H-benzimidazole, a closely related parent compound, which illustrates the direct condensation methodology. This can be adapted for the synthesis of the 5-amino derivative by using 1,2,4-triaminobenzene instead of o-phenylenediamine.

Protocol: Synthesis via Acid-Catalyzed Condensation [11]

  • Reactant Preparation : In a suitable reaction flask, combine 1.09 g (0.01 mol) of o-phenylenediamine and 1.38 g (0.01 mol) of p-aminobenzoic acid.

  • Catalyst Addition : Add 25 mL of o-phosphoric acid to the reaction flask. The acid acts as both a catalyst and a dehydrating medium.

  • Reaction : Heat the mixture under reflux for 4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Work-up : After the reaction is complete, carefully pour the hot mixture over a beaker containing crushed ice and water. This will precipitate the product and dilute the acid.

  • Neutralization : Slowly add a 10% solution of aqueous ammonia (NH₃) to the mixture while stirring until the pH becomes neutral. Use litmus paper or a pH meter to monitor the pH. The benzimidazole derivative will precipitate as a solid.

  • Isolation : Filter the resulting solid precipitate using a Buchner funnel.

  • Washing : Wash the collected solid thoroughly with cold water to remove any residual salts and impurities.

  • Drying : Dry the product in a vacuum oven or desiccator.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified benzimidazole derivative.[11]

References

Solubility Profile of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, a benzimidazole derivative with significant potential in pharmaceutical research and materials science. This document outlines its known solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates its mechanism of action as a kinase inhibitor in key signaling pathways.

Quantitative Solubility Data

Organic SolventSolubility Description
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]
MethanolSlightly Soluble[3]
Polar Organic SolventsSoluble[1][2]

It is important to note that "slightly soluble" and "soluble" are qualitative terms and empirical determination is necessary for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (e.g., DMSO, Methanol, Ethanol, Acetone), analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantitative Analysis (HPLC Method Recommended):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC under the same conditions as the standards.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Alternative Analysis (UV-Vis Spectrophotometry):

  • If an appropriate chromophore exists and there are no interfering substances, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus concentration should be prepared using standard solutions. The filtered saturated solution is then diluted appropriately and its absorbance is measured to determine the concentration.

Signaling Pathway Inhibition

Benzimidazole derivatives are recognized for their potential as kinase inhibitors in oncology research.[4] They can interfere with key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways. The mechanism often involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing phosphorylation and activation of downstream signaling molecules.

Below are diagrams illustrating the inhibitory effect of a benzimidazole compound, such as this compound, on the VEGFR-2 and FGFR signaling pathways.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Caption: Inhibition of the FGFR signaling pathway by this compound.

Conclusion

This compound is a compound of significant interest with stated solubility in polar organic solvents. For drug development and other research applications, precise quantitative determination of its solubility is critical. The provided experimental protocol offers a robust framework for obtaining this essential data. Furthermore, understanding its inhibitory action on key signaling pathways like VEGFR-2 and FGFR is fundamental to exploring its therapeutic potential, particularly in the field of oncology.

References

Synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine from p-Nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, a significant heterocyclic compound, commencing from the readily available starting material, p-nitrobenzoic acid. This document details the multi-step synthesis, including in-depth experimental protocols and quantitative data to support reproducibility and further investigation.

Introduction

This compound, often referred to as DAPBI, is a molecule of interest in medicinal chemistry and materials science due to its rigid, planar structure and the presence of multiple reactive amino groups. The benzimidazole core is a prevalent scaffold in numerous pharmacologically active compounds. This guide focuses on a well-established, four-step synthetic route starting from p-nitrobenzoic acid. The synthesis involves a sequence of condensation, dinitration, reduction, and cyclodehydration reactions.

Overall Synthetic Pathway

The synthesis of this compound from p-nitrobenzoic acid is a four-step process. The overall transformation is depicted below.

Synthesis_Pathway p_nitrobenzoic_acid p-Nitrobenzoic Acid intermediate1 N-(4'-nitrobenzoyl)-aniline p_nitrobenzoic_acid->intermediate1 Condensation aniline Aniline aniline->intermediate1 intermediate2 N-(4'-nitrobenzoyl)- 2,4-dinitroaniline intermediate1->intermediate2 Dinitration nitrating_agent HNO₃ / H₂SO₄ nitrating_agent->intermediate2 intermediate3 N-(4-aminobenzoyl)- 1,2,4-triaminobenzene intermediate2->intermediate3 Reduction reducing_agent Reduction (e.g., NaSH or H₂/catalyst) reducing_agent->intermediate3 final_product 2-(4-Aminophenyl)-1H- benzimidazol-5-amine intermediate3->final_product Cyclization cyclization Acid-catalyzed Cyclodehydration cyclization->final_product Experimental_Workflow start Start reagents Combine Reactants and Solvents start->reagents reaction Set Reaction Conditions (Temperature, Time) reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, water collection) reaction->monitoring workup Reaction Work-up (e.g., Precipitation, Quenching) monitoring->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (e.g., Recrystallization) isolation->purification characterization Characterize Product (MP, Spectroscopy, etc.) purification->characterization end End characterization->end

An In-depth Technical Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-aminophenyl)-1H-benzimidazol-5-amine (CAS 7621-86-5), a versatile heterocyclic amine with significant potential in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a light beige to light brown powder.[1] Its core structure features a benzimidazole ring system substituted with two amino groups, contributing to its utility as a versatile building block in organic synthesis.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of CAS 7621-86-5

PropertyValueReference(s)
Molecular Formula C₁₃H₁₂N₄[3][4]
Molecular Weight 224.26 g/mol [3]
Melting Point 234.0 to 238.0 °C[3]
Boiling Point 355.66 °C (rough estimate)[3]
Flash Point 317.6 °C[3]
Density 1.2067 g/cm³ (rough estimate)[3]
pKa 11.15 ± 0.10 (Predicted)[3]
Solubility Insoluble in water.[1] Soluble in most organic solvents, including DMSO (slightly) and Methanol (slightly).[1][3]
Appearance Light beige to light brown powder[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The primary methods involve either a multi-step process beginning with p-nitrobenzoic acid or a more direct condensation reaction.

Synthesis via Multi-Step Process from p-Nitrobenzoic Acid

A common synthetic pathway involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of the nitro groups, and subsequent dehydrocyclization to form the final benzimidazole ring.[5]

A detailed experimental protocol for this multi-step synthesis is described in U.S. Patent 4,109,093 A.[6] The key steps are outlined below:

Step 1: Condensation of p-Nitrobenzoic Acid with Aniline

  • A mixture of p-nitrobenzoic acid and aniline is heated to approximately 170-210 °C, with the water formed during the reaction being distilled off.[5][6]

Step 2: Dinitration of N-(4'-nitrobenzoyl)-aniline

  • The N-(4'-nitrobenzoyl)-aniline product from the previous step is dissolved in concentrated sulfuric acid and cooled.[6]

  • A solution of nitric acid in sulfuric acid is then added while maintaining a low temperature (0-25 °C).[5][6]

  • The reaction mixture is then carefully added to ice water to precipitate the N-(4'-nitrobenzoyl)-2,4-dinitro-aniline.[6]

Step 3: Reduction of N-(4'-nitrobenzoyl)-2,4-dinitro-aniline

  • The dinitro compound is reduced to the corresponding triamine. This can be achieved using various reducing agents, such as sodium or ammonium hydrosulfide, sulfide, or polysulfide.[5]

Step 4: Dehydrocyclization to form 2-(4'-aminophenyl)-5-aminobenzimidazole

  • The resulting triamine undergoes cyclodehydration to form the final product.[5][6] This step can be performed without isolation of the intermediate triamine, which is economically advantageous.[5] The product can be isolated in an alkaline medium (pH 7-10) or in an acidic medium as the monohydrochloride salt.[5]

Synthesis via Direct Condensation

A more direct approach involves the reaction of an o-phenylenediamine derivative with p-aminobenzoic acid.[4] This reaction is typically acid-catalyzed, with polyphosphoric acid (PPA) being a common and effective dehydrating agent and catalyst.[4]

Experimental Protocol Outline:

  • Reactants: o-phenylenediamine and 4-aminobenzoic acid.[4]

  • Catalyst: Polyphosphoric acid (PPA) or o-phosphoric acid.[4]

  • Conditions: Heating at elevated temperatures (e.g., 200 °C with o-phosphoric acid for 2 hours, resulting in a 70% yield).[4] Microwave-assisted synthesis using PPA has also been reported to be highly efficient, affording an 89.5% yield in just 10 minutes.[4]

G cluster_0 Multi-Step Synthesis cluster_1 Direct Condensation p-Nitrobenzoic Acid p-Nitrobenzoic Acid Condensation Condensation p-Nitrobenzoic Acid->Condensation Aniline Aniline Aniline->Condensation N-(4'-nitrobenzoyl)-aniline N-(4'-nitrobenzoyl)-aniline Condensation->N-(4'-nitrobenzoyl)-aniline Dinitration Dinitration N-(4'-nitrobenzoyl)-aniline->Dinitration N-(4'-nitrobenzoyl)-2,4-dinitro-aniline N-(4'-nitrobenzoyl)-2,4-dinitro-aniline Dinitration->N-(4'-nitrobenzoyl)-2,4-dinitro-aniline Reduction Reduction N-(4'-nitrobenzoyl)-2,4-dinitro-aniline->Reduction Triamine Intermediate Triamine Intermediate Reduction->Triamine Intermediate Dehydrocyclization Dehydrocyclization Triamine Intermediate->Dehydrocyclization Product_A 2-(4-Aminophenyl)-1H- benzimidazol-5-amine Dehydrocyclization->Product_A o-Phenylenediamine o-Phenylenediamine Acid-Catalyzed Condensation Acid-Catalyzed Condensation o-Phenylenediamine->Acid-Catalyzed Condensation 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Aminobenzoic Acid->Acid-Catalyzed Condensation Product_B 2-(4-Aminophenyl)-1H- benzimidazol-5-amine Acid-Catalyzed Condensation->Product_B

Caption: Synthetic routes to this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-technology fields.

Medicinal Chemistry and Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.[4] Consequently, this compound is a key building block in the synthesis of novel therapeutic agents.[4]

  • Anticancer Agents: This compound is being explored for the development of anticancer drugs.[3] The benzimidazole moiety is known to be a component of molecules that can inhibit various enzymes and receptors involved in cancer progression.[3] By modifying its structure, researchers aim to create more potent and selective anticancer compounds.[3] The mechanism of action for some benzimidazole derivatives involves the inhibition of kinases, which are crucial enzymes in cancer cell signaling pathways, leading to the induction of apoptosis (programmed cell death).[3]

  • Anti-inflammatory and Other Therapeutic Areas: There is also interest in its potential for developing anti-inflammatory agents.[2] Furthermore, its ability to interact with biological macromolecules makes it a candidate for research into treatments for infectious and neurodegenerative diseases.[3]

Materials Science

The diamine nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers.

  • Polyimides: It is used as a diamine monomer in the synthesis of polyimide (PI) films.[4] These polyimides can exhibit enhanced thermal stability, retaining their mechanical properties at high temperatures.[4]

  • Lithium Battery Separators: this compound is a useful component in the creation of aerogel lithium battery separators.[7] It serves as a raw material for sulfonated polyimides (SPIBIs), which can be used to create novel organic-inorganic hybrid proton exchange membranes (PEMs) with improved mechanical properties, oxidative stability, and hydrolytic stability.[7][8]

Mechanism of Action and Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated in the public domain, the broader class of benzimidazole derivatives has been studied extensively. As a potential anticancer agent, its mechanism of action is likely related to the inhibition of key cellular processes.

Benzimidazole-containing compounds have been shown to act as inhibitors of various kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3] By blocking the activity of these kinases, such compounds can disrupt the growth of cancer cells and induce apoptosis.[3] Further research is required to identify the specific kinase targets and signaling cascades affected by this compound and its derivatives to fully understand their therapeutic potential.

G CAS_7621_86_5 This compound (as a kinase inhibitor precursor) Kinase Kinase Activity CAS_7621_86_5->Kinase Inhibition Apoptosis Apoptosis CAS_7621_86_5->Apoptosis Induces Cell_Signaling Cancer Cell Signaling Pathways Kinase->Cell_Signaling Regulates Proliferation Cell Proliferation & Survival Cell_Signaling->Proliferation Promotes

Caption: Postulated mechanism of action for benzimidazole-based kinase inhibitors.

This guide provides a foundational understanding of CAS 7621-86-5 for professionals in research and drug development. As research progresses, a more detailed picture of its biological activities and applications will undoubtedly emerge.

References

Spectroscopic Profile of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS No: 7621-86-5), a versatile benzimidazole derivative with applications in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for its acquisition, and presents visual workflows to aid in its synthesis and characterization.

Compound Overview

This compound is a heterocyclic aromatic compound featuring a benzimidazole core substituted with two amino groups. This structure makes it a valuable building block in the synthesis of more complex molecules, including therapeutic agents and high-performance polymers.

Molecular Structure:

  • Molecular Formula: C₁₃H₁₂N₄

  • Molecular Weight: 224.26 g/mol

  • Appearance: Typically a white to light orange or yellow powder/crystal.[1]

  • Melting Point: 234.0-238.0 °C[2]

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound. Due to the limited availability of a complete, published dataset for this specific molecule, some data is based on closely related compounds and established principles of spectroscopy for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0broad s1HImidazole N-H
~6.5 - 8.0m7HAromatic C-H
~3.5 - 5.0broad s4HAmine N-H₂

Predicted data is based on the analysis of similar benzimidazole derivatives.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~150 - 155Imidazole C2 (C=N)
~110 - 150Aromatic carbons

Predicted data is based on the analysis of similar benzimidazole derivatives.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data

ParameterValue
Molecular Weight224.26 g/mol
Molecular FormulaC₁₃H₁₂N₄

The molecular ion peak (M+) in an electron ionization (EI) mass spectrum is expected at m/z 224. Given the presence of four nitrogen atoms, the molecular ion peak will be at an even mass, consistent with the nitrogen rule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the closely related 2-(4-Aminophenyl)-1H-benzimidazole shows characteristic peaks for N-H and C-N stretching.[5] For the title compound, with an additional amino group, similar and more pronounced amine-related absorptions are expected.

Table 4: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3250StrongN-H stretching (primary amines and imidazole)
3100 - 3000MediumAromatic C-H stretching
1650 - 1580MediumN-H bending (primary amines)
1620 - 1450MediumC=C and C=N stretching (aromatic rings)
1335 - 1250StrongAromatic C-N stretching

Expected data is based on typical IR absorption frequencies for primary aromatic amines and benzimidazoles.[6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Spectroscopic Data

λmax (nm)Solvent
335Ethanol

This data is from the literature.[8]

Experimental Protocols

The following are detailed protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tube

  • Pasteur pipette

  • Glass wool

  • Small vial

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the compound into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]

    • Gently agitate the vial to dissolve the sample completely.

  • Filtering the Sample:

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool-plugged pipette directly into a clean, dry NMR tube to remove any particulate matter.[3]

  • Data Acquisition:

    • Cap the NMR tube and wipe the outside with a lint-free tissue.

    • Insert the sample into the NMR spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

FT-IR Spectroscopy (Thin Solid Film Method)

Objective: To obtain the infrared spectrum of the solid compound.

Materials:

  • This compound (~50 mg)

  • Volatile solvent (e.g., acetone or methylene chloride)

  • Salt plate (KBr or NaCl)

  • Beaker or vial

Procedure:

  • Sample Preparation:

    • Place approximately 50 mg of the solid compound into a small beaker or vial.[9]

    • Add a few drops of a suitable solvent (e.g., acetone) to dissolve the solid.[9]

    • Apply a drop of this solution onto a clean, dry salt plate.[9]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the signal is too strong, clean the plate and use a more dilute solution.[9]

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To determine the molecular weight of the compound.

Materials:

  • This compound

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Water (high purity)

  • 2 mL sample vial with a screw cap

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in an organic solvent.[10]

    • Take 100 µL of the stock solution and dilute it with 1 mL of a mixture of methanol, acetonitrile, or water.[10] The final concentration should be in the range of 10-100 µg/mL.[10]

    • Ensure the final solution is clear and free of any precipitate. Filter if necessary.

    • Transfer the solution to a 2 mL mass spectrometry vial.[10]

  • Data Acquisition:

    • Introduce the sample into the ESI-mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in the chosen solvent (e.g., ethanol) in a volumetric flask.

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2-0.8).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum to identify the λmax.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 3,4-Diaminonitrobenzene 3,4-Diaminonitrobenzene Condensation Condensation 3,4-Diaminonitrobenzene->Condensation 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl_chloride->Condensation Reduction Reduction Condensation->Reduction Intermediate Target_Compound 2-(4-Aminophenyl)-1H- benzimidazol-5-amine Reduction->Target_Compound

Caption: A simplified synthetic pathway for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR FT-IR Spectroscopy Synthesized_Product->IR UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis Structural_Data Structural & Purity Data NMR->Structural_Data MS->Structural_Data IR->Structural_Data UV_Vis->Structural_Data

Caption: Workflow for the spectroscopic characterization of the synthesized product.

References

An In-depth Technical Guide to the Health and Safety of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS No: 7621-86-5). Due to a lack of publicly available, in-depth experimental studies on this specific compound, this document also details the standardized experimental protocols, based on OECD guidelines, that would be employed to assess its toxicological profile. This information is crucial for ensuring safe handling and for informing risk assessments in research and development settings.

Chemical and Physical Properties

This compound is a solid, off-white to light brown powder.[1] Key physical and chemical properties are summarized below.

PropertyValue
Molecular FormulaC₁₃H₁₂N₄[2][3][4][5]
Molecular Weight224.26 g/mol [2][3][4][5]
Melting Point>320 °C[2][3] or 234.0 to 238.0 °C[6][7]
Boiling Point545.5°C at 760 mmHg[2][3]
Density1.359 g/cm³[2][3]
Flash Point317.6ºC[2][3]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[8]
Germ Cell MutagenicityNot specifiedH340: May cause genetic defects[9][10]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[8]

GHS Pictograms:

Signal Word: Warning or Danger[9][10]

Toxicological Data

Quantitative toxicological data for this compound is limited. The available acute oral toxicity data is presented below.

TestSpeciesRouteValue
LD50RatOral5000 mg/kg[2][3]
LD50MouseOral5500 mg/kg[2][3]

It is important to note that the detailed experimental protocols for these LD50 studies are not publicly available.

Handling, Storage, and First Aid

Safe Handling:

  • Handle in a well-ventilated place.[2]

  • Wear suitable protective clothing, including gloves and eye/face protection.[2][8]

  • Avoid contact with skin and eyes.[2][8]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke when using this product.[8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

  • Store locked up.[8]

  • Keep in a dark place under an inert atmosphere at room temperature.[6][9]

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

Standardized Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is lacking, the following sections detail the standardized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the current best practices for generating reliable safety data.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.[8]

  • Housing and Feeding: Animals are housed in standard laboratory conditions. They are fasted before dosing (food, but not water, is withheld).[11]

  • Dose Preparation and Administration: The test substance is typically administered orally via gavage.[1][11] An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[1]

  • Dosing Procedure: A stepwise procedure is used where a group of three animals is dosed at a specific level. The outcome of this first step determines the next dose level (higher or lower).[12]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[12][13] Observations are made shortly after dosing and then periodically. Body weight is measured at the start, weekly, and at the end of the study.[12]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.[12][13]

Acute_Oral_Toxicity_Workflow(OECD_423) start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Dose Group of 3 Animals (e.g., 300 mg/kg) animal_prep->dosing observation Observe for 14 days (Mortality & Clinical Signs) dosing->observation outcome1 2-3 Animals Die observation->outcome1 Outcome? outcome2 0-1 Animal Dies observation->outcome2 Outcome? lower_dose Dose next group at lower level outcome1->lower_dose classify Classify Toxicity (GHS Category) outcome1->classify higher_dose Dose next group at higher level outcome2->higher_dose outcome2->classify lower_dose->dosing higher_dose->dosing end End classify->end

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Skin Irritation/Corrosion (OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[9][14]

Methodology:

  • Tissue Model: A 3D reconstructed human epidermis model is used, which mimics the properties of human skin.[14][15]

  • Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.[14]

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).[14]

  • Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay.[14][15] The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The viability of the treated tissues is compared to that of negative controls. A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[14]

In_Vitro_Skin_Irritation_Workflow(OECD_439) start Start prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissues start->prep_tissue apply_substance Apply Test Substance (and Controls) prep_tissue->apply_substance expose_rinse Expose (e.g., 60 min) and Rinse apply_substance->expose_rinse incubate Post-exposure Incubation (e.g., 42 hours) expose_rinse->incubate mtt_assay Perform MTT Assay to Assess Cell Viability incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_viability Calculate % Viability vs. Negative Control measure_absorbance->calculate_viability classify Classify as Irritant (≤50%) or Non-Irritant (>50%) calculate_viability->classify end End classify->end

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion using laboratory animals, typically albino rabbits.[7][16] A sequential testing strategy is recommended to minimize animal use.[2]

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are used.[17]

  • Pre-test Examination: Both eyes of each animal are examined before testing to ensure there are no pre-existing defects or irritation.[18]

  • Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[2][18]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[7][16] The degree of eye irritation is scored for the cornea, iris, and conjunctiva.

  • Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the initial animal, the response is confirmed using up to two additional animals in a sequential manner.[7][16]

  • Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Acute_Eye_Irritation_Workflow(OECD_405) start Start initial_test Initial Test (1 animal) start->initial_test observe_score Observe and Score Eye Lesions (1, 24, 48, 72 hrs) initial_test->observe_score is_corrosive Corrosive or Severe Irritant? observe_score->is_corrosive classify_severe Classify and Stop is_corrosive->classify_severe Yes confirmatory_test Confirmatory Test (up to 2 more animals, sequentially) is_corrosive->confirmatory_test No end End classify_severe->end observe_score2 Observe and Score Eye Lesions confirmatory_test->observe_score2 classify_irritant_or_negative Classify as Irritant or Negative observe_score2->classify_irritant_or_negative classify_irritant_or_negative->end

Caption: Workflow for Acute Eye Irritation Testing (OECD 405).

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[19]

Methodology:

  • Bacterial Strains: Specific strains of bacteria that are auxotrophic for an amino acid (e.g., histidine for Salmonella) are used. These strains have mutations that prevent them from synthesizing the amino acid.[19]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme extract, to mimic mammalian metabolism.[20]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with positive and negative controls.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid. The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow(OECD_471) start Start prepare_cultures Prepare Bacterial Cultures (e.g., Salmonella typhimurium) start->prepare_cultures exposure_with_s9 Expose Bacteria to Substance with S9 Mix prepare_cultures->exposure_with_s9 exposure_without_s9 Expose Bacteria to Substance without S9 Mix prepare_cultures->exposure_without_s9 prepare_doses Prepare Test Substance Doses (and Controls) prepare_doses->exposure_with_s9 prepare_doses->exposure_without_s9 plate_on_minimal_agar Plate on Minimal Agar exposure_with_s9->plate_on_minimal_agar exposure_without_s9->plate_on_minimal_agar incubate Incubate (48-72 hrs) plate_on_minimal_agar->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze_data Analyze Data (Compare to Controls) count_colonies->analyze_data is_mutagenic Significant Increase in Revertants? analyze_data->is_mutagenic classify_mutagen Classify as Mutagenic is_mutagenic->classify_mutagen Yes classify_non_mutagen Classify as Non-mutagenic is_mutagenic->classify_non_mutagen No end End classify_mutagen->end classify_non_mutagen->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Conclusion

References

commercial suppliers of high-purity 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to High-Purity 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 7621-86-5), a versatile chemical intermediate. The document details its commercial availability, physicochemical properties, synthesis protocols, and key applications in materials science and medicinal chemistry, with a focus on high-purity grades suitable for research and development.

Commercial Availability and Purity

High-purity this compound is available from a variety of specialized chemical suppliers. Purity levels are critical for reproducible results in both material synthesis and biological assays, with most research-grade products offered at ≥98% purity.

Supplier CAS Number Reported Purity Notes
NINGBO INNO PHARMCHEM CO.,LTD.7621-86-5≥99%A manufacturer in China noted for applications in battery technology.[1][2]
Synthonix7621-86-598+%-
Benchchem7621-86-5Not specifiedMarketed as a high-value research chemical.[3]
Blue Dolphin7621-86-5Not specifiedHighlights high chemical purity and thermal stability.[4]
Echemi (Marketplace)7621-86-5Typically ≥99%Lists multiple suppliers including HANGZHOU LEAP CHEM CO., LTD. and Henan Lihao Chem Plant Limited.[5][6]
ChemicalBook (Marketplace)7621-86-5Varies by supplierA database listing various global suppliers.[7][8]

Physicochemical Properties

The compound, also known as APBIA, is typically a light beige to light brown powder.[1] Its core structure is a benzimidazole ring system, which is a bicyclic structure composed of a fused benzene and an imidazole ring.[9]

Property Value Source
Molecular Formula C13H12N4[7][10]
Molecular Weight 224.26 g/mol [7][10]
CAS Number 7621-86-5[1][2][7][9]
Melting Point >320 °C[6]
Boiling Point 545.5°C at 760 mmHg[6]
Density 1.359 g/cm³[6]
Flash Point 317.6ºC[6]
Appearance Light beige to light brown powder[1]

Key Applications

This molecule's utility stems from its unique structure, making it a valuable building block in distinct high-technology fields.[3]

Materials Science

In materials science, the compound is primarily used as a novel diamine monomer for the synthesis of advanced polymers.[3]

  • Polyimide (PI) Films: Its incorporation into the polymer backbone enhances the thermal stability of the resulting PI films, allowing them to retain mechanical properties at high temperatures for use in aerospace and electronics.[3]

  • Battery Technology: It is a key raw material for sulfonated polyimides (SPIBIs).[1][8] These SPIBIs are used to create novel organic-inorganic hybrid proton exchange membranes (PEMs) and aerogel lithium battery separators, contributing to improved mechanical properties, oxidative stability, and hydrolytic stability in next-generation batteries.[1][8]

Medicinal Chemistry and Drug Development

The benzimidazole core is considered a "privileged structure" in drug design, and this compound serves as a critical synthon for synthesizing novel therapeutic agents.[3]

  • Oncology: It is extensively used in research focused on targeted cancer therapies.[3][9] The benzimidazole moiety is known to interact with various enzymes and receptors involved in cancer progression.[9]

  • Mechanism of Action: The compound's potential mechanism of action involves the inhibition of kinases, which are critical enzymes in signaling pathways that control cancer cell growth and proliferation.[9] By blocking these pathways, it may induce apoptosis (programmed cell death) in malignant cells.[9]

  • Other Therapeutic Areas: Research is also exploring its utility in developing treatments for infectious and neurodegenerative diseases.[9]

Overview of the primary application areas for the title compound.

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials and desired scale.

Protocol 1: Multi-Step Synthesis from p-Nitrobenzoic Acid

This method, detailed in U.S. Patent 4,109,093, involves a four-step sequence.[11][12] It is suitable for producing the compound with high purity.[12]

Methodology:

  • Condensation: p-Nitrobenzoic acid is condensed with aniline, typically by heating the mixture to around 170-210°C, to form N-(4'-nitrobenzoyl)-aniline. Water formed during the reaction is distilled off.[12]

  • Dinitration: The N-(4'-nitrobenzoyl)-aniline product is dissolved in concentrated sulfuric acid and cooled to 0°C. A solution of nitric acid in sulfuric acid is added slowly, keeping the temperature between 10°C and 25°C. This yields N-(4'-nitrobenzoyl)-2,4-dinitro-aniline.[12]

  • Reduction: The dinitrated compound is reduced to the corresponding triamine. This can be achieved using sodium sulfide or ammonium hydrosulfide.[7][12]

  • Dehydrocyclization: The resulting triamine undergoes a final cyclization reaction to form 2-(4'-Aminophenyl)-1H-benzimidazol-5-amine. The final product can be isolated in an alkaline medium (pH 7-10).[12]

synthesis_workflow cluster_reactants Starting Materials cluster_products Intermediates & Final Product cluster_steps pNBA p-Nitrobenzoic Acid Step1 Condensation pNBA->Step1 Aniline Aniline Aniline->Step1 Intermediate1 N-(4'-nitrobenzoyl)-aniline Step2 Dinitration Intermediate1->Step2 Intermediate2 N-(4'-nitrobenzoyl)- 2,4-dinitro-aniline Step3 Reduction Intermediate2->Step3 Intermediate3 Triamine Intermediate Step4 Dehydrocyclization Intermediate3->Step4 FinalProduct 2-(4-Aminophenyl)-1H- benzimidazol-5-amine Step1->Intermediate1 Step2->Intermediate2 Step3->Intermediate3 Step4->FinalProduct

Workflow for the multi-step synthesis of the title compound.
Protocol 2: Direct Condensation of o-Phenylenediamine

This is a more direct method involving an acid-catalyzed condensation reaction.[3]

Methodology:

  • Reactant Mixture: Add o-phenylenediamine (1 equivalent) and p-aminobenzoic acid (1 equivalent) to a reaction flask.[11]

  • Catalyst and Solvent: Add o-phosphoric acid to the flask to serve as the reaction medium and catalyst.[11]

  • Reaction: Reflux the mixture for approximately 4 hours.[11] Polyphosphoric acid (PPA) is also commonly used as an effective catalyst and dehydrating agent.[3]

  • Workup: Pour the cooled reaction mixture over ice and water.

  • Neutralization: Neutralize the solution to pH 7 by adding a 10% ammonia solution.[11]

  • Isolation and Purification: Filter the resulting precipitate, wash it with cold water, and dry. The crude product can be purified by recrystallization from ethanol.[11]

Potential Biological Signaling Pathway

While specific pathways are still under extensive investigation, research suggests that this compound and its derivatives may function as kinase inhibitors in cancer cells.[9] The diagram below illustrates a generalized model of how such an inhibitor could disrupt a typical cancer-related signaling cascade.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factors Kinase3->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 2-(4-Aminophenyl)-1H- benzimidazol-5-amine (Potential Inhibitor) Inhibitor->Kinase2 Inhibits Pathway

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenyl)-1H-benzimidazol-5-amine, also known as DAPBI, is a crucial intermediate in the fields of medicinal chemistry and materials science.[1] Its benzimidazole core is a privileged structure in drug design, interacting with various biological polymers, making it a key building block for novel therapeutic agents, particularly in oncology.[1] In materials science, it serves as a diamine monomer for synthesizing high-performance polyimide films with enhanced thermal stability.[1] This document outlines a detailed protocol for the synthesis of this compound, providing a comparative analysis of different synthetic routes and their respective yields.

Introduction

Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties. The synthesis of this compound can be achieved through several pathways. A common industrial method involves a multi-step process starting from p-nitrobenzoic acid and aniline, which includes condensation, dinitration, reduction, and dehydrocyclization.[2][3] Alternative methods include the direct condensation of o-phenylenediamine derivatives with p-aminobenzoic acid, often catalyzed by acids like polyphosphoric acid (PPA), and the reduction of dinitro precursors.[1][2] Microwave-assisted synthesis has also been reported to be a highly efficient method.[1]

Comparative Synthesis Data

The selection of a synthetic route can be guided by factors such as desired yield, reaction time, and available starting materials. The following table summarizes quantitative data from various reported methods for the synthesis of this compound and related precursors.

Starting MaterialsCatalyst/ReagentReaction ConditionsYieldReference
p-Nitrobenzoic acid and aniline (multi-step process)H2SO4, HNO3, NaHSCondensation, dinitration, reduction, cyclizationHigh--INVALID-LINK--[3]
5-Nitro-2-(4-nitrophenyl)-1H-benzimidazoleSodium sulfide, H3PO4100°C, 12 hours96%--INVALID-LINK--[4]
o-Phenylenediamine and p-aminobenzoic acido-Phosphoric acid200°C, 2 hours70%--INVALID-LINK--[1]
o-Phenylenediamine and p-aminobenzoic acidPolyphosphoric acid (PPA)Microwave, 10 minutes89.5%--INVALID-LINK--[1]
N-(4-nitrobenzoyl)-2,4-dinitroanilinePd/C, H2, HCl90°C, 30 bars>80%--INVALID-LINK--[5]

Experimental Protocols

This section details a multi-step synthesis protocol adapted from patent literature, which is a reliable method for producing this compound.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Dinitration cluster_2 Step 3: Reduction cluster_3 Step 4: Dehydrocyclization A p-Nitrobenzoic Acid C N-(4'-nitrobenzoyl)-aniline A->C Heat (210°C) B Aniline B->C D N-(4'-nitrobenzoyl)-aniline F N-(4'-nitrobenzoyl)-2,4-dinitroaniline D->F 0-25°C E H2SO4, HNO3 E->F G N-(4'-nitrobenzoyl)-2,4-dinitroaniline I Corresponding Triamine G->I Reflux H Sodium Hydrosulfide (NaHS) H->I J Triamine K 2-(4'-Aminophenyl)-5-aminobenzimidazole J->K Heat

Caption: Multi-step synthesis of this compound.

Materials and Equipment
  • p-Nitrobenzoic acid

  • Aniline

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Sodium hydrosulfide

  • Ethanol

  • Ammonia solution (20° Bé)

  • Round-bottom flasks

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Ice bath

Procedure

Step 1: Synthesis of N-(4'-nitrobenzoyl)-aniline [3]

  • In a suitable reaction vessel, mix 167 parts of p-nitrobenzoic acid and 93 parts of aniline.

  • Heat the mixture to 210°C, allowing for the distillation of water formed during the reaction.

  • Continue heating until the theoretical amount of water has been removed.

  • The resulting N-(4'-nitrobenzoyl)-aniline can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of N-(4'-nitrobenzoyl)-2,4-dinitroaniline [3]

  • Dissolve 242 parts of N-(4'-nitrobenzoyl)-aniline in 2000 parts of 66° Bé sulfuric acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 130 parts of nitric acid in 70 parts of 66° Bé sulfuric acid over 2 hours, maintaining the temperature below 10°C.

  • Allow the mixture to react for 1 hour at 10°C and then for 2 hours at 25°C.

  • Pour the reaction mixture slowly into a mixture of 2000 parts of water and 3000 parts of ice.

  • Filter the precipitate, wash with water, and dry to obtain N-(4'-nitrobenzoyl)-2,4-dinitroaniline.

Step 3: Reduction to the Triamine [3]

  • Heat a mixture of 332 parts of N-(4'-nitrobenzoyl)-2,4-dinitroaniline and 2000 parts of water to 80°C.

  • Add a solution of 300 parts of sodium hydrosulfide in 600 parts of water over a period of one hour. The temperature will rise to approximately 100°C.

  • Reflux the solution for 2 hours.

  • Cool the mixture to 20°C, filter the product, wash with water, and dry to obtain the triamino product.

Step 4: Dehydrocyclization to 2-(4'-Aminophenyl)-5-aminobenzimidazole [3]

  • The triamine obtained from the previous step is heated to induce dehydrocyclization. The patent suggests that the reduction and dehydrocyclization can be effected without intermediate isolation of the triamine for a more cost-effective process.

  • After cyclization, the product can be isolated in an alkaline medium (pH 7-10) using an ammonia solution or in an acidic medium as the monohydrochloride.

  • For purification, the crude product can be recrystallized from ethanol. The final product should have a melting point of approximately 235°C.

Alternative High-Yield Synthesis: Reduction of Dinitro Precursor

An alternative and high-yielding method involves the reduction of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole.[4]

Synthesis Workflow Diagram

Reduction_Workflow Start 5-Nitro-2-(4-nitrophenyl)-1H-benzimidazole Product This compound Start->Product 100°C, 12h Reagents Sodium Sulfide Phosphoric Acid Water Reagents->Product

Caption: Synthesis via reduction of the dinitro precursor.

Procedure[5]
  • To a 100 mL single-necked flask, add 2.84 g (0.01 mol) of 2-(4-nitrophenyl)-5-nitrobenzimidazole and 50 mL of water.

  • Add phosphoric acid to adjust the pH to below 1.

  • Add 3.9 g (0.05 mol) of solid sodium sulfide.

  • Heat the mixture to 100°C and maintain the reaction for 12 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Neutralize the filtrate to a pH of 7 by adding a 25% by weight aqueous solution of sodium carbonate, which will precipitate the product.

  • Filter the precipitate, wash it several times with water, and dry to obtain 2-(4-aminophenyl)-5-aminobenzimidazole. This method has a reported yield of 96%.[4]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Sodium hydrosulfide is toxic and can release hydrogen sulfide gas. Handle in a fume hood.

  • The reaction temperatures should be carefully monitored and controlled.

Conclusion

The synthesis of this compound can be accomplished through various routes, with the multi-step synthesis from p-nitrobenzoic acid and aniline being a well-established method. For laboratory scale with high yield as a primary concern, the reduction of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole presents a highly efficient alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. The protocols provided herein offer detailed guidance for the successful synthesis of this versatile compound.

References

Application Notes and Protocols: Utilizing 2-(4-Aminophenyl)-1H-benzimidazol-5-amine as a Monomer for High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA), a diamine monomer featuring a rigid benzimidazole heterocyclic unit, is a critical building block in the synthesis of advanced polyimides (PIs). The incorporation of the benzimidazole moiety into the polyimide backbone imparts a unique combination of exceptional thermal stability, high mechanical strength, and favorable dielectric properties.[1][2][3] These poly(benzimidazole-imide)s (PBI-PIs) are of significant interest for next-generation materials in extreme environments, such as those encountered in the aerospace and electronics industries.[2][4] While the primary focus of this document is on materials science, the benzimidazole core is also a privileged structure in medicinal chemistry, making APBIA a versatile synthon of interest to drug development professionals exploring novel molecular architectures.[4]

These notes provide detailed protocols for the synthesis of the APBIA monomer and its subsequent polymerization, along with a summary of the characteristic properties of the resulting polyimides.

Section 1: Synthesis of Monomer: this compound (APBIA)

The synthesis of APBIA can be achieved through several routes. A widely adopted and effective method involves the acid-catalyzed condensation and dehydration of an o-phenylenediamine derivative with a p-aminobenzoic acid derivative.[4][5] An alternative pathway is the reduction of a dinitro-precursor.[6][7] The following protocol details a common condensation method using polyphosphoric acid (PPA) as both the catalyst and dehydrating agent.[4][5]

Experimental Protocol 1: Synthesis of APBIA via Condensation

Materials:

  • 1,2,4-Triaminobenzene dihydrochloride (or similar o-phenylenediamine derivative)

  • 4-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Ammonium hydroxide solution (10%)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 1,2,4-triaminobenzene dihydrochloride and an equimolar amount of 4-aminobenzoic acid.

  • Catalyst Addition: Add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure efficient stirring of the reaction mixture (typically 10x the weight of the reactants).

  • Reaction: Heat the mixture with stirring under a slow nitrogen stream. A typical reaction condition is 200°C for 2-4 hours.[4][5] Microwave-assisted synthesis using PPA has also been shown to be highly efficient, achieving high yields in minutes.[4]

  • Precipitation: After cooling the reaction mixture to approximately 100°C, pour it slowly into a large beaker of vigorously stirred ice water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% ammonium hydroxide solution until the pH is neutral (pH ~7), which will precipitate the crude product.

  • Purification: Filter the resulting precipitate, wash it thoroughly with cold deionized water to remove any residual salts, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Monomer_Synthesis_Workflow reactants Reactants: - 1,2,4-Triaminobenzene - 4-Aminobenzoic Acid reaction Condensation Reaction Catalyst: PPA Heat: ~200°C reactants->reaction precipitation Precipitation (Pour into Ice Water) reaction->precipitation neutralization Neutralization (aq. NH4OH, pH 7) precipitation->neutralization purification Purification - Filtration & Washing - Recrystallization neutralization->purification product Final Product: APBIA Monomer purification->product

Caption: Workflow for the synthesis of the APBIA monomer.

Section 2: Synthesis of APBIA-Based Polyimides

APBIA is polymerized with various aromatic tetracarboxylic dianhydrides via a conventional two-stage process.[8][9] The first stage involves the formation of a soluble poly(amic acid) (PAA) precursor at room temperature. The second stage is the conversion of the PAA into the final polyimide through thermal or chemical imidization.

Experimental Protocol 2: Two-Stage Polyimide Synthesis

Materials:

  • This compound (APBIA) monomer

  • Aromatic dianhydride (e.g., BPADA, PMDA, 6FDA)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Nitrogen gas

Procedure: Stage 1: Poly(amic acid) (PAA) Synthesis

  • Dissolution: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific amount of APBIA monomer in anhydrous DMAc. Stir until the monomer is completely dissolved.

  • Polycondensation: Add an equimolar amount of the chosen aromatic dianhydride to the solution in small portions over 1-2 hours. Maintain the temperature at room temperature to prevent premature imidization.

  • Reaction: Continue stirring the solution under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight PAA.[10]

Stage 2: Thermal Imidization

  • Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.

  • Solvent Evaporation: Place the glass plate in an oven at 80°C for 12 hours to slowly remove the bulk of the solvent.

  • Curing: Perform a step-wise thermal curing process to convert the PAA film into a polyimide film. A typical heating schedule is:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

    • 400°C for 1 hour (if thermal stability allows)[10]

  • Film Removal: After cooling to room temperature, immerse the glass plate in deionized water to detach the flexible and tough polyimide film.

Polymerization_Workflow monomers Monomers: - APBIA Diamine - Aromatic Dianhydride stage1 Stage 1: Polycondensation Solvent: Anhydrous DMAc Room Temperature, 24h monomers->stage1 Step 1 paa Poly(amic acid) (PAA) Solution stage1->paa casting Film Casting (On Glass Substrate) paa->casting Step 2 stage2 Stage 2: Thermal Imidization (Stepwise Heating to 300-400°C) casting->stage2 product Final Product: Polyimide Film stage2->product

Caption: Two-stage workflow for APBIA-based polyimide synthesis.

Section 3: Properties of APBIA-Based Polyimides

The inclusion of the APBIA monomer results in polyimides with a superior combination of properties compared to many conventional polyimides. The rigid benzimidazole structure and the potential for hydrogen bonding between polymer chains are key contributors to these enhancements.

Structure_Property_Relationship cluster_features Key Structural Features cluster_properties Resulting Polyimide Properties monomer APBIA Monomer Structure feature1 Rigid Benzimidazole Heterocyclic Core monomer->feature1 feature2 Aromatic Backbone monomer->feature2 feature3 N-H Groups (Hydrogen Bonding Sites) monomer->feature3 prop1 High Thermal Stability (High Tg & Td) feature1->prop1 prop2 Excellent Mechanical Properties feature1->prop2 prop4 Low Coefficient of Thermal Expansion (CTE) feature1->prop4 feature2->prop1 feature2->prop2 feature3->prop1 prop3 Enhanced Adhesion to Metals (e.g., Copper) feature3->prop3 prop5 Good Solubility in Polar Aprotic Solvents feature3->prop5

Caption: Structure-property relationships for APBIA-based polyimides.

Data Presentation: Thermal and Mechanical Properties

The properties of PBI-PIs can be tuned by selecting different dianhydride co-monomers. The following tables summarize representative quantitative data for polyimides derived from APBIA and a related isomer, 2-(3-aminophenyl)-5-aminobenzimidazole (m-BIA).

Table 1: Thermal Properties of Benzimidazole-Containing Polyimides

Polymer ID Diamine Monomer Dianhydride Monomer Glass Transition Temp. (T g, °C) 5% Weight Loss Temp. (T d5%, °C, N 2) Ref.
PI-1 m-BIA BPADA 273 529 [11]
PI-2 m-BIA BPDA 484 526 [11]
PI-3 m-BIA ODPA 344 525 [11]
PI-4 m-BIA 6FDA 296 502 [11]

| BR-50 | 50% ODA / 50% bis-BIA | BPDA | 448 | 554 |[3] |

Abbreviations: m-BIA: 2-(3-aminophenyl)-5-aminobenzimidazole; BPADA: 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride; BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride; ODPA: 4,4′-oxydiphthalic anhydride; 6FDA: 4,4′-(hexafluoroisopropylidene)diphthalic anhydride; ODA: 4,4′-oxydianiline.

Table 2: Mechanical and Other Properties of Benzimidazole-Containing Polyimides

Polymer ID Tensile Strength (MPa) Tensile Modulus (GPa) Elongation at Break (%) Dielectric Constant (ε) Ref.
PI-1 89 2.9 6.9 - [11]
PI-2 127 4.1 3.9 - [11]
PI-3 108 3.2 6.1 - [11]
PI-4 115 3.6 5.5 - [11]

| PR-50 | 148.6 | 4.1 | >4.3 | 1.29 |[3] |

Abbreviations: PR-50: Copolymer with 50% mono-benzimidazole diamine.

Section 4: Key Applications

The outstanding performance characteristics of APBIA-based polyimides make them suitable for a range of demanding applications:

  • Aerospace and Aviation: Their high thermal stability and excellent mechanical properties are ideal for components in aircraft and spacecraft that are exposed to extreme temperatures.[2][12]

  • Microelectronics: Used as interlevel dielectrics and flexible substrates for printed circuits.[3] The benzimidazole ring promotes strong adhesion to copper, which is critical for reliability, and the polymers can be designed to have a low dielectric constant.[13]

  • Membrane-Based Separations: When functionalized (e.g., sulfonated), these polymers can be used as proton exchange membranes (PEMs) in fuel cells due to their high thermal and chemical resistance.[14][15] They also show promise for gas separation applications, such as CO₂/CH₄ separation.[16][17]

  • High-Performance Composites: Serve as a matrix resin for composites requiring high-temperature resistance and structural integrity.

References

Application Notes and Protocols for the Preparation of Sulfonated Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonated polyimides (SPIs) are a class of high-performance polymers that have garnered significant interest for a variety of applications, particularly as proton exchange membranes in fuel cells, due to their excellent thermal stability, mechanical strength, and proton conductivity. The introduction of sulfonic acid groups into the polyimide backbone imparts hydrophilicity and proton-conducting properties. The synthesis of SPIs typically involves the polycondensation of a dianhydride with a diamine, where at least one of the monomers contains a sulfonic acid moiety.

This document provides detailed application notes and protocols for the preparation of sulfonated polyimides. While the specific use of 5-Amino-2-(4-aminophenyl)-benzimidazole (APBIA or DAPBI) in the synthesis of sulfonated polyimides is not widely documented in publicly available literature, this guide presents a generalized, robust protocol that can be adapted for the incorporation of APBIA as a comonomer. The inclusion of benzimidazole-containing diamines like APBIA is a strategy to enhance the thermal and oxidative stability of the resulting polymer membranes.

General Synthesis of Sulfonated Polyimides

The most common method for preparing sulfonated polyimides is a one-step, high-temperature polycondensation reaction in a high-boiling aprotic solvent. This method allows for the direct formation of the polyimide, avoiding the isolation of the intermediate poly(amic acid). The degree of sulfonation, and thus the properties of the final polymer, can be controlled by adjusting the molar ratio of the sulfonated and non-sulfonated diamines.

Reactants
  • Dianhydride: 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA) is frequently used due to the high hydrolytic stability of the resulting six-membered imide rings.[1] Other dianhydrides such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) can also be employed.[2]

  • Sulfonated Diamine: A variety of sulfonated diamines can be used, for example, 4,4'-bis(4-aminophenoxy)biphenyl-3,3'-disulfonic acid (BAPBDS) or 2,2'-benzidinedisulfonic acid (BDSA).[3]

  • Non-sulfonated Diamine (Comonomer): This is where 5-Amino-2-(4-aminophenyl)-benzimidazole (APBIA) would be incorporated. Other common non-sulfonated diamines include 4,4'-oxydianiline (ODA) and m-phenylenediamine (m-PDA).

  • Solvent: m-Cresol is a common solvent for this reaction.

  • Catalyst/Additive: Benzoic acid and triethylamine are often used to facilitate the reaction.[1]

Experimental Protocol: One-Step High-Temperature Polycondensation

This protocol is a representative example for the synthesis of a sulfonated polyimide copolymer. The molar ratios of the sulfonated and non-sulfonated diamines can be adjusted to achieve the desired ion exchange capacity (IEC).

Materials:

  • 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)

  • Sulfonated diamine (e.g., BAPBDS)

  • 5-Amino-2-(4-aminophenyl)-benzimidazole (APBIA)

  • m-Cresol

  • Triethylamine (Et3N)

  • Benzoic acid

  • Acetone

  • Methanol

  • 1.0 M Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with a temperature controller

  • Glass plate for casting

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a dry three-neck flask under a nitrogen atmosphere, add the sulfonated diamine, APBIA, m-cresol, and triethylamine. Stir the mixture at room temperature until the diamines are completely dissolved.[1]

  • Polymerization: To the dissolved diamines, add the dianhydride (NTDA) and benzoic acid.[1]

  • Heating Profile: Stir the reaction mixture at room temperature for 30 minutes. Then, heat the mixture to 80°C for 4 hours, followed by an increase to 180°C for 20 hours to ensure complete imidization.[1]

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a beaker containing acetone to precipitate the sulfonated polyimide. The resulting fibrous polymer should be collected by filtration and washed several times with fresh acetone to remove residual solvent and unreacted monomers.[1]

  • Drying: Dry the polymer in a vacuum oven at 80°C overnight.

  • Membrane Casting: Dissolve the dried sulfonated polyimide (in its triethylammonium salt form) in a suitable solvent like m-cresol to form a 5-10% (w/v) solution. Cast the solution onto a clean, dry glass plate.

  • Solvent Evaporation: Dry the cast film in an oven at 80°C for 10 hours to remove the solvent.[1]

  • Proton Exchange: Immerse the resulting membrane in 1.0 M HCl at room temperature for 24-48 hours to convert the sulfonic acid groups from the triethylammonium salt form to the proton form.[1]

  • Final Washing and Drying: Thoroughly wash the membrane with deionized water until the washings are neutral. Finally, dry the sulfonated polyimide membrane in a vacuum oven at 100°C for 20 hours.[1]

Data Presentation

The properties of sulfonated polyimides are highly dependent on the specific monomers used and the degree of sulfonation. The following table summarizes typical properties of various sulfonated polyimides reported in the literature.

Polymer CompositionIEC (meq/g)Water Uptake (%)Proton Conductivity (S/cm) at 25°CTensile Strength (MPa)Reference
NTDA-BSPOB/mBAPPS (9/1)2.09850.18-[1]
NTDA-BAPBDS1.8-2.6---[3]
NTDA-BAPFDS--Similar to Nafion 117-[4]
SPI-co-PBI-19/11.90-2.47-Higher than Nafion 11278-88[3]
Side-chain SPIs2.89HighHigher than Nafion 117~6 GPa (hydrated)[5]

Visualizations

Chemical Structures of Reactants

Figure 1. Chemical Structures of Representative Monomers cluster_dianhydride Dianhydride cluster_sulfonated_diamine Sulfonated Diamine cluster_nonsulfonated_diamine Non-sulfonated Diamine NTDA 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA) BAPBDS 4,4'-bis(4-aminophenoxy)biphenyl- 3,3'-disulfonic acid (BAPBDS) APBIA 5-Amino-2-(4-aminophenyl)- benzimidazole (APBIA) Figure 2. Experimental Workflow for Sulfonated Polyimide Synthesis Monomer_Dissolution 1. Monomer Dissolution (Diamines in m-cresol + Et3N) Polymerization 2. Polymerization (Add Dianhydride + Benzoic Acid) Monomer_Dissolution->Polymerization Heating 3. Heating (80°C -> 180°C) Polymerization->Heating Precipitation 4. Precipitation (in Acetone) Heating->Precipitation Washing_Drying 5. Washing and Drying Precipitation->Washing_Drying Membrane_Casting 6. Membrane Casting Washing_Drying->Membrane_Casting Solvent_Evaporation 7. Solvent Evaporation Membrane_Casting->Solvent_Evaporation Proton_Exchange 8. Proton Exchange (in 1.0 M HCl) Solvent_Evaporation->Proton_Exchange Final_Washing_Drying 9. Final Washing and Drying Proton_Exchange->Final_Washing_Drying Final_Product Sulfonated Polyimide Membrane Final_Washing_Drying->Final_Product

References

Application of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Aerogel Lithium Battery Separators: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of safer, higher-performance lithium-ion batteries has driven extensive research into novel materials for battery components. Among these, the separator, a critical element that prevents short circuits between the anode and cathode while allowing for ionic transport, has been a key focus. Traditional polyolefin separators suffer from low thermal stability and poor electrolyte wettability, which can compromise battery safety and performance. Aerogels, with their high porosity, large surface area, and excellent thermal stability, have emerged as a promising alternative.

This document details the application of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine as a key monomer in the synthesis of polybenzimidazole (PBI) and polyimide (PI) aerogels for use as lithium-ion battery separators. The inherent thermal and chemical resistance of the benzimidazole moiety makes it an ideal building block for robust battery separators. These advanced separators offer significant improvements in thermal stability, electrolyte uptake, and ionic conductivity, contributing to enhanced battery safety and performance.

Rationale for Use

This compound is a diamine monomer that serves as a fundamental building block for high-performance polymers such as polybenzimidazoles and polyimides.[1][2] The incorporation of the rigid, thermally stable benzimidazole ring into the polymer backbone imparts exceptional properties to the resulting aerogel separators:

  • High Thermal Stability: The aromatic and heterocyclic structures contribute to high decomposition temperatures, mitigating the risk of separator shrinkage or melting at elevated temperatures, a critical factor in preventing thermal runaway in batteries.[3][4]

  • Excellent Mechanical Strength: The strong intermolecular forces within the polymer network result in robust aerogels that can withstand the mechanical stresses of battery assembly and operation.[3]

  • Superior Electrolyte Wettability: The presence of polar groups in the polymer structure enhances the affinity for polar liquid electrolytes, leading to higher electrolyte uptake and improved ionic conductivity.[5]

  • High Porosity and Tortuosity: The aerogel structure provides a highly porous and tortuous network that effectively prevents dendrite growth from the lithium anode, a common failure mechanism in lithium-ion batteries.[3]

Experimental Protocols

I. Synthesis of Polybenzimidazole (PBI) Aerogel Separator

This protocol describes a general method for the synthesis of a PBI aerogel, which can be adapted using this compound as the diamine monomer.

Materials:

  • This compound

  • Isophthalic acid (or other suitable dicarboxylic acid)

  • Polyphosphoric acid (PPA)

  • N,N-Dimethylacetamide (DMAc)

  • Cross-linker (e.g., α,α′-dibromo-p-xylene)

  • Acetone

  • Supercritical CO2

Procedure:

  • Polymerization:

    • In a reaction vessel, combine this compound and isophthalic acid in polyphosphoric acid.

    • Heat the mixture under a nitrogen atmosphere to initiate polymerization. The specific temperature and time will depend on the desired molecular weight.

    • Precipitate the resulting PBI polymer in water, wash thoroughly, and dry.

  • Organogel Formation:

    • Dissolve the synthesized PBI polymer in DMAc to form a viscous solution.

    • Add a cross-linker to the polymer solution and mix vigorously.

    • Heat the mixture to form a stable organogel.[2]

  • Solvent Exchange:

    • Immerse the organogel in a series of acetone baths to replace the DMAc with acetone. This step is crucial for successful supercritical drying.[2]

  • Supercritical Drying:

    • Place the acetone-filled gel in a supercritical dryer.

    • Use supercritical CO2 to extract the acetone, leaving a highly porous aerogel structure.[2]

  • Separator Fabrication:

    • The resulting aerogel can be carefully sliced into thin membranes of the desired thickness for use as battery separators.

II. Fabrication of a Coin Cell for Electrochemical Testing

This protocol outlines the assembly of a CR2032 coin cell to evaluate the performance of the prepared aerogel separator.

Materials:

  • PBI Aerogel Separator

  • Lithium metal foil (anode)

  • Cathode material (e.g., LiFePO4 coated on aluminum foil)

  • Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate and dimethyl carbonate)

  • CR2032 coin cell components (casings, spacers, springs)

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Preparation:

    • Dry the aerogel separator, cathode, and all cell components under vacuum at an appropriate temperature to remove any moisture.

    • Transfer all materials and equipment into an argon-filled glovebox.

  • Assembly:

    • Place the cathode disc in the bottom cap of the coin cell.

    • Add a few drops of electrolyte to wet the cathode surface.

    • Carefully place the aerogel separator on top of the cathode.

    • Add more electrolyte to fully saturate the separator.

    • Place the lithium metal anode on top of the separator.

    • Add a spacer and a spring.

    • Place the top cap onto the assembly.

  • Crimping:

    • Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.[6]

  • Resting:

    • Allow the assembled cell to rest for several hours to ensure complete electrolyte wetting of the electrodes and separator.

III. Electrochemical Characterization

The following are standard electrochemical tests to evaluate the performance of the aerogel separator in a lithium-ion battery.

1. Ionic Conductivity:

  • Measure the impedance of the electrolyte-soaked separator using electrochemical impedance spectroscopy (EIS). The ionic conductivity can be calculated from the bulk resistance.

2. Electrochemical Stability Window:

  • Use linear sweep voltammetry (LSV) to determine the voltage range at which the separator remains stable without undergoing oxidation or reduction.

3. Battery Cycling Performance:

  • Perform galvanostatic charge-discharge cycling at various C-rates to evaluate the capacity retention, coulombic efficiency, and rate capability of the battery.

4. C-Rate Capability:

  • Cycle the cell at progressively higher C-rates to assess the separator's ability to facilitate rapid ion transport.

5. Dendrite Suppression Test:

  • Cycle a symmetric Li/separator/Li cell and monitor the voltage profile for indications of short-circuiting due to dendrite growth.

Data Presentation

The following tables summarize typical performance data for polybenzimidazole-based aerogel separators compared to conventional polypropylene (PP) separators.

Table 1: Physical and Thermal Properties

PropertyPBI Aerogel SeparatorPolypropylene (PP) Separator
Porosity (%)~80-95[3][7]~40-50
Electrolyte Uptake (%)>300[7]<100
Thermal Shrinkage (150°C, 0.5h)<1%[8]>30%[8]
Decomposition Temperature (°C)>500[3]~165

Table 2: Electrochemical Performance

PropertyPBI Aerogel SeparatorPolypropylene (PP) Separator
Ionic Conductivity (mS/cm)1.5 - 2.5[7][9]~0.5 - 1.0
Discharge Capacity (mAh/g at 0.5C)~160[7]~150
Capacity Retention (after 200 cycles)>97%[7]~80-90%

Visualizations

Experimental Workflow for PBI Aerogel Separator Synthesis and Testing

G cluster_synthesis PBI Aerogel Synthesis cluster_testing Electrochemical Testing Monomers 2-(4-Aminophenyl)-1H- benzimidazol-5-amine + Dicarboxylic Acid Polymerization Polymerization in PPA Monomers->Polymerization PBI_Polymer PBI Polymer Polymerization->PBI_Polymer Dissolution Dissolution in DMAc PBI_Polymer->Dissolution Organogel Organogel Formation Dissolution->Organogel Solvent_Exchange Solvent Exchange (Acetone) Organogel->Solvent_Exchange Drying Supercritical CO2 Drying Solvent_Exchange->Drying Aerogel PBI Aerogel Separator Drying->Aerogel Assembly Coin Cell Assembly Aerogel->Assembly Ionic_Conductivity Ionic Conductivity (EIS) Assembly->Ionic_Conductivity Stability Electrochemical Stability (LSV) Assembly->Stability Cycling Cycling Performance (Charge/Discharge) Assembly->Cycling Dendrite_Test Dendrite Suppression Assembly->Dendrite_Test Rate_Capability C-Rate Capability Cycling->Rate_Capability

Caption: Workflow for PBI aerogel separator synthesis and electrochemical testing.

Logical Relationship of Material Properties to Battery Performance

G cluster_material Material Properties cluster_properties Separator Properties cluster_performance Battery Performance Monomer 2-(4-Aminophenyl)-1H- benzimidazol-5-amine Polymer Polybenzimidazole Backbone Monomer->Polymer Thermal_Stability High Thermal Stability Polymer->Thermal_Stability Mechanical_Strength Mechanical Strength Polymer->Mechanical_Strength Wettability Electrolyte Wettability Polymer->Wettability Aerogel Aerogel Structure Porosity High Porosity Aerogel->Porosity Safety Enhanced Safety Thermal_Stability->Safety Cycle_Life Improved Cycle Life Mechanical_Strength->Cycle_Life Rate_Performance High Rate Performance Wettability->Rate_Performance Porosity->Safety Dendrite Suppression Porosity->Rate_Performance

Caption: Relationship between material composition, properties, and battery performance.

References

Application Notes and Protocols: Condensation Reaction of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine with Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the condensation reaction of 2-(4-aminophenyl)-1H-benzimidazol-5-amine with various anhydrides to synthesize high-performance polyimides. This class of polymers is of significant interest due to its exceptional thermal stability, mechanical strength, and potential applications in advanced materials and biomedical fields.

Introduction

The condensation reaction of aromatic diamines with dianhydrides is a well-established method for the synthesis of polyimides, a class of polymers known for their outstanding properties. This compound is a particularly interesting diamine monomer due to the rigid and thermally stable benzimidazole moiety incorporated into its structure. The presence of the benzimidazole ring is known to enhance the thermal and mechanical properties of the resulting polymers. Furthermore, the benzimidazole core is a privileged structure in medicinal chemistry, suggesting potential for the resulting polyimides in biomedical applications, such as drug delivery systems or as biocompatible materials.[1][2]

The synthesis of polyimides from this compound typically proceeds via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor at low temperatures. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water and the formation of the imide ring.

Key Applications

Polyimides derived from this compound are promising materials for a range of applications, including:

  • High-Temperature Adhesives and Composites: Their high thermal stability makes them suitable for use in the aerospace and electronics industries where materials are exposed to extreme temperatures.

  • Gas Separation Membranes: The rigid polymer backbone can lead to materials with good gas permeability and selectivity.

  • Biomedical Devices and Drug Delivery: The benzimidazole group is a common motif in pharmacologically active compounds, opening possibilities for creating biocompatible and functional polymers for medical applications.[2]

  • Flexible Electronics: The excellent mechanical and dielectric properties of these polyimides make them candidates for use as substrates in flexible displays and printed circuit boards.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of polyimides from this compound. The specific reaction conditions may need to be optimized depending on the anhydride used.

Protocol 1: Synthesis of Poly(amic acid) Precursor

This protocol describes the synthesis of the poly(amic acid) intermediate.

Materials:

  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-Oxydiphthalic anhydride (ODPA))

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Nitrogen gas

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar equivalent of this compound in anhydrous DMAc or NMP.

  • Stir the solution under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.

  • In a separate flask, dissolve an equimolar amount of the dianhydride in anhydrous DMAc or NMP.

  • Slowly add the dianhydride solution to the diamine solution dropwise at a temperature maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours to allow for the formation of a viscous poly(amic acid) solution.

Protocol 2: Thermal Imidization of Poly(amic acid)

This protocol details the conversion of the poly(amic acid) to the final polyimide via thermal treatment.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrate (e.g., glass plate)

  • High-temperature oven with programmable temperature control

Procedure:

  • Cast the viscous poly(amic acid) solution onto a clean glass substrate to form a thin film of uniform thickness.

  • Place the coated substrate in a programmable oven and subject it to a staged heating process under a nitrogen atmosphere:

    • Heat to 100 °C and hold for 1 hour to remove the solvent.

    • Increase the temperature to 200 °C and hold for 1 hour.

    • Further increase the temperature to 300 °C and hold for 1 hour to ensure complete imidization.

  • After the thermal treatment, cool the oven down to room temperature slowly.

  • Carefully peel the resulting polyimide film from the glass substrate.

Protocol 3: Chemical Imidization of Poly(amic acid)

This protocol describes an alternative method for imidization using chemical dehydrating agents.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine as the dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 12-24 hours.

  • Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C overnight.

Data Presentation

The properties of polyamides synthesized from 2-(4-aminophenyl)-5-aminobenzimidazole (p-DABI) and various oligo(ethylene oxide)dibenzoyl chlorides are summarized in the table below. While these are polyamides and not polyimides, the data provides insight into the general characteristics of polymers derived from this diamine.[4]

PolymerInherent Viscosity (dL/g)Tg (°C)Td, 10% (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
p-PABI(EO)11.053004151563.612
p-PABI(EO)20.852254051352.915
p-PABI(EO)30.651704001102.518
p-PABI(EO)40.55125395772.120

Visualization of Experimental Workflow

The general workflow for the synthesis of polyimides from this compound and a dianhydride is depicted below.

Polyimide_Synthesis_Workflow cluster_synthesis Step 1: Poly(amic acid) Synthesis Diamine 2-(4-Aminophenyl)-1H- benzimidazol-5-amine PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Dianhydride Dianhydride (e.g., PMDA, ODPA) Dianhydride->PolyamicAcid Solvent1 Anhydrous Solvent (DMAc or NMP) Solvent1->PolyamicAcid ThermalImidization Thermal Imidization PolyamicAcid->ThermalImidization Staged Heating (100-300°C) ChemicalImidization Chemical Imidization PolyamicAcid->ChemicalImidization Dehydrating Agent (e.g., Acetic Anhydride/Pyridine) PolyimideFilm Polyimide Film ThermalImidization->PolyimideFilm PolyimidePowder Polyimide Powder ChemicalImidization->PolyimidePowder

Caption: General workflow for polyimide synthesis.

Signaling Pathways and Logical Relationships

The synthesis of polyimides via the two-step method involves a clear logical progression from monomers to the final polymer, as illustrated in the following diagram.

Logical_Progression Monomers Monomers: Diamine + Dianhydride Polymerization Low-Temperature Polycondensation Monomers->Polymerization Intermediate Poly(amic acid) Precursor Polymerization->Intermediate Imidization Imidization (Thermal or Chemical) Intermediate->Imidization FinalProduct Polyimide Imidization->FinalProduct Byproduct Water Imidization->Byproduct

References

Characterization of High-Performance Aromatic Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The acronym "APBIA" is not a standardized designation for a specific polymer. Based on common chemical nomenclature in polymer science, it is likely to refer to a high-performance polymer, such as a P olyi mide or P olya mide, derived from an A minop henoxyb iphenyl-type monomer. This document provides detailed application notes and protocols for the characterization of such aromatic polymers, which are of significant interest to researchers, scientists, and drug development professionals for their exceptional thermal stability, mechanical strength, and chemical resistance.

The following sections detail the key techniques used to characterize these advanced materials, complete with experimental protocols and data presentation guidelines.

Molecular Weight Determination

The molecular weight and its distribution are fundamental properties of polymers that significantly influence their mechanical and solution properties.

Application Note: For aromatic polyimides and polyamides, which often have limited solubility, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining molecular weight averages (Mn, Mw) and the polydispersity index (PDI).[1][2] The choice of solvent and calibration standards is critical for obtaining accurate results.

Experimental Protocol: Gel Permeation Chromatography (GPC/SEC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Materials:

  • Polymer sample

  • High-performance liquid chromatography (HPLC) grade solvent (e.g., N,N-dimethylformamide (DMF) with 0.01 M LiBr, or m-cresol)

  • Polymer standards with narrow molecular weight distribution (e.g., polystyrene or polymethyl methacrylate)

  • GPC/SEC system equipped with a refractive index (RI) detector and a UV detector.

Procedure:

  • Sample Preparation: Dissolve the polymer sample in the chosen mobile phase solvent at a concentration of approximately 1-2 mg/mL. Complete dissolution may require gentle heating and stirring.

  • System Setup:

    • Equilibrate the GPC/SEC columns and detectors with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40 °C).

    • Ensure a stable baseline for the detectors.

  • Calibration: Inject a series of narrow molecular weight standards to generate a calibration curve of log(Molecular Weight) versus elution volume.

  • Sample Analysis: Inject the filtered polymer solution into the GPC/SEC system.

  • Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI (Mw/Mn) of the polymer sample from its chromatogram.

Data Presentation:

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Elution Volume (mL)
APBIA-Polyimide-145,00092,0002.0415.2
APBIA-Polyamide-152,000110,0002.1114.8

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identifying functional groups within the polymer.

Application Note: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for verifying the successful synthesis of polyimides and polyamides.[3][4] For polyimides, characteristic imide ring absorption bands are observed. For polyamides, the presence of amide I and amide II bands, along with N-H stretching, confirms the polymer structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed structural information, including the confirmation of monomer integration and the polymer's microstructure.[3][5]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups in the polymer and confirm its chemical structure.

Materials:

  • Dry polymer sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.

Procedure:

  • Sample Preparation:

    • For ATR-FTIR, place a small amount of the dry polymer powder or film directly on the ATR crystal.

    • For KBr pellets, mix a small amount of the polymer with dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the spectrum of the polymer sample over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. For a typical aromatic polyimide, look for:

    • ~1780 cm⁻¹ (asymmetric C=O stretching)

    • ~1720 cm⁻¹ (symmetric C=O stretching)

    • ~1370 cm⁻¹ (C-N stretching)

    • ~720 cm⁻¹ (imide ring deformation)

Data Presentation:

Functional GroupCharacteristic Wavenumber (cm⁻¹)
Imide C=O (asymmetric)1775
Imide C=O (symmetric)1722
C-N Stretch1368
Imide Ring Deformation725
Aromatic C-H3050

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the high-performance nature of these polymers, specifically their thermal stability and glass transition temperature.[6]

Application Note: Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition temperature of the polymer.[5] Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][5]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition temperature of the polymer.

Materials:

  • Dry polymer sample (5-10 mg)

  • TGA instrument

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dry polymer into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the weight loss of the sample as a function of temperature.

    • Determine the onset of decomposition (Td) and the temperature at 5% weight loss (T5%).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Materials:

  • Dry polymer sample (5-10 mg)

  • DSC instrument with hermetic aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh the dry polymer sample into a DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg (e.g., 300 °C) at a constant rate (e.g., 20 °C/min) to erase any prior thermal history.

    • Cool the sample rapidly to below its Tg.

    • Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.

  • Data Analysis: Determine the Tg from the inflection point in the heat flow curve during the second heating scan.

Data Presentation:

Polymer SampleTd (°C)T5% (°C)Char Yield at 800 °C (%)Tg (°C)
APBIA-Polyimide-152053562260
APBIA-Polyamide-149051058245

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process.

G General Polymer Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Evaluation PolymerSynthesis Polymer Synthesis (e.g., from APBIA-type monomer) MolecularWeight Molecular Weight (GPC/SEC) PolymerSynthesis->MolecularWeight Spectroscopy Spectroscopic Analysis (FTIR, NMR) PolymerSynthesis->Spectroscopy ThermalAnalysis Thermal Analysis (TGA, DSC) PolymerSynthesis->ThermalAnalysis Processability Processability & Performance MolecularWeight->Processability StructuralConfirmation Structural Confirmation Spectroscopy->StructuralConfirmation ThermalStability Thermal Stability & Tg ThermalAnalysis->ThermalStability StructuralConfirmation->Processability ThermalStability->Processability

Caption: Workflow for the characterization of APBIA-derived polymers.

G Thermal Analysis Workflow Start Dry Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Result Determine Td and T5% (Thermal Stability) TGA->TGA_Result DSC_Result Determine Tg (Glass Transition) DSC->DSC_Result Final Correlate Thermal Properties with Polymer Structure TGA_Result->Final DSC_Result->Final

Caption: Experimental workflow for thermal analysis of polymers.

References

Application Notes and Protocols: FT-IR and NMR Analysis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS: 7621-86-5), a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected spectral characteristics, provides detailed experimental protocols for sample analysis, and includes diagrams illustrating the experimental workflow and a potential biological signaling pathway.

Introduction

This compound is a benzimidazole derivative featuring amino groups on both the benzimidazole ring system and the 2-phenyl substituent. The benzimidazole core is a privileged scaffold in drug discovery, known to interact with various biological targets.[1] This compound serves as a critical building block for the synthesis of novel therapeutic agents, particularly in oncology, and as a monomer for high-performance polymers.[1] Spectroscopic techniques such as FT-IR and NMR are essential for the structural elucidation and purity assessment of this molecule.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the vibrational frequencies of its amine (N-H), aromatic (C-H, C=C), and benzimidazole-specific (C=N, C-N) bonds.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic absorption bands for this compound. These predictions are based on the typical vibrational frequencies of aromatic amines and benzimidazole derivatives.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H Stretching (Asymmetric & Symmetric)Primary Aromatic Amine (-NH₂)Medium - Strong
3350 - 3250N-H StretchingImidazole (N-H)Medium (Broad)
3100 - 3000C-H StretchingAromatic RingMedium - Weak
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)Medium
1620 - 1580C=C StretchingAromatic RingMedium - Strong
1615 - 1600C=N StretchingImidazole RingMedium - Strong
1335 - 1250C-N StretchingAromatic AmineStrong
910 - 665N-H WaggingPrimary & Secondary AminesStrong (Broad)

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on the analysis of structurally similar benzimidazole derivatives and the known effects of amino substituents on aromatic rings. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5Broad Singlet1HImidazole N-H
~7.8 - 6.5Multiplet7HAromatic C-H
~5.0 - 3.5Broad Singlet4HAmine N-H₂

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155 - 150Imidazole C2
~150 - 145Aromatic C-NH₂
~140 - 130Aromatic Quaternary C
~130 - 110Aromatic C-H

Experimental Protocols

Protocol 1: FT-IR Sample Preparation (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer a portion of the finely ground mixture into a pellet-forming die.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Protocol 2: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is often preferred for benzimidazole derivatives due to its excellent dissolving power and the ability to observe exchangeable N-H protons.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.

  • Volume Adjustment: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Capping and Cleaning: Cap the NMR tube and wipe the exterior with a tissue dampened with isopropanol or acetone before inserting it into the spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Workflow and Potential Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the spectroscopic analysis and a potential signaling pathway that may be modulated by benzimidazole derivatives.

Experimental_Workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis cluster_data Data Analysis Sample 2-(4-Aminophenyl)-1H- benzimidazol-5-amine Grind Grind with KBr Sample->Grind Dissolve Dissolve in DMSO-d6 Sample->Dissolve Press Press into Pellet Grind->Press FTIR_Spec Acquire FT-IR Spectrum Press->FTIR_Spec FTIR_Data FT-IR Data (Functional Groups) FTIR_Spec->FTIR_Data Filter Filter into NMR Tube Dissolve->Filter NMR_Spec Acquire 1H & 13C NMR Spectra Filter->NMR_Spec NMR_Data NMR Data (Chemical Structure) NMR_Spec->NMR_Data Conclusion Structural Confirmation FTIR_Data->Conclusion NMR_Data->Conclusion

Caption: Experimental workflow for FT-IR and NMR analysis.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR MEKK MEKK2/3 FGFR->MEKK Activates FGF FGF Ligand FGF->FGFR Binds Compound Benzimidazole Derivative MEK5 MEK5 Compound->MEK5 Inhibits MEKK->MEK5 Phosphorylates ERK5 ERK5 MEK5->ERK5 Phosphorylates TF Transcription Factors (e.g., MEF2) ERK5->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Response

Caption: Potential inhibition of the FGFR/MEK5/ERK5 signaling pathway.

References

Application Notes and Protocols: Thermal Stability Analysis of Polyimides Containing 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid, heterocyclic structures, such as benzimidazole rings, into the polyimide backbone can further enhance these properties. This document focuses on the thermal stability analysis of polyimides synthesized using the diamine monomer 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA). The presence of the benzimidazole moiety contributes to increased glass transition temperatures (Tg) and improved oxidative stability, making these materials suitable for demanding applications in aerospace, electronics, and other advanced industries.[1][2]

These application notes provide a summary of the thermal properties of APBIA-based polyimides and detailed protocols for their analysis using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and dynamic mechanical analysis (DMA).

Data Presentation

The thermal properties of polyimides are significantly influenced by their chemical structure, molecular weight, and the synthetic route employed. The incorporation of APBIA into the polymer backbone generally leads to a notable improvement in thermal stability. Below is a summary of typical thermal properties for polyimides containing this compound, derived from various dianhydrides.

Polymer System5% Weight Loss Temp. (Td5, °C) in N2Glass Transition Temp. (Tg, °C)Residue at 800°C in N2 (%)Reference
Polyimide from APBIA and Pyromellitic Dianhydride (PMDA)> 500> 450> 55[3]
Polyimide from APBIA and 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)> 500~300> 55[4]
Polyimide from APBIA and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)516-530259-32957-64[5]
Copolyimide with 50% bis-benzimidazole diamine554448-[6][7]

Note: The values presented are illustrative and can vary based on the specific synthetic conditions and the co-monomers used.

Experimental Protocols

Accurate and reproducible thermal analysis is crucial for characterizing the performance of these high-temperature polymers. The following are detailed protocols for the most common thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polyimide. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9][10]

Instrumentation: A standard thermogravimetric analyzer.

Protocol:

  • Sample Preparation: Ensure the polyimide sample is dry and in a powder or film form. A typical sample mass is 5-10 mg.

  • Instrument Setup:

    • Place the sample in a platinum or ceramic TGA pan.

    • Place the pan in the TGA furnace.

    • Tare the balance.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min. Nitrogen is used to assess inherent thermal stability, while air is used to evaluate thermo-oxidative stability.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min or 20°C/min.[11]

    • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition.

    • Determine the temperature at 5% and 10% weight loss (Td5 and Td10), which are common indicators of thermal stability.[11]

    • Determine the percentage of char yield or residue at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10]

Instrumentation: A differential scanning calorimeter.

Protocol:

  • Sample Preparation: Use a 3-5 mg sample of the polyimide, either as a powder or a small piece of film. The sample should be encapsulated in an aluminum DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Ramp from 30°C to a temperature above the expected Tg (e.g., 400°C) at a heating rate of 10°C/min. This scan is to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample from the maximum temperature back to 30°C at a controlled rate (e.g., 10°C/min or 20°C/min).

      • Second Heating Scan: Ramp from 30°C to the maximum temperature at a heating rate of 10°C/min. The Tg is determined from this scan.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve.

    • Determine the Tg as the midpoint of the transition.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of the polyimide as a function of temperature, providing a more sensitive determination of the glass transition temperature. DMA subjects the sample to an oscillating force and measures the resulting displacement.[8][10]

Instrumentation: A dynamic mechanical analyzer.

Protocol:

  • Sample Preparation: Prepare a rectangular film specimen with typical dimensions of approximately 20 mm (length) x 5 mm (width) x 0.1 mm (thickness).

  • Instrument Setup:

    • Mount the film in the instrument's clamps (e.g., tension or cantilever mode).

  • Experimental Conditions:

    • Frequency: Apply a sinusoidal stress at a fixed frequency, typically 1 Hz.[12]

    • Temperature Program: Ramp the temperature from ambient to a temperature well above the Tg (e.g., 450°C) at a heating rate of 3-5°C/min.[12]

    • Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

  • Data Analysis:

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve. It can also be determined from the onset of the drop in the storage modulus curve.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Stability Analysis cluster_results Data Interpretation Monomer 2-(4-Aminophenyl)-1H- benzimidazol-5-amine Polymerization Polycondensation Monomer->Polymerization Dianhydride Aromatic Dianhydride (e.g., PMDA, BTDA) Dianhydride->Polymerization Polyimide Polyimide Containing Benzimidazole Polymerization->Polyimide TGA Thermogravimetric Analysis (TGA) Polyimide->TGA DSC Differential Scanning Calorimetry (DSC) Polyimide->DSC DMA Dynamic Mechanical Analysis (DMA) Polyimide->DMA Td Decomposition Temperature (Td) TGA->Td Tg_DSC Glass Transition Temperature (Tg from DSC) DSC->Tg_DSC Tg_DMA Glass Transition Temperature (Tg from DMA) DMA->Tg_DMA Viscoelastic Viscoelastic Properties DMA->Viscoelastic Logical_Relationship cluster_factors Influencing Factors cluster_property Resulting Property cluster_manifestations Manifestations Structure Rigid Benzimidazole Backbone Thermal_Stability Enhanced Thermal Stability Structure->Thermal_Stability H_Bonding Intermolecular Hydrogen Bonding H_Bonding->Thermal_Stability Packing Chain Packing Efficiency Packing->Thermal_Stability High_Tg High Glass Transition Temperature (Tg) Thermal_Stability->High_Tg High_Td High Decomposition Temperature (Td) Thermal_Stability->High_Td

References

Application Notes and Protocols: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Aminophenyl)-1H-benzimidazol-5-amine is a versatile heterocyclic compound that serves as a crucial building block in the design and synthesis of novel therapeutic agents.[1] Its benzimidazole core is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] This scaffold is particularly prominent in the development of kinase inhibitors for cancer therapy. The presence of two primary amino groups at the C5 and para-positions of the phenyl ring offers reactive sites for chemical modification, allowing for the generation of diverse libraries of compounds with varied biological activities.[1]

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application as a scaffold for kinase inhibitors. Detailed protocols for common assays used to evaluate the biological activity of its derivatives are also presented.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of kinase inhibitors, particularly those targeting receptor tyrosine kinases involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] The benzimidazole structure can mimic the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site.

Derivatives of this compound have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines. The strategic modification of the amino groups allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activity of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. The following tables summarize the in vitro activity of selected derivatives from published studies, illustrating the therapeutic potential of this scaffold.

Table 1: VEGFR-2 Kinase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound IDModification on the ScaffoldVEGFR-2 IC50 (µM)Reference
7s N-(2-(3,4-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine0.03[2]
4c Benzimidazole-oxadiazole derivative0.475[3]
4d Benzimidazole-oxadiazole derivative0.618[3]
VH02 1,4-disubstituted-1H-1,2,3-triazole derivative0.56[4]

Table 2: Anti-proliferative Activity of Selected Benzimidazole Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
7s MCF-7 (Breast Cancer)1.2[2]
7s Hep-G2 (Liver Cancer)13.3[2]
6a-c MCF-7 (Breast Cancer)1.29 - 4.30[5]
11 HepG-2 (Liver Cancer)9.52[6]
11 A549 (Lung Cancer)10.61[6]
11 Caco-2 (Colon Cancer)12.45[6]
11 MDA (Breast Cancer)11.52[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative being tested and the available laboratory equipment.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (KDR), GST-tagged

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo™ MAX Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Assay Plate Setup:

    • Add the test compound dilutions to the appropriate wells of the 96-well plate.

    • Include wells for a positive control (no inhibitor) and a blank (no enzyme).

  • Kinase Reaction:

    • Add the master mixture to all wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Anti-proliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Replace the medium in the wells with the medium containing the test compound dilutions.

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Benzimidazole Derivative Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition by benzimidazole derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Optimization start 2-(4-Aminophenyl)-1H- benzimidazol-5-amine synthesis Chemical Modification start->synthesis derivative Library of Derivatives synthesis->derivative kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) derivative->kinase_assay cell_assay Anti-proliferative Assay (e.g., MTT) derivative->cell_assay ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase ic50_cell Determine Cellular IC50 cell_assay->ic50_cell sar Structure-Activity Relationship (SAR) ic50_kinase->sar ic50_cell->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement

Caption: Workflow for the development of benzimidazole-based kinase inhibitors.

References

Application Notes: Synthesis of Benzimidazole-Based Therapeutic Agents from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their presence in a multitude of pharmacologically active compounds.[1] This privileged heterocyclic scaffold, formed by the fusion of benzene and imidazole rings, is structurally similar to naturally occurring nucleotides, allowing it to readily interact with various biopolymers and biological targets.[2] Consequently, benzimidazole-based compounds exhibit a vast array of therapeutic activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and anthelmintic properties.[3][4][5] Several commercially successful drugs, such as the proton pump inhibitors omeprazole and pantoprazole, and the anthelmintic albendazole, feature the benzimidazole core, highlighting its significance in drug development.[3]

The synthesis of the benzimidazole nucleus is most commonly and efficiently achieved through the condensation of o-phenylenediamine (OPD) with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, or their derivatives.[6][7] This versatile approach allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity. This document provides detailed protocols for the synthesis of the parent benzimidazole ring and 2-substituted derivatives from o-phenylenediamine, summarizes key reaction data, and illustrates a relevant biological pathway targeted by these agents.

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted Benzimidazole (Phillips Method)

This protocol details the classic synthesis of the parent benzimidazole ring via the condensation of o-phenylenediamine with formic acid.[8][9]

Principle: o-phenylenediamine undergoes a cyclization and condensation reaction with formic acid upon heating. The reaction involves the formation of two carbon-nitrogen bonds and the elimination of two water molecules to yield the stable aromatic benzimidazole ring.[9][10]

Materials and Equipment:

  • o-phenylenediamine (m.p. 99-101°C)

  • Formic acid (90%)

  • Sodium hydroxide (NaOH) solution (10%)

  • Decolorizing carbon (Norite)

  • Round-bottomed flask (250 mL or 500 mL)

  • Water bath or heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Measuring cylinders

Procedure:

  • In a 500 mL round-bottomed flask, place 54 g (0.5 mole) of o-phenylenediamine.[8]

  • Carefully add 32 mL (34.6 g, 0.75 mole) of 90% formic acid to the flask.[8]

  • Heat the mixture in a water bath at 100°C for 2 hours.[8][10]

  • After heating, cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution to the cooled mixture, with constant swirling, until the solution is just alkaline to litmus paper.[8]

  • Collect the precipitated crude benzimidazole by suction filtration using a Büchner funnel.[10]

  • Wash the crude product thoroughly with approximately 50 mL of ice-cold water to remove residual salts.[8]

Recrystallization and Purification:

  • Transfer the crude product to a 1.5 L beaker and add 750 mL of water. Heat the suspension to boiling to dissolve the benzimidazole.[8]

  • Add 2 g of decolorizing carbon to the hot solution and continue to digest (gently boil) for 15 minutes to remove colored impurities.[8][10]

  • Rapidly filter the hot solution through a pre-heated Büchner funnel to prevent premature crystallization.[8]

  • Cool the clear filtrate to approximately 10-15°C to induce crystallization.

  • Collect the purified white crystals of benzimidazole by suction filtration and wash them with a small amount of cold water (approx. 50 mL).[8]

  • Dry the final product in an oven at 100°C. The expected melting point is 170-172°C.[8]

Protocol 2: General Synthesis of 2-Substituted Benzimidazoles from Aldehydes

This protocol describes a general method for synthesizing 2-substituted benzimidazoles by condensing o-phenylenediamine with various aldehydes, often facilitated by a catalyst.[11][12]

Materials and Equipment:

  • o-phenylenediamine (OPD)

  • Substituted aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), ammonium chloride)[11][12]

  • Solvent (e.g., Dimethylformamide (DMF), Chloroform (CHCl₃))[11][12]

  • Round-bottomed flask

  • Stir plate and magnetic stir bar

  • Heating mantle with temperature control

  • Standard glassware for work-up and purification

Procedure (using p-TsOH as catalyst):

  • In a round-bottomed flask, prepare a solution of the desired aldehyde (0.01 mole) and o-phenylenediamine (0.01 mole) in 3 mL of DMF.[11]

  • Add the catalyst, p-TsOH (a catalytic amount, e.g., 20 mol%), to the mixture.[11]

  • Heat the reaction mixture with stirring at 80°C for 2-3 hours.[11]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add the reaction mixture dropwise into a beaker of cold water to precipitate the product.[11]

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Synthesis of Benzimidazole and Derivatives from o-Phenylenediamine

ProductSecond ReagentCatalyst/ConditionsYield (%)M.P. (°C)Reference(s)
BenzimidazoleFormic Acid100°C, 2h83-85%170-172[8][13]
2-MethylbenzimidazoleAcetic AcidHeat68%172-174[8]
2-Phenyl-1H-benzimidazoleBenzaldehydeNH₄Cl, CHCl₃, RT, 4h94%292-294[12]
4-(1H-benzimidazol-2-yl)phenol4-HydroxybenzaldehydeNH₄Cl, CHCl₃, RT, 4h84%230-232[12]
2-(4-methylphenyl)-1H-benzimidazole4-MethylbenzaldehydeNH₄Cl, CHCl₃, RT, 4h88%218-220[12]

Table 2: Biological Activity of Selected Benzimidazole Derivatives

CompoundTherapeutic Target/ActivityIC₅₀ ValueCell Line/AssayReference(s)
Compound 5a (2-aryl benzimidazole)EGFR Kinase Inhibition~2 µMHepG-2 cells[14]
Compound 5e (2-aryl benzimidazole)EGFR Kinase Inhibition~2 µMHepG-2 cells[14]
GSK669 (benzimidazole diamide)NOD2 Signaling Pathway Inhibitor~1 µMIL-8 response assay[15]
Compound 1a (2-aminobenzimidazole)NF-κB Activation (PKC-driven)< 0.1 µMIL-8 production in HEK293 cells[16]
Derivatives 7b, 7c, 7i α-amylase Inhibition1.20, 1.40, 1.10 µMα-amylase inhibitory assay[4]

Visualizations

Workflow and Signaling Pathways

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification OPD o-Phenylenediamine Condensation Cyclocondensation (Heat, Catalyst) OPD->Condensation Reagent Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) Reagent->Condensation Crude Crude 2-Substituted Benzimidazole Condensation->Crude Work-up (Neutralization, Precipitation) Purified Purified Therapeutic Agent Precursor Crude->Purified Recrystallization

Wnt_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FZD Frizzled (FZD) Receptor DVL Dishevelled (DVL) FZD->DVL Activates LRP LRP5/6 Wnt Wnt Ligand Wnt->FZD Binds DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates & Degrades TCF TCF/LEF BetaCatenin->TCF Accumulates & Translocates TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF->TargetGenes Activates Benzimidazole Benzimidazole Inhibitor (e.g., Niclosamide-like) Benzimidazole->DVL Inhibits Pathway

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main established synthetic pathways for this compound:

  • Multi-step Synthesis: This route begins with the condensation of p-nitrobenzoic acid and aniline, followed by dinitration of the resulting N-(4'-nitrobenzoyl)aniline. The dinitro compound is then reduced to the corresponding triamine, which subsequently undergoes cyclodehydration to form the final product.[1][2]

  • Direct Condensation: This approach involves the direct reaction of an o-phenylenediamine derivative with p-aminobenzoic acid.[3] This method is often catalyzed by an acid that also acts as a dehydrating agent.

Q2: Which catalysts are most effective for the synthesis of benzimidazoles?

Acid catalysts are crucial for the efficient synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.[3] Polyphosphoric acid (PPA) is a commonly used and highly effective catalyst as it also serves as a powerful dehydrating agent.[1][3] Ortho-phosphoric acid has also been successfully used as a catalyst.[1][3]

Q3: Can microwave-assisted synthesis improve the yield and reaction time?

Yes, microwave-assisted synthesis has been demonstrated to be a highly efficient method. For the synthesis of 2-(4-aminophenyl)-1H-benzimidazole, using polyphosphoric acid (PPA) as a catalyst under microwave irradiation can significantly reduce the reaction time to as little as 10 minutes and achieve high yields.[3]

Q4: What is the role of the amino groups in the final product?

The presence of multiple amino groups in this compound makes it a versatile intermediate. These groups facilitate its incorporation into larger, more complex molecular structures, which is particularly valuable in the synthesis of novel therapeutic agents and high-performance polymers.[3]

Troubleshooting Guide

Issue 1: Low yield in the direct condensation reaction.

Potential Cause Troubleshooting Suggestion
Incomplete reaction - Increase reaction temperature. Reactions are often performed at elevated temperatures (e.g., 200°C) to drive the reaction forward.[3]- Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.- Ensure efficient water removal. The use of a strong dehydrating agent like polyphosphoric acid (PPA) is critical.[1][3]
Sub-optimal catalyst - Switch to polyphosphoric acid (PPA) if not already in use, as it is a highly effective catalyst and dehydrating agent.[1][3]- Consider microwave-assisted synthesis in the presence of PPA, which has been shown to provide excellent yields in a short time.[3]
Impure reactants - Ensure the purity of the o-phenylenediamine and p-aminobenzoic acid starting materials. Recrystallization of the starting materials may be necessary.[1]
Product loss during workup - After pouring the reaction mixture into ice water, carefully neutralize the solution to precipitate the product. The pH should be adjusted to around 7.[1][4]- Wash the filtered product with cold water to remove residual acid and salts.

Issue 2: Difficulty in purification of the final product.

Potential Cause Troubleshooting Suggestion
Presence of starting materials - Ensure the reaction has gone to completion before workup.- Recrystallization from a suitable solvent, such as ethanol, can be effective for purification. However, be aware that this may lead to a decrease in the overall yield.[1]
Formation of side products - Optimize reaction conditions (temperature, time) to minimize side reactions.- Column chromatography may be necessary for the separation of closely related impurities.
Product is an acid salt - During workup, ensure complete neutralization with a base like ammonia or sodium carbonate solution to obtain the free amine form of the product.[1][4]

Quantitative Data on Synthesis Yields

Synthetic Method Catalyst/Conditions Reaction Time Yield Reference
Direct Condensationo-phosphoric acid, 200°C2 hours70%[3]
Microwave-Assisted SynthesisPolyphosphoric acid (PPA)10 minutes89.5%[3]
CycloreductionSodium sulfide, phosphoric acid, 100°C12 hours96%[4]
Catalytic CycloreductionPd/active carbon, H₂, 90°C, 30 bars1 hour92.7%[5]

Experimental Protocols

Protocol 1: Synthesis via Direct Condensation using o-Phosphoric Acid

  • To a reaction flask, add 1.09 g (0.01 mol) of o-phenylenediamine and 1.38 g (0.01 mol) of p-aminobenzoic acid.[1]

  • Add 25 mL of o-phosphoric acid to the flask.[1]

  • Reflux the mixture for 4 hours.[1]

  • After cooling, pour the reaction mixture over a mixture of ice and water.[1]

  • Neutralize the solution to pH 7 by adding a 10% ammonia solution, using litmus paper to monitor the pH.[1]

  • Filter the resulting precipitate, wash it with cold water, and dry it.[1]

  • Purify the crude product by recrystallization from ethanol.[1]

Protocol 2: Synthesis via Cycloreduction

  • In a 100 mL single-necked flask, add 2.84 g (0.01 mol) of 2-(4-nitrophenyl)-5-nitrobenzimidazole and 50 mL of water.[4]

  • Add phosphoric acid to adjust the pH to below 1.[4]

  • Add 3.9 g (0.05 mol) of solid sodium sulfide.[4]

  • Heat the mixture to 100°C and maintain the reaction for 12 hours.[4]

  • Cool the reaction mixture to room temperature and filter.

  • Neutralize the filtrate to a pH of 7 by adding a 25% (w/w) aqueous solution of sodium carbonate, which will cause the product to precipitate.[4]

  • Filter the precipitate, wash it several times with water, and dry to obtain the final product.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (o-phenylenediamine & p-aminobenzoic acid) reaction Reaction (with Acid Catalyst, e.g., PPA) start->reaction Heating workup Workup (Quenching & Neutralization) reaction->workup Cooling filtration Filtration workup->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization drying Drying recrystallization->drying product Final Product drying->product logical_relationship cluster_factors Factors Affecting Yield cluster_issues Common Issues yield High Yield catalyst Effective Catalyst (e.g., PPA) catalyst->yield temp Optimal Temperature temp->yield time Sufficient Reaction Time time->yield purity High Purity Reactants purity->yield dehydration Efficient Dehydration dehydration->yield low_yield Low Yield incomplete_rxn Incomplete Reaction incomplete_rxn->low_yield side_products Side Products side_products->low_yield loss_workup Loss During Workup loss_workup->low_yield impure_reagents Impure Reagents impure_reagents->low_yield

References

Technical Support Center: Purification of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(4-Aminophenyl)-1H-benzimidazol-5-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.

Possible Cause Troubleshooting Step
Inappropriate solvent choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for this compound.[1] If the yield is low, the compound might be too soluble in ethanol even at low temperatures. Consider testing solvent systems with varying polarities, such as ethanol/water or methanol/water mixtures.
Excessive solvent volume Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization If the solution cools too quickly, impurities can be trapped within the crystals. Ensure the solution cools slowly to room temperature before placing it in an ice bath to maximize pure crystal formation.
Incomplete precipitation The compound may require a longer time or lower temperatures to fully precipitate. After initial cooling, store the solution at a lower temperature (e.g., 4°C) for an extended period.

Issue 2: Product is still impure after recrystallization.

Possible Cause Troubleshooting Step
Co-precipitation of impurities If impurities have similar solubility profiles to the desired product, they may co-precipitate. A second recrystallization may be necessary. Alternatively, consider a different purification technique like column chromatography to remove these impurities.
Incomplete removal of starting materials Unreacted starting materials from the synthesis, such as p-nitrobenzoic acid and aniline derivatives, can be present.[1] An acid-base extraction prior to recrystallization can help remove acidic or basic starting materials.
Presence of colored impurities Colored byproducts can be difficult to remove by recrystallization alone. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product.

Issue 3: Difficulty with column chromatography separation.

Possible Cause Troubleshooting Step
Inappropriate mobile phase The polarity of the eluent system is critical for good separation on silica gel. A common approach for amine-containing compounds is to use a mobile phase consisting of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine or ammonia to reduce peak tailing.[2]
Compound streaking on the column The basic nature of the amino groups can lead to strong interactions with the acidic silica gel, causing streaking. Adding a small percentage (0.5-1%) of a base such as triethylamine or ammonium hydroxide to the mobile phase can mitigate this issue.[2]
Poor separation of closely related impurities Isomeric impurities or byproducts with similar polarity can be challenging to separate. A shallower solvent gradient or isocratic elution with an optimized mobile phase composition may be required. High-Performance Liquid Chromatography (HPLC) can offer better resolution for difficult separations.[3]
Sample loading issues Overloading the column can lead to poor separation. Ensure the amount of crude material is appropriate for the column size. For compounds with low solubility in the mobile phase, a dry loading technique is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The most frequently cited methods for purifying this compound are recrystallization and column chromatography. Recrystallization from ethanol is a common final step to obtain a crystalline product with high purity.[1] Column chromatography, typically using silica gel, is employed to separate the target compound from significant impurities.[2]

Q2: What are the likely impurities in crude this compound?

The impurities will largely depend on the synthetic route. A common synthesis involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction, and cyclization.[1] Potential impurities could include:

  • Unreacted starting materials (e.g., p-nitrobenzoic acid, aniline).

  • Intermediates from the synthesis (e.g., N-(4'-nitrobenzoyl)-aniline, N-(4'-nitrobenzoyl)-2,4-dinitro-aniline, and the corresponding triamine).[1]

  • Byproducts from side reactions.

  • Residual reducing agents or catalysts.[4]

Q3: What analytical techniques can be used to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound due to its high resolution and sensitivity.[3] A reverse-phase HPLC method using a C18 column is often suitable.[3] Other techniques include Thin Layer Chromatography (TLC) for rapid, qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any impurities.

Q4: Can I use acid-base extraction for purification?

Yes, acid-base extraction can be a useful preliminary purification step.[2] Since this compound has basic amino groups, it can be extracted into a dilute acidic aqueous solution from an organic solvent. Neutral and acidic impurities will remain in the organic layer. The pH of the aqueous layer can then be adjusted with a base to precipitate the purified product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven at an appropriate temperature (e.g., 170°C, as mentioned in one patent).[1]

Protocol 2: Column Chromatography on Silica Gel

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and pack it into a chromatography column. Equilibrate the column by running the initial mobile phase through it.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase. If the compound is not very soluble, use a "dry loading" method: dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Loading and Elution: Carefully load the prepared sample onto the top of the silica gel bed. Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. To prevent peak tailing, 0.5-1% of triethylamine can be added to the mobile phase.[2]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₃H₁₂N₄
Molecular Weight 224.26 g/mol [1][5]
Melting Point 235°C (after recrystallization from ethanol and heating at 170°C)[1]
Appearance Crystalline solid

Visualizations

PurificationWorkflow start Crude 2-(4-Aminophenyl)-1H- benzimidazol-5-amine impurity_assessment Assess Impurity Profile (TLC, HPLC) start->impurity_assessment major_impurities Major Impurities Present? impurity_assessment->major_impurities column_chromatography Column Chromatography (Silica Gel) major_impurities->column_chromatography Yes recrystallization1 Recrystallization (e.g., Ethanol) major_impurities->recrystallization1 No (Minor Impurities) purity_check1 Check Purity (TLC, HPLC, mp) column_chromatography->purity_check1 recrystallization1->purity_check1 is_pure1 Purity Acceptable? purity_check1->is_pure1 recrystallization2 Recrystallization (e.g., Ethanol) is_pure1->recrystallization2 No end_product Pure Product is_pure1->end_product Yes purity_check2 Check Purity (TLC, HPLC, mp) recrystallization2->purity_check2 is_pure2 Purity Acceptable? purity_check2->is_pure2 is_pure2->column_chromatography No is_pure2->end_product Yes

Caption: Purification workflow for crude this compound.

References

Technical Support Center: Polymerization of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the polymerization of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound (APBIA)?

The main challenges in the polymerization of APBIA, a rigid aromatic diamine, include achieving high molecular weight polymers, managing the poor solubility of the resulting polyamides or polyimides, and preventing side reactions that can lead to branching or cross-linking. The rigid nature of the APBIA monomer contributes to the insolubility and high glass transition temperatures of the polymers, making them difficult to process.[1]

Q2: How can I improve the solubility of polymers derived from APBIA?

Improving the solubility of APBIA-based polymers is crucial for their processing and characterization. Strategies to enhance solubility include:

  • Incorporation of flexible linkages: Introducing flexible ether linkages into the polymer backbone can disrupt the rigid structure and improve solubility in organic solvents.[1]

  • Copolymerization: Introducing a more flexible co-monomer during polymerization can increase the entropy of the polymer chains and reduce the packing efficiency, leading to better solubility.

  • Use of polar aprotic solvents: Polymers based on APBIA often show good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1] The addition of salts like lithium chloride (LiCl) to these solvents can further enhance solubility.[2]

  • Synthesis of precursor polymers: Preparing a soluble precursor polymer that can be processed and then converted to the final insoluble polymer via a thermal or chemical treatment is another effective approach.

Q3: What factors influence the molecular weight of the resulting polymer?

Achieving a high molecular weight is critical for obtaining desirable mechanical properties in the final polymer. Key factors influencing molecular weight include:

  • Monomer Purity: The purity of APBIA and the co-monomer (e.g., diacid chloride) is paramount. Monofunctional impurities can act as chain terminators, limiting the polymer chain growth.

  • Stoichiometric Balance: A precise 1:1 molar ratio of the reacting functional groups (amine and acyl chloride) is essential for achieving high molecular weight in step-growth polymerization.

  • Reaction Conditions: Temperature, reaction time, and the efficiency of removing byproducts (like HCl in polyamidation) significantly impact the extent of reaction and, consequently, the molecular weight.

  • Reaction Medium: The choice of an appropriate solvent that can keep the growing polymer chains in solution is crucial to allow for chain extension.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Polymer Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure efficient stirring to promote monomer interaction.
Side reactions consuming monomers.Lower the reaction temperature to minimize side reactions. Verify the purity of the monomers.
Loss of product during work-up.Optimize the precipitation and washing steps to minimize loss of oligomers.
Low Molecular Weight Impurities in monomers acting as chain terminators.Purify the APBIA and co-monomer before polymerization.
Imbalance in monomer stoichiometry.Carefully measure and ensure a 1:1 molar ratio of the reactive monomers.
Premature precipitation of the polymer from the reaction medium.Use a solvent system in which the polymer is soluble, or increase the reaction temperature to maintain solubility.
Poor Polymer Solubility Rigid polymer backbone leading to strong intermolecular interactions.Introduce flexible co-monomers or functional groups to disrupt chain packing.[1]
High crystallinity of the polymer.Rapidly precipitate the polymer from solution to obtain a more amorphous structure. Characterization by WAXS can confirm the amorphous nature.[1]
Gel Formation / Cross-linking Presence of polyfunctional impurities in the monomers.Ensure the monomers are strictly difunctional through rigorous purification.
Side reactions occurring at high temperatures.Lower the reaction temperature and monitor the reaction progress closely.

Experimental Protocols

Synthesis of this compound (APBIA)

A detailed two-step synthesis involves the initial formation of a dinitro intermediate followed by its reduction.

Step 1: Synthesis of 2-(4-Nitrophenyl)-5-nitrobenzimidazole [1]

  • In a 1-L flask equipped with a stirrer and reflux condenser, add 250.0 g of methanesulfonic acid and 25.0 g of phosphorus pentoxide.

  • Stir the mixture for 2 hours.

  • Add 24.7 g (0.16 mol) of 4-nitro-1,2-phenylenediamine and 30.0 g (0.16 mol) of 4-nitrobenzoyl chloride.

  • Increase the temperature to 120 °C and stir the mixture overnight.

  • Pour the resulting solution into water, and collect the precipitate by filtration.

  • Recrystallize the product from a mixture of DMF and water to obtain pure 2-(4-nitrophenyl)-5-nitrobenzimidazole.

Step 2: Reduction to this compound [1]

  • In a flask, dissolve 5.2 g (0.02 mol) of the dinitro intermediate in 150 mL of ethanol at reflux.

  • Add 0.41 g of 10% Pd/C catalyst.

  • Add 41 mL of hydrazine hydrate dropwise to the refluxing mixture.

  • Stir and reflux the mixture overnight.

  • After cooling, filter off the catalyst.

  • Concentrate the filtrate to one-third of its volume.

  • Pour the concentrated solution into water and neutralize with HCl to form a precipitate.

  • Collect the precipitate by filtration and recrystallize from an ethanol/water mixture to yield pure APBIA.

Polymerization of APBIA with a Diacid Chloride (Example: Polyamide Synthesis)[1]
  • In a reaction flask under a nitrogen atmosphere, dissolve the purified APBIA in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of the diacid chloride monomer dissolved in the same solvent.

  • Maintain the temperature at 0 °C for 30 minutes and then allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Pour the viscous polymer solution into a non-solvent like water or ethanol to precipitate the polymer.

  • Filter the polymer, wash it thoroughly with water and ethanol to remove unreacted monomers and solvent.

  • Dry the final polymer under vacuum at an elevated temperature (e.g., 110 °C).

Data Presentation

Table 1: Influence of Co-monomer Structure on Polyamide Properties (Derived from APBIA)

Co-monomer (Diacid Chloride)Inherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)
Terephthaloyl chloride> 0.5150< 5
Isophthaloyl chloride> 0.5135< 5
Adipoyl chloride< 0.5Brittle Film-

Note: This table is a representative example based on general knowledge of aromatic polyamides. Actual values would need to be sourced from specific experimental data for APBIA-based polymers.

Visualizations

Experimental Workflow for APBIA Polymerization

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization Monomer_Synthesis_Start Start: 4-nitro-1,2-phenylenediamine & 4-nitrobenzoyl chloride Dinitro_Intermediate Synthesis of 2-(4-Nitrophenyl)-5-nitrobenzimidazole Monomer_Synthesis_Start->Dinitro_Intermediate Reduction Reduction with Hydrazine Hydrate & Pd/C Dinitro_Intermediate->Reduction APBIA_Monomer Purified APBIA Monomer Reduction->APBIA_Monomer Dissolution Dissolve APBIA in NMP APBIA_Monomer->Dissolution Cooling Cool to 0°C Dissolution->Cooling Monomer_Addition Add Diacid Chloride Cooling->Monomer_Addition Reaction React at Room Temp. Monomer_Addition->Reaction Precipitation Precipitate in Water/Ethanol Reaction->Precipitation Washing Wash Polymer Precipitation->Washing Drying Dry Polymer Washing->Drying Final_Polymer Final Polymer Drying->Final_Polymer

Caption: Workflow for the synthesis of APBIA monomer and its subsequent polymerization.

Troubleshooting Logic for Low Molecular Weight Polymer

troubleshooting_low_mw Problem Low Molecular Weight of Polymer Check_Purity Check Monomer Purity (APBIA & Co-monomer) Problem->Check_Purity Check_Stoichiometry Verify Monomer Stoichiometry (1:1 ratio) Problem->Check_Stoichiometry Check_Solubility Assess Polymer Solubility in Reaction Medium Problem->Check_Solubility Impure_Monomers Impure Monomers Detected? Check_Purity->Impure_Monomers Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Stoichiometry->Incorrect_Stoichiometry Premature_Precipitation Premature Precipitation? Check_Solubility->Premature_Precipitation Impure_Monomers->Check_Stoichiometry No Purify Action: Purify Monomers Impure_Monomers->Purify Yes Incorrect_Stoichiometry->Check_Solubility No Adjust_Ratio Action: Recalculate and Adjust Monomer Ratio Incorrect_Stoichiometry->Adjust_Ratio Yes Change_Solvent Action: Change Solvent or Increase Temperature Premature_Precipitation->Change_Solvent Yes

Caption: Troubleshooting flowchart for addressing low molecular weight in APBIA polymerization.

References

Technical Support Center: Optimizing APBIA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Aminophenyl)-5-aminobenzimidazole (APBIA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their APBIA synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is APBIA and what are its primary applications?

A1: APBIA stands for 2-(4-Aminophenyl)-5-aminobenzimidazole. It is a polymer monomer with the chemical formula C13H12N4 and CAS number 7621-86-5.[1][2] Its asymmetric conjugated imidazole ring structure, containing active hydrogen and lone pair electrons, makes it a valuable component in the production of high-performance polymers like polyimide films and polyaminoimides.[1] These materials are often used in the electronics and materials processing industries due to their high thermal resistance.[1]

Q2: What are the common synthetic routes for APBIA?

A2: There are two main synthetic routes for APBIA:

  • Multi-step Synthesis: This classic approach involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of the resulting N-(4-nitro-benzoyl)-2,4-dinitro-aniline to the corresponding triamine, and finally, a dehydrocyclization step to yield APBIA.[3]

  • One-Pot Synthesis: A more direct method involves the condensation of o-phenylenediamine with p-aminobenzoic acid in the presence of a strong acid catalyst, such as hydrochloric acid, sulfuric acid, or o-phosphoric acid.[4]

Q3: What are the key challenges in APBIA synthesis?

A3: Common challenges in APBIA synthesis, and benzimidazole synthesis in general, include:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired product.[5]

  • Impurity Formation: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.[5] Common impurities can arise from starting materials, byproducts, or degradation products.

  • Harsh Reaction Conditions: Some synthetic methods require high temperatures and strong acids, which may not be suitable for all laboratory settings and can lead to unwanted side reactions.[6][7]

  • Purification Difficulties: The separation of APBIA from reaction byproducts and unreacted starting materials can be challenging due to similar polarities.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst - For catalytic reductions, ensure the catalyst (e.g., Pd/C, Pt/C) is fresh and has not been poisoned. - For acid-catalyzed reactions, use the correct concentration and ensure it has not been neutralized.Catalysts can lose activity over time or due to contaminants. The correct acid concentration is crucial for protonation and facilitating the reaction.
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC).Benzimidazole formation can be slow. Increasing time and temperature can drive the reaction to completion. TLC helps to determine the optimal reaction time.
Poor Quality Reagents - Use freshly purified starting materials (o-phenylenediamine, p-aminobenzoic acid, etc.). - Check the purity of solvents and ensure they are anhydrous if required.Impurities in starting materials or the presence of water in the solvent can lead to side reactions and lower yields.
Suboptimal Solvent - Perform a solvent screen to identify the most effective solvent for your specific reaction conditions.The choice of solvent can significantly impact reaction kinetics and solubility of reactants and products.[5]
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step Rationale
Side Reactions - Optimize the reaction temperature; avoid excessive heat. - In the multi-step synthesis, ensure complete reduction of all three nitro groups before cyclization.High temperatures can promote the formation of byproducts. Incomplete reduction can lead to a mixture of partially reduced and cyclized products.
Oxidation of Amines - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The amino groups in APBIA and its precursors are susceptible to oxidation, which can lead to colored impurities.
Incomplete Cyclization - Ensure sufficient acid catalyst is present in the one-pot synthesis. - In the multi-step synthesis, ensure the dehydrocyclization conditions are optimal.The acid catalyst is crucial for the ring-closing step. Incomplete cyclization will leave the triamine intermediate as an impurity.
Difficult Purification - Use column chromatography with a suitable solvent system to separate APBIA from impurities. - Recrystallize the crude product from an appropriate solvent (e.g., ethanol).[4]Chromatographic separation and recrystallization are effective methods for removing impurities with different polarities.

Experimental Protocols

Protocol 1: One-Pot Synthesis of APBIA using an Acid Catalyst

This protocol is adapted from the method described by Cernătescu et al.[4]

Materials:

  • o-phenylenediamine

  • p-aminobenzoic acid

  • o-phosphoric acid

  • 10% Ammonia solution

  • Ethanol

  • Ice

Procedure:

  • To a reaction flask, add 1.09 g (0.01 mol) of o-phenylenediamine and 1.38 g (0.01 mol) of p-aminobenzoic acid.

  • Add 25 mL of o-phosphoric acid to the reaction flask.

  • Heat the mixture to reflux for 4 hours.

  • After reflux, pour the reaction mixture over a mixture of ice and water.

  • Neutralize the solution to pH 7 by adding a 10% ammonia solution. Use litmus paper to monitor the pH.

  • Filter the resulting precipitate and wash it with cold water.

  • Dry the crude product.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Multi-Step Synthesis of APBIA (Final Reduction and Cyclization Step)

This protocol is based on the catalytic cycloreduction described in US Patent 4,417,056.[8]

Materials:

  • N-(4-nitrobenzoyl)-2,4-dinitroaniline

  • Aqueous Hydrochloric Acid

  • Palladium on activated carbon catalyst (5% Pd)

  • Hydrogen gas

Procedure:

  • In a suitable pressure reactor (autoclave), suspend 10 g (0.03 mole) of N-(4-nitrobenzoyl)-2,4-dinitroaniline in an aqueous solution of hydrochloric acid. The concentration of the starting material should be between 0.15 to 1.5 mole per liter, and the molar ratio of acid to starting material should be between 2 to 20.

  • Add the palladium on activated carbon catalyst. The amount of metal should be between 25 mg and 5 g per kg of the starting material.

  • Pressurize the reactor with hydrogen gas to a pressure between 5 and 100 bars (preferably 20 to 50 bars).

  • Heat the reaction mixture to a temperature between 20°C and 150°C.

  • Maintain the reaction under these conditions until the reaction is complete (typically a few hours).

  • After the reaction, cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.

  • The resulting solution contains the hydrochloride salt of APBIA, which can be isolated by crystallization or neutralized to obtain the free base.

Quantitative Data

The following table summarizes typical yields reported for different synthetic approaches to APBIA and related benzimidazoles. Note that reaction conditions can significantly impact the final yield.

Synthetic MethodCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
One-Pot Condensationo-phosphoric acid-Reflux4 hNot specified[4]
Catalytic Cycloreduction5% Pd/CAqueous HCl90°C15 min81% (as phosphate)[8]
Catalytic Cycloreduction5% Rh/CAqueous HCl90°C3.5 hNot specified[8]
Multi-step SynthesisNaHS (reduction)WaterReflux2 hNot specified[3]
Dehydrogenative CouplingCo(II) complexToluene150°C24 h85-95% (for similar benzimidazoles)[6]
Supported Gold NanoparticlesAu/TiO₂CHCl₃:MeOHAmbient18 h80-98% (for similar benzimidazoles)[9]

Visualizations

Experimental Workflows

APBIA_Synthesis_Workflows cluster_0 Multi-Step Synthesis cluster_1 One-Pot Synthesis start1 p-Nitrobenzoic Acid + Aniline step1_1 Condensation start1->step1_1 inter1 N-(4'-nitrobenzoyl)-aniline step1_1->inter1 step1_2 Dinitration inter1->step1_2 inter2 N-(4'-nitrobenzoyl)-2,4-dinitroaniline step1_2->inter2 step1_3 Reduction inter2->step1_3 inter3 Triamine Intermediate step1_3->inter3 step1_4 Dehydrocyclization inter3->step1_4 end1 APBIA step1_4->end1 start2 o-Phenylenediamine + p-Aminobenzoic Acid step2_1 Acid-Catalyzed Condensation start2->step2_1 end2 APBIA step2_1->end2

Caption: Comparative workflows for the multi-step and one-pot synthesis of APBIA.

Troubleshooting Logic

Troubleshooting_Low_Yield start Low or No Product Yield q1 Is the reaction complete? (Check TLC) start->q1 action1 Increase reaction time and/or temperature q1->action1 No q2 Are the reagents pure? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Purify starting materials q2->action2 No q3 Is the catalyst active? q2->q3 Yes a2_yes Yes a2_no No action2->start action3 Use fresh catalyst q3->action3 No q4 Is the solvent optimal? q3->q4 Yes a3_yes Yes a3_no No action3->start action4 Perform a solvent screen q4->action4 No end Investigate purification process for product loss q4->end Yes a4_no No action4->start

Caption: A logical workflow for troubleshooting low product yield in APBIA synthesis.

References

preventing side reactions in the synthesis of benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzimidazole derivatives, offering potential causes and recommended solutions.

Problem 1: Formation of 1,2-Disubstituted Benzimidazole as a Side Product

Question: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole alongside my target 2-substituted product. How can I improve the selectivity?

Answer: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using aldehydes in the synthesis. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring. Here’s how you can minimize this side product:

  • Control Stoichiometry: Use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde to favor the formation of the 2-substituted product. A 4:1 ratio of amine to aldehyde has been shown to give excellent yields of the mono-condensation product.[1]

  • Solvent Choice: The solvent can significantly influence the selectivity. Non-polar solvents like toluene may favor the 2-substituted product, while water-ethanol mixtures can lead to the 1,2-disubstituted product.

  • Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. For instance, in the absence of a catalyst like Er(OTf)₃, the formation of the mono-condensation product is the preferred pathway.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the 2-substituted product. For example, conducting the reaction in water at 1-2°C can selectively yield the 2-substituted benzimidazole.

G

Caption: Troubleshooting workflow for minimizing 1,2-disubstitution.

Problem 2: Unwanted N-Alkylation

Question: I am observing N-alkylation on my benzimidazole ring when it's not intended. What could be the cause and how can I prevent it?

Answer: Unwanted N-alkylation can occur if there are alkylating agents present in the reaction mixture, or if they are formed in situ. To avoid this, ensure that your starting materials and solvents are pure and free from any potential alkylating impurities. If the reaction conditions themselves might generate alkylating species, consider modifying the synthetic route.

For deliberate N-alkylation, achieving regioselectivity (alkylation at N1 vs. N3 in unsymmetrical benzimidazoles) is crucial. The outcome is influenced by steric and electronic factors. The electron-withdrawing nature of a substituent like iodine generally favors alkylation at the more distant nitrogen (N1), while steric hindrance from a bulky alkylating agent might favor the less hindered nitrogen.

Problem 3: Oxidation of Starting Materials and Product Discoloration

Question: My reaction mixture and final product have a dark color, which is making purification difficult. What is causing this and how can I resolve it?

Answer: The dark coloration is often due to the oxidation of the o-phenylenediamine starting material, which is susceptible to oxidation.

Prevention:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.

  • Purity of Starting Materials: Use high-purity o-phenylenediamine. If the purity is questionable, consider purifying it before use. Using o-phenylenediamine dihydrochloride can sometimes lead to reduced color impurities.[2]

Remediation:

  • Activated Carbon Treatment: To remove colored impurities from the crude product, you can treat a solution of it with activated carbon. After a short period, the carbon is filtered off, and the purified product can be recovered from the filtrate.

  • Acid-Base Extraction: Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The non-basic colored impurities will remain in the organic layer. The benzimidazole can then be precipitated from the aqueous layer by neutralization.

Frequently Asked Questions (FAQs)

Q1: What are the classical methods for benzimidazole synthesis?

A1: The two most fundamental methods are the Phillips-Ladenburg and Weidenhagen reactions. The Phillips-Ladenburg method involves the condensation of o-phenylenediamines with carboxylic acids, often in the presence of a mineral acid. The Weidenhagen reaction uses the condensation of o-phenylenediamines with aldehydes or ketones.

Q2: How can I improve a low yield in my benzimidazole synthesis?

A2: Low yields can stem from several factors:

  • Catalyst Inactivity: Ensure your catalyst is active and used in the correct loading. If using a heterogeneous catalyst, ensure proper mixing.

  • Suboptimal Reaction Conditions: Optimize the solvent, temperature, and reaction time. A solvent screen is often a good starting point.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Purity of Reagents: Impurities in the starting materials can inhibit the reaction.

Q3: What are the advantages of using microwave-assisted synthesis for benzimidazoles?

A3: Microwave-assisted synthesis can significantly reduce reaction times (from hours to minutes), increase yields (by 10-50%), and lead to cleaner reactions with fewer byproducts. The rapid and uniform heating can also prevent the decomposition of sensitive molecules and often allows for solvent-free conditions.[2]

Q4: How does the electronic nature of substituents on the aromatic aldehyde affect the reaction?

A4: The effect can depend on the specific catalyst system. While aldehydes with electron-withdrawing groups are more electrophilic and might be expected to react faster, some catalytic systems show enhanced rates with electron-donating groups. This is potentially due to more effective coordination with the catalyst, which facilitates the initial amine addition step.

Data Presentation

Table 1: Effect of Catalyst on the Selective Synthesis of 1,2-Disubstituted Benzimidazoles
EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield of 1,2-Disubstituted Product (%)Reference
1Er(OTf)₃ (10)Water1201572[1]
2NoneWater1201551[1]
3Er(OTf)₃ (10)Ethanol1201591[1]
4NoneEthanol1201554[1]
5Er(OTf)₃ (10)None80291[1]
6ErCl₃·6H₂O (10)Water1201571[1]
7Yb(OTf)₃ (10)Water1206065[1]
8Ce(OTf)₃ (10)Water1206068[1]
Table 2: Effect of Solvent on the Yield of 2-Phenyl-1H-benzimidazole
EntryCatalystSolventTime (h)Yield (%)Reference
1Cobalt (II) acetylacetonateMethanol2.597[3]
2Cobalt (II) acetylacetonateEthanol392[3]
3Cobalt (II) acetylacetonateAcetonitrile488[3]
4Cobalt (II) acetylacetonateChloroform585[3]
5ZnFe₂O₄Ethanol0.592[4]
6ZnFe₂O₄Acetonitrile0.579[4]
7ZnFe₂O₄Dichloromethane0.564[4]

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Phenyl-1H-benzimidazole (Minimizing 1,2-Disubstitution)

This protocol is adapted from a procedure that favors the formation of the mono-substituted product.[1]

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend o-phenylenediamine (4 mmol) and benzaldehyde (1 mmol) in water (10 mL). This 4:1 molar ratio of amine to aldehyde is crucial for selectivity.

  • Cool the reaction mixture to 1-2°C using an ice bath.

  • Stir the mixture vigorously at this temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product will precipitate from the aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any unreacted o-phenylenediamine.

  • Dry the product under vacuum. This procedure should yield 2-phenyl-1H-benzimidazole with minimal formation of the 1,2-disubstituted side product.

Protocol 2: Selective N1-Alkylation of 4-Iodo-1H-benzimidazole

This protocol provides a general method for the regioselective N-alkylation of an unsymmetrical benzimidazole.[5]

Materials:

  • 4-Iodo-1H-benzimidazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-iodo-1H-benzimidazole (1 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N3 regioisomers. The electron-withdrawing effect of the iodine atom generally directs the alkylation to the N1 position.

Mandatory Visualization

Caption: Inhibition of the Hedgehog signaling pathway by benzimidazole derivatives.

References

Technical Support Center: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-aminophenyl)-1H-benzimidazol-5-amine (APBIA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 7621-86-5) is a benzimidazole derivative with two amino groups.[1] Its rigid, aromatic structure makes it a valuable building block in several advanced applications. In medicinal chemistry, the benzimidazole core is a "privileged structure" known to interact with various biological targets, making APBIA a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology.[2] In materials science, it is used as a diamine monomer to synthesize high-performance polymers like polyimides, which exhibit enhanced thermal stability.[2][3] It is also a critical component in the development of next-generation technologies such as aerogel lithium battery separators.[4][5][6][7]

Q2: What are the common synthetic routes to prepare this compound?

There are two primary, well-documented synthetic pathways:

  • Direct Condensation: This is a one-step approach involving the reaction of a 1,2-phenylenediamine derivative with a 4-aminobenzoic acid.[2] A common variation is the acid-catalyzed condensation of o-phenylenediamine with 4-aminobenzoic acid.[2][8]

  • Multi-Step Synthesis: A longer route starts with the condensation of p-nitrobenzoic acid and aniline.[2][8][9] This is followed by a dinitration step, reduction of the three nitro groups to form a triamine, and a final cyclodehydration to yield the benzimidazole ring.[2][8][9]

  • Reduction of a Nitro-Precursor: Another method involves the reduction of 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole to the desired diamine product.[10]

Q3: What are the key physical and chemical properties of this compound?

  • Appearance: Pale beige to pale brown solid.[1][11]

  • Molecular Weight: 224.26 g/mol .[5][10]

  • Melting Point: Approximately 234-238 °C.[11]

  • Solubility: Generally insoluble in water, but soluble in many organic solvents.[4][12] It shows slight solubility in DMSO and methanol.[11]

  • Stability: It has high thermal stability and is stable under an inert atmosphere.[3] It should be kept in a dark place.[11]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors depending on the synthetic route.

  • Inadequate Catalyst or Dehydrating Agent: For the direct condensation method, the choice of acid catalyst is crucial as it also acts as a dehydrating agent to drive the reaction forward.[2] Polyphosphoric acid (PPA) is highly effective.[2] Using o-phosphoric acid at 200°C has been reported to give a 70% yield.[2] If using other acids like HCl or H2SO4, yields may be lower, and purification can be challenging.[8]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. The condensation of p-nitrobenzoic acid with aniline is typically performed at high temperatures (170-195°C) to distill off the water formed.[2][9] For the reduction of the dinitro precursor using sodium sulfide, heating at 100°C for 12 hours is recommended for a high yield (96%).[10]

  • Microwave-Assisted Synthesis: Consider using microwave irradiation. A microwave-assisted synthesis using PPA as a catalyst has been shown to produce a yield of 89.5% in just 10 minutes.[2]

  • Incomplete Reduction: In the multi-step synthesis, incomplete reduction of the nitro groups is a common issue. Ensure the correct stoichiometry of the reducing agent (e.g., sodium hydrosulfide) is used and that the reaction goes to completion.[2]

Q5: I am struggling with the purification of the final product. What are the best practices?

Purification can be challenging due to the presence of unreacted starting materials and the product's solubility profile.

  • Neutralization and Precipitation: After an acid-catalyzed reaction, the product is often in its salt form. The mixture is typically poured into ice water and then neutralized with a base (e.g., ammonia, sodium carbonate solution) to a pH of 7 to precipitate the free amine product.[8][10] Be aware that unreacted starting materials might also precipitate during neutralization.[8]

  • Recrystallization Solvent Choice: The choice of solvent for recrystallization is critical.

    • Ethanol: While a common choice, recrystallization from ethanol may not effectively separate the product from unreacted p-aminobenzoic acid.[8]

    • Water: Recrystallization from hot water (sometimes with charcoal) has been shown to be effective for separating the benzimidazole product from starting materials, although it may result in a lower recovery yield.[8]

  • Washing: After filtration, wash the product thoroughly with cold water to remove any residual salts or water-soluble impurities.[8]

Q6: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

  • Unreacted Starting Materials: The most common impurities are the starting materials, such as o-phenylenediamine and 4-aminobenzoic acid.[8] These can often be identified by running reference spots on the same TLC plate.

  • Intermediates: In the multi-step synthesis, incompletely reduced intermediates (e.g., compounds with remaining nitro groups) or the uncyclized triamine can be present.[9]

  • Side Products: While less documented, side reactions could lead to other benzimidazole-related structures or polymers, especially under harsh acidic and high-temperature conditions.

Q7: The reaction mixture has turned a very dark color. Is this normal?

The formation of colored byproducts is common in reactions involving aromatic amines, which can be sensitive to oxidation, especially at high temperatures. While some color change is expected, a very dark or tar-like appearance may indicate significant decomposition or side-product formation. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data Presentation

Table 1: Comparison of Synthetic Conditions for this compound

Starting MaterialsCatalyst/ReagentTemperatureTimeReported YieldReference
o-Phenylenediamine, 4-Aminobenzoic Acido-Phosphoric Acid200 °C2 hours70%[2]
o-Phenylenediamine, 4-Aminobenzoic AcidPolyphosphoric Acid (PPA)Microwave10 minutes89.5%[2]
5-Nitro-2-(4-nitrophenyl)-1H-benzimidazoleSodium Sulfide, Phosphoric Acid100 °C12 hours96%[10]
N-(4-nitrobenzoyl)-2,4-dinitro-aniline(Reduction and Cyclodehydration)--High[9]

Experimental Protocols

Protocol 1: Synthesis via Direct Condensation using o-Phosphoric Acid[8]

  • To a reaction flask, add 1.09 g (0.01 mol) of o-phenylenediamine and 1.38 g (0.01 mol) of p-aminobenzoic acid.

  • Add 25 mL of o-phosphoric acid to the flask.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, carefully pour the reaction mixture over a mixture of ice and water.

  • Neutralize the solution to pH 7 by adding a 10% NH₃ solution. Use litmus paper to monitor the pH.

  • Filter the resulting precipitate.

  • Wash the solid product with cold water.

  • Dry the product. For further purification, recrystallize from hot water.

Protocol 2: Synthesis via Reduction of Dinitro Precursor[10]

  • In a 100 mL flask, suspend 2.84 g (0.01 mol) of 2-(4-nitrophenyl)-5-nitrobenzimidazole in 50 mL of water at room temperature.

  • Add phosphoric acid to adjust the pH to less than 1.

  • Add 3.9 g (0.05 mol) of solid sodium sulfide.

  • Heat the mixture to 100 °C and maintain the reaction for 12 hours.

  • Cool the reaction to room temperature and filter.

  • Neutralize the filtrate to pH 7 with a 25% (w/w) aqueous solution of sodium carbonate to precipitate the product.

  • Filter the product, wash several times with water, and dry to obtain the final compound.

Mandatory Visualization

experimental_workflow Synthesis and Purification Workflow for APBIA cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Reactants (e.g., o-Phenylenediamine + 4-Aminobenzoic Acid) catalyst Add Acid Catalyst (e.g., PPA or H3PO4) reactants->catalyst heating Heat Under Reflux (e.g., 4h @ 200°C) catalyst->heating quench Quench (Pour into ice-water) heating->quench neutralize Neutralize (e.g., with NH3 to pH 7) quench->neutralize precipitate Precipitation of Crude Product neutralize->precipitate filtration1 Filter & Wash (with cold water) precipitate->filtration1 crude Crude APBIA filtration1->crude recrystallize Recrystallize (from hot water) crude->recrystallize filtration2 Filter Hot & Cool recrystallize->filtration2 collect Collect Crystals & Dry filtration2->collect final_product Pure APBIA collect->final_product

Caption: Workflow for the synthesis and purification of APBIA.

References

Technical Support Center: Enhancing the Solubility of Polyimides Derived from APBIA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with polyimides derived from 5-Amino-2-(4-aminophenyl)-benzimidazole (APBIA). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the solubility of these high-performance polymers.

Frequently Asked Questions (FAQs)

Q1: Why are polyimides derived from APBIA often difficult to dissolve?

A1: Polyimides based on APBIA possess a rigid benzimidazole ring and aromatic backbone. This inherent rigidity leads to strong intermolecular forces and efficient chain packing, resulting in low solubility in many common organic solvents. The planarity of the molecular structure contributes significantly to these strong interactions, making it challenging for solvent molecules to penetrate and solvate the polymer chains.

Q2: What are the primary strategies for improving the solubility of APBIA-based polyimides?

A2: The key to enhancing solubility is to disrupt the regular, tightly packed structure of the polymer chains. The most effective strategies include:

  • Monomer Selection: The choice of the dianhydride co-monomer has a significant impact. Using dianhydrides with flexible linkages (e.g., ether groups in ODPA) or bulky, non-planar structures (e.g., hexafluoroisopropylidene group in 6FDA) can increase the free volume and reduce intermolecular interactions.

  • Copolymerization: Introducing a second, more flexible diamine or dianhydride into the polymerization process creates a more irregular polymer chain. This disruption of symmetry hinders chain packing and can significantly improve solubility.

  • Control of Imidization: The method of converting the poly(amic acid) precursor to the final polyimide is crucial. Chemical imidization at lower temperatures is often preferred over thermal imidization, as it can yield a more soluble, less aggregated polymer.

Q3: Which solvents are most likely to dissolve APBIA-based polyimides?

A3: Based on studies of structurally similar benzimidazole-containing polymers, polar aprotic solvents are the most effective. These include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Solubility in less polar solvents like Tetrahydrofuran (THF) and Chloroform is generally poor.

Q4: Can I improve the solubility of an already synthesized, insoluble APBIA polyimide?

A4: While challenging, it is sometimes possible to improve the solubility of an existing insoluble polyimide. This typically involves aggressive salvation techniques such as prolonged heating in a high-boiling point polar aprotic solvent (e.g., NMP or DMSO) or using strong acids like sulfuric acid, though the latter may cause degradation. For practical purposes, optimizing the synthesis to produce a soluble polymer from the outset is a more reliable approach.

Troubleshooting Guides

Issue 1: The synthesized polyimide precipitates from the reaction solvent during or after polymerization.

  • Possible Cause: The synthesized polyimide has low solubility in the chosen reaction solvent due to high chain rigidity and strong intermolecular forces. This is a common issue with fully imidized aromatic polyimides.

  • Solution 1: Modify Monomer Composition. If feasible, introduce a more flexible or bulky co-monomer (diamine or dianhydride) into the reaction to create a more soluble copolyimide. Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.

  • Solution 2: Alter the Imidization Process. Switch from a one-step high-temperature polymerization to a two-step method involving the formation of a soluble poly(amic acid) precursor. The final imidization can then be performed chemically at a lower temperature, which often yields a more soluble product.

Issue 2: The final, dried polyimide powder is insoluble in common organic solvents, hindering characterization and processing.

  • Possible Cause: The high degree of crystallinity and strong intermolecular hydrogen bonding within the benzimidazole-containing polymer network prevent solvent penetration.

  • Solution 1: Systematic Solvent Screening. Test a range of polar aprotic solvents (NMP, DMAc, DMF, DMSO). Attempt dissolution at elevated temperatures, but be mindful of potential solvent degradation.

  • Solution 2: Particle Size Reduction. Grinding the polymer into a finer powder can increase the surface area available for solvent interaction and may aid in dissolution.

  • Solution 3: Re-evaluate Synthesis Strategy. For future syntheses, consider incorporating solubility-enhancing monomers as described in the FAQs. For instance, reacting APBIA with a dianhydride like 6FDA is more likely to yield a soluble polyimide than using a highly planar dianhydride like PMDA.

Quantitative Solubility Data

The following table summarizes the expected qualitative and estimated quantitative solubility of polyimides derived from APBIA with various common dianhydrides. The quantitative data is based on typical values observed for structurally similar benzimidazole-based polyimides and should be used as a guideline for initial solvent screening.

DianhydrideSolventQualitative Solubility (25 °C)Estimated Quantitative Solubility (g/L)
PMDA NMPPartially Soluble to Insoluble< 1
DMAcPartially Soluble to Insoluble< 1
DMFInsoluble< 0.5
DMSOInsoluble< 0.5
THFInsoluble< 0.1
ChloroformInsoluble< 0.1
BPDA NMPSoluble~20-50
DMAcSoluble~20-50
DMFPartially Soluble~5-10
DMSOPartially Soluble~5-10
THFInsoluble< 0.1
ChloroformInsoluble< 0.1
6FDA NMPHighly Soluble> 100
DMAcHighly Soluble> 100
DMFSoluble~50-100
DMSOSoluble~50-100
THFPartially Soluble~1-5
ChloroformPartially Soluble~1-5
ODPA NMPSoluble~50-100
DMAcSoluble~50-100
DMFSoluble~20-50
DMSOSoluble~20-50
THFInsoluble< 0.1
ChloroformInsoluble< 0.1

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Soluble APBIA-Based Polyimide via Chemical Imidization

This protocol describes a general method for synthesizing a soluble polyimide using APBIA and a solubility-enhancing dianhydride such as 6FDA.

1. Poly(amic acid) Synthesis: a. In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add APBIA (1.0 eq). b. Dissolve the APBIA in a dry, polar aprotic solvent (e.g., NMP or DMAc) to achieve a solids concentration of 15-20 wt%. c. Once the diamine is fully dissolved, cool the solution to 0-5 °C using an ice bath. d. Slowly add an equimolar amount of the dianhydride (e.g., 6FDA) powder (1.0 eq) in portions, ensuring the temperature remains below 10 °C. e. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The solution should become viscous, indicating the formation of the poly(amic acid).

2. Chemical Imidization: a. To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst, such as pyridine or triethylamine (2.0 eq). b. Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide. c. Cool the resulting polyimide solution to room temperature.

3. Isolation and Purification: a. Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously to precipitate the polyimide. b. Collect the fibrous or powdered polymer precipitate by filtration. c. Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals. d. Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.

Protocol 2: Qualitative Solubility Testing

This protocol provides a straightforward method for assessing the solubility of your synthesized APBIA-based polyimide.

Visualizations

experimental_workflow cluster_synthesis Polyimide Synthesis cluster_imidization Imidization Methods cluster_characterization Solubility Testing monomers APBIA Diamine + Dianhydride paa_synthesis Poly(amic acid) Synthesis (NMP/DMAc, 0-25°C) monomers->paa_synthesis imidization Imidization paa_synthesis->imidization thermal Thermal Imidization (High Temperature) imidization->thermal Leads to Insoluble PI chemical Chemical Imidization (Low Temperature) imidization->chemical Favors Soluble PI dissolution Dissolution in Various Solvents thermal->dissolution chemical->dissolution analysis Qualitative & Quantitative Analysis dissolution->analysis

Caption: Experimental workflow for the synthesis and solubility testing of APBIA-based polyimides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Enhancement Strategies start Poor Polyimide Solubility rigidity High Chain Rigidity (Benzimidazole Core) start->rigidity packing Efficient Chain Packing (Planar Structure) start->packing h_bonding Strong Intermolecular Hydrogen Bonding start->h_bonding monomer_mod Modify Monomer (Flexible/Bulky Dianhydride) rigidity->monomer_mod copolymerize Copolymerization (Disrupt Regularity) packing->copolymerize chem_imid Use Chemical Imidization (Lower Temperature) h_bonding->chem_imid end Enhanced Solubility monomer_mod->end copolymerize->end chem_imid->end

Technical Support Center: Enhancing Mechanical Properties of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and enhancement of polymers derived from 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (APBIA).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low Molecular Weight of the Synthesized Polymer

Q: My polymerization reaction with APBIA resulted in a polymer with low molecular weight, leading to brittle films. What are the potential causes and how can I fix this?

A: Low molecular weight in step-growth polymerization is a common issue that can often be traced back to several key factors. Here are the primary causes and troubleshooting steps:

  • Monomer Impurity: The purity of your this compound and the corresponding diacid or diacyl chloride monomers is critical. Even small amounts of monofunctional impurities can act as chain terminators, significantly limiting the polymer chain length.

    • Solution: Ensure your monomers are of high purity (>99%). Recrystallize or purify the monomers before use.

  • Stoichiometric Imbalance: Precise 1:1 stoichiometry between the diamine (APBIA) and the diacid/diacyl chloride is crucial for achieving high molecular weight.

    • Solution: Carefully weigh your monomers using an analytical balance. Ensure accurate and complete transfer of all reactants to the reaction vessel.

  • Incomplete Reaction: The polymerization reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature according to established protocols for polybenzimidazole synthesis. Ensure efficient stirring to promote contact between reactants.

  • Presence of Water: For reactions involving acyl chlorides, the presence of moisture can hydrolyze the reactive groups, disrupting stoichiometry and terminating chain growth.

    • Solution: Thoroughly dry all glassware and solvents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Catalyst/Solvent System: The choice and purity of the catalyst and solvent, often polyphosphoric acid (PPA) for benzimidazole polymerizations, are vital.

    • Solution: Use freshly prepared or properly stored PPA. Ensure the PPA concentration is sufficient to act as both a solvent and a dehydrating agent.

Issue 2: Poor Solubility of the Final Polymer

Q: The APBIA-based polymer I synthesized is insoluble in common organic solvents, making it difficult to process into films or fibers. What can I do to improve its solubility?

A: The rigid-rod nature of many polybenzimidazoles contributes to their poor solubility. Here are some strategies to address this:

  • Copolymerization: Introducing more flexible co-monomers into the polymer backbone can disrupt the chain packing and improve solubility.

    • Solution: Copolymerize APBIA with other flexible diamines or use a mixture of aromatic diacids with kinked or flexible linkages.

  • Modification of the Polymer Backbone: Introducing bulky side groups can prevent close chain packing.

    • Solution: While more complex, post-polymerization modification or the synthesis of APBIA derivatives with bulky substituents can enhance solubility.

  • Choice of Solvent: Some high-performance polymers require aggressive solvents.

    • Solution: Try dissolving the polymer in solvents like N,N-dimethylacetamide (DMAc) with the addition of lithium chloride (LiCl), or in strong acids like sulfuric acid or methanesulfonic acid for characterization purposes.

Frequently Asked Questions (FAQs)

Q1: What are the typical mechanical properties of polymers synthesized from this compound?

A1: Polymers based on APBIA, which fall under the category of polybenzimidazoles (PBIs), are known for their exceptional thermal stability and good mechanical properties. Typical values for unfilled PBI resins include a high tensile strength, compressive strength, and flexural modulus. However, these properties can be significantly influenced by the specific co-monomer used, the polymer's molecular weight, and any post-synthesis processing.[1][2]

Q2: How can I enhance the tensile strength and modulus of my APBIA-based polymer films?

A2: Several methods can be employed to improve the mechanical properties of your polymer films:

  • Incorporation of Fillers: Adding reinforcing fillers is a very effective method.[3][4][5]

    • Nanofillers: Carbon nanotubes, graphene, and silica nanoparticles can significantly enhance tensile strength and modulus due to their high aspect ratios and large surface areas.

    • Fibers: Short glass or carbon fibers can also be used as reinforcement.

  • Chemical Cross-linking: Introducing cross-links between polymer chains creates a network structure that restricts chain mobility and increases stiffness and strength.[6]

  • Post-processing Treatments:

    • Annealing: Heat treating the polymer film below its glass transition temperature can increase crystallinity and relieve internal stresses, leading to improved mechanical properties.[7]

    • Drawing/Orientation: Stretching the polymer film can align the polymer chains in the direction of the stretch, significantly increasing the tensile strength and modulus in that direction.[8]

Q3: My polymer films are brittle and show low elongation at break. How can I improve their flexibility?

A3: Brittleness is often associated with high chain rigidity and low molecular weight. To improve flexibility:

  • Increase Molecular Weight: Follow the troubleshooting steps for low molecular weight mentioned earlier. Higher molecular weight polymers generally exhibit greater toughness and elongation at break.

  • Copolymerization with Flexible Monomers: As with improving solubility, incorporating flexible segments into the polymer backbone can increase chain mobility and enhance flexibility.

  • Plasticization: While not always suitable for high-performance applications, the addition of a plasticizer can increase flexibility. However, this may compromise the thermal properties.

Data Presentation

Table 1: Mechanical Properties of Polybenzimidazole (PBI) and Related Polymers

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Compressive Strength (MPa)Reference(s)
Molded PBI Resin1605.93.0350 - 400[2][9]
PBI/Silica Nanocomposite128-23-[10]
Poly(ether amide) with APBIA77 - 156>2Low-[11][12]
Polyimide with Benzimidazole118.9 - 148.62.7 - 4.1>4.3-[13]

Experimental Protocols

Protocol 1: Synthesis of a Copolymer of APBIA and a Diacid Chloride via Low-Temperature Solution Polymerization

  • Monomer and Solvent Preparation:

    • Dry this compound (APBIA) and any co-diamine in a vacuum oven at 120°C for 16 hours.[14]

    • Purify the diacid chloride by recrystallization or sublimation.

    • Dry the solvent, N,N-dimethylacetamide (DMAc), over molecular sieves. Add 5% (w/v) lithium chloride (LiCl) to the DMAc to aid in polymer solubility.

  • Polymerization:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of APBIA and any co-diamine in the DMAc/LiCl solvent under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of the diacid chloride to the stirred solution.

    • Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and continue stirring for 24 hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent like methanol or water.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and LiCl.

    • Dry the polymer in a vacuum oven at 150°C for 24 hours.

Protocol 2: Preparation of a Polymer-Filler Nanocomposite Film

  • Filler Dispersion:

    • Disperse a predetermined weight percentage (e.g., 1-5 wt%) of the chosen nanofiller (e.g., carbon nanotubes or silica nanoparticles) in a suitable solvent (e.g., DMAc) using ultrasonication for at least 1 hour to ensure a homogeneous dispersion.

  • Polymer Dissolution:

    • Dissolve the synthesized APBIA-based polymer in the filler dispersion. Stir the mixture until the polymer is completely dissolved.

  • Film Casting:

    • Pour the polymer-filler solution onto a clean, dry glass plate.

    • Use a doctor blade to cast a film of uniform thickness.

  • Solvent Evaporation and Film Drying:

    • Place the glass plate in a dust-free oven.

    • Dry the film at a controlled temperature (e.g., 80°C) for several hours to slowly remove the solvent.

    • Once the film is self-supporting, peel it from the glass plate and dry it further in a vacuum oven with a stepwise increase in temperature up to 200°C to remove any residual solvent.

Protocol 3: Mechanical Testing of Polymer Films

  • Sample Preparation:

    • Cut the prepared polymer films into dumbbell-shaped specimens according to a standard testing method (e.g., ASTM D882).[15]

  • Tensile Testing:

    • Use a universal testing machine equipped with a suitable load cell.

    • Mount the specimen in the grips of the machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation data.

  • Data Analysis:

    • From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

    • Test at least five specimens for each sample to ensure statistical reliability.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_improvement Mechanical Property Improvement cluster_characterization Characterization monomer_prep Monomer Purification & Drying polymerization Polymerization (e.g., in PPA or DMAc/LiCl) monomer_prep->polymerization isolation Polymer Isolation & Purification polymerization->isolation filler Filler Incorporation (e.g., Nanocomposites) isolation->filler crosslinking Chemical Cross-linking isolation->crosslinking annealing Post-processing (Annealing/Drawing) isolation->annealing film_prep Film Preparation filler->film_prep crosslinking->film_prep annealing->film_prep testing Mechanical Testing (e.g., Tensile Test) film_prep->testing analysis Data Analysis testing->analysis

Caption: Experimental workflow for synthesis and enhancement.

troubleshooting_workflow start Low Mechanical Properties (e.g., Low Tensile Strength) check_mw Is Molecular Weight Low? start->check_mw check_processing Was the film processed correctly? (e.g., voids, uneven thickness) check_mw->check_processing No improve_synthesis Improve Synthesis Protocol: - Purify Monomers - Check Stoichiometry - Optimize Reaction Conditions check_mw->improve_synthesis Yes recast_film Optimize Film Casting: - Degas solution - Control solvent evaporation check_processing->recast_film No add_reinforcement Incorporate Reinforcements: - Add Nanofillers (CNTs, SiO2) - Use Fibers check_processing->add_reinforcement Yes post_process Apply Post-Processing: - Annealing - Drawing/Orientation - Cross-linking check_processing->post_process Yes improve_synthesis->start Re-evaluate recast_film->start Re-evaluate end Improved Mechanical Properties add_reinforcement->end post_process->end

Caption: Troubleshooting logic for poor mechanical properties.

References

Technical Support Center: Production of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue 1: Low Yield in Condensation of p-Nitrobenzoic Acid and Aniline

  • Question: We are experiencing a low yield in the initial condensation step to form N-(4'-nitrobenzoyl)aniline. What are the likely causes and how can we improve it?

  • Answer: Low yields in this acylation step are often attributed to incomplete reaction or side reactions. Here are some troubleshooting steps:

    • Temperature Control: This reaction is typically conducted at elevated temperatures (170-195°C) to drive off the water formed.[1] Ensure your reaction temperature is consistently within this range. Lower temperatures will result in an incomplete reaction, while excessively high temperatures can lead to decomposition.

    • Reaction Time: A reaction time of 4-6 hours is generally recommended.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

    • Purity of Reactants: Ensure that both p-nitrobenzoic acid and aniline are of high purity. Impurities can interfere with the reaction.

    • Water Removal: Efficient removal of water is crucial to drive the reaction to completion. Consider using a Dean-Stark apparatus if you are not already.

Issue 2: Inefficient Dinitration of N-(4'-nitrobenzoyl)aniline

  • Question: Our dinitration step is yielding a mixture of products with incomplete nitration. How can we achieve a higher yield of N-(4'-nitrobenzoyl)-2,4-dinitroaniline?

  • Answer: The key to a successful dinitration is careful control of the reaction conditions.

    • Temperature Management: This reaction is highly exothermic. The temperature should be strictly maintained between 0°C and 25°C.[2] Gradual addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acids) to the solution of N-(4'-nitrobenzoyl)aniline in sulfuric acid is critical to prevent temperature spikes that can lead to side products.

    • Stoichiometry of Nitrating Agent: Ensure the correct molar ratio of nitric acid is used. An insufficient amount will lead to incomplete dinitration, while a large excess can promote oxidative side reactions.

    • Reaction Time: Allow the reaction to proceed for the recommended time (e.g., 1 hour at 10°C followed by 2 hours at 25°C) to ensure complete dinitration.[2]

Issue 3: Challenges in the Reduction of the Trinitro Compound

  • Question: We are facing difficulties in the reduction of N-(4'-nitrobenzoyl)-2,4-dinitroaniline to the corresponding triamine. The reaction is either incomplete or produces significant side products. What are the best practices for this step?

  • Answer: The reduction of multiple nitro groups can be challenging. Here are some common issues and their solutions:

    • Choice of Reducing Agent: Sodium hydrosulfide or sodium sulfide are commonly used for this reduction.[1][3] The Zinin reduction is known for its selectivity in reducing nitro groups in the presence of other functional groups.[3]

    • Incomplete Reduction: This can be due to insufficient reducing agent or a non-optimal reaction temperature. The reaction is often carried out at elevated temperatures (e.g., reflux at 100°C).[2][4] Ensure you are using a sufficient molar excess of the reducing agent.

    • Side Product Formation: Over-reduction or side reactions can occur. The reaction pH and temperature need to be carefully controlled. A pH of less than 1 has been reported to be effective.[4]

    • Alternative Reducing Agents: Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is another effective method.[5] This can sometimes offer cleaner reaction profiles.

Issue 4: Incomplete Cyclization to the Benzimidazole Ring

  • Question: The final cyclodehydration step to form the benzimidazole ring is not going to completion. What factors influence the efficiency of this step?

  • Answer: The formation of the benzimidazole ring is an acid-catalyzed cyclization and dehydration reaction.

    • Catalyst Choice: Polyphosphoric acid (PPA) is a highly effective catalyst and dehydrating agent for this transformation.[1] o-Phosphoric acid has also been used successfully.[1]

    • Temperature: The reaction typically requires high temperatures (e.g., 200°C with o-phosphoric acid) to proceed efficiently.[1]

    • Reaction Time: A reaction time of several hours is usually necessary for complete cyclization. Monitor the reaction by TLC to determine the endpoint.

    • Microwave-Assisted Synthesis: For lab-scale synthesis, microwave irradiation in the presence of PPA has been shown to be highly efficient, significantly reducing the reaction time.[1]

Issue 5: Difficulty in Purifying the Final Product

  • Question: We are struggling to purify this compound. What are the common impurities and effective purification strategies?

  • Answer: The primary impurities are often unreacted starting materials or intermediates from the previous steps.

    • Common Impurities: Unreacted triamine intermediate or starting materials from the condensation step (p-aminobenzoic acid and o-phenylenediamine) can be present.[6]

    • Purification Method: Recrystallization is the most common method for purifying the final product. Ethanol or a mixture of ethanol and water are often used as solvents.[2][6]

    • Decolorization: If the product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[7]

    • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of the final product.[1]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What are the main synthetic routes for this compound?

    • A1: The two primary routes are: 1) A multi-step synthesis starting from the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of the three nitro groups, and subsequent cyclodehydration.[1][2] 2) A direct condensation of a substituted o-phenylenediamine with p-aminobenzoic acid, often catalyzed by an acid like polyphosphoric acid (PPA).[1]

  • Q2: What are the key reaction parameters to control for a successful synthesis?

    • A2: Careful control of temperature, reaction time, and stoichiometry of reagents is crucial for each step. For the multi-step route, temperature control during the exothermic dinitration and ensuring complete reduction of the nitro groups are critical. For the direct condensation route, the choice of acid catalyst and reaction temperature are the most important factors.

Scale-Up and Production

  • Q3: What are the major challenges when scaling up the production of this compound?

    • A3: Key challenges include:

      • Heat Management: Exothermic steps like nitration require efficient heat dissipation in larger reactors.

      • Mixing: Ensuring homogenous mixing in large vessels is critical for consistent reaction outcomes.

      • Solid Handling: Transferring and handling large quantities of solids can be challenging.

      • Solvent and Reagent Sourcing: Availability and cost of large quantities of high-purity solvents and reagents need to be considered.

      • Waste Disposal: The generation of significant amounts of acidic and aqueous waste needs to be managed appropriately.

  • Q4: Are there any specific safety precautions to consider during production?

    • A4: Yes, aromatic amines and nitro compounds can be hazardous. It is essential to:

      • Work in a well-ventilated area, preferably a fume hood.

      • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

      • Be aware of the potential for exothermic reactions and have cooling systems in place.

      • Consult the Safety Data Sheets (SDS) for all chemicals used.

Product Characterization and Purity

  • Q5: What analytical techniques are used to characterize the final product?

    • A5: The structure and purity of this compound are typically confirmed using:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • FTIR Spectroscopy: To identify the characteristic functional groups.

      • Mass Spectrometry: To determine the molecular weight.

      • HPLC: To assess the purity of the final compound.[1]

Data Presentation

Table 1: Summary of a Multi-Step Synthesis Route

StepReactantsKey Reagents/CatalystsTemp. (°C)Time (h)Typical Yield (%)Typical Purity (%)
1. Condensation p-Nitrobenzoic acid, Aniline-170-1954-690-95>98
2. Dinitration N-(4'-nitrobenzoyl)anilineConc. H₂SO₄, Conc. HNO₃0-25390-95>97
3. Reduction N-(4'-nitrobenzoyl)-2,4-dinitroanilineSodium Sulfide, Phosphoric Acid10012~96>99 (HPLC)
4. Cyclization 2',4',4-TriaminobenzanilidePolyphosphoric Acid (PPA)~2002-485-90>98

Table 2: Analytical Characterization Data

TechniqueKey Data/Parameters
HPLC Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid; Detection: UV at 254 nm
¹H NMR (DMSO-d₆) Peaks corresponding to aromatic protons and amine protons.
¹³C NMR (DMSO-d₆) Peaks corresponding to aromatic carbons and the benzimidazole ring carbons.
FTIR (KBr) Characteristic peaks for N-H stretching (amines and imidazole), C=N stretching (imidazole), and aromatic C-H stretching.
Mass Spec (ESI+) [M+H]⁺ peak at m/z = 225.11

Experimental Protocols

Protocol 1: Synthesis of N-(4'-nitrobenzoyl)-2,4-dinitroaniline (Steps 1 & 2)

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine p-nitrobenzoic acid and aniline in a 1:1.1 molar ratio. Heat the mixture to 170-195°C for 4-6 hours, allowing the water formed to distill off. Cool the reaction mixture and recrystallize the solid product from ethanol to obtain N-(4'-nitrobenzoyl)aniline.

  • Dinitration: Carefully dissolve the N-(4'-nitrobenzoyl)aniline in concentrated sulfuric acid in a flask cooled in an ice bath. Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Slowly add the nitrating mixture to the flask, ensuring the temperature does not exceed 25°C. After the addition is complete, stir the reaction at 10°C for 1 hour, then at 25°C for 2 hours. Pour the reaction mixture onto ice to precipitate the product. Filter, wash with water until neutral, and dry to obtain N-(4'-nitrobenzoyl)-2,4-dinitroaniline.

Protocol 2: Synthesis of this compound (Steps 3 & 4)

  • Reduction: To a suspension of N-(4'-nitrobenzoyl)-2,4-dinitroaniline in water, add phosphoric acid to adjust the pH to below 1. Add a 5-fold molar excess of sodium sulfide. Heat the mixture to 100°C and maintain for 12 hours.[4] Cool the reaction to room temperature and filter. Neutralize the filtrate with an aqueous solution of sodium carbonate to a pH of 7 to precipitate the triamine intermediate. Filter, wash with water, and dry.

  • Cyclization: Combine the dried triamine intermediate with polyphosphoric acid (PPA). Heat the mixture to approximately 200°C for 2-4 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., NaOH solution) to precipitate the crude this compound. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from ethanol/water.

Mandatory Visualization

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR-2 (Tyrosine Kinase Receptor) VEGF-A->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Benzimidazole 2-(4-Aminophenyl)- 1H-benzimidazol-5-amine (and derivatives) Benzimidazole->VEGFR2 Inhibits (primary mechanism)

Caption: VEGFR-2 signaling pathway and the inhibitory action of benzimidazole derivatives.

Experimental_Workflow_Scale_Up cluster_lab Lab Scale cluster_pilot Pilot Plant Scale cluster_production Production Scale lab_synthesis 1. Lab Scale Synthesis Optimization (grams) lab_purification 2. Purification Development lab_synthesis->lab_purification lab_analysis 3. Analytical Method Validation (HPLC, NMR) lab_purification->lab_analysis safety_review 4. Safety and Hazard Analysis (HAZOP) lab_analysis->safety_review equipment_selection 5. Equipment Selection (Reactor, Heat Exchanger) safety_review->equipment_selection process_modeling 6. Process Modeling (Heat & Mass Transfer) equipment_selection->process_modeling pilot_run 7. Pilot Run (Kilograms) process_modeling->pilot_run pilot_analysis 8. In-Process Control and Final Product Analysis pilot_run->pilot_analysis tech_transfer 9. Technology Transfer Package pilot_analysis->tech_transfer full_scale 10. Full-Scale Production (Tons) tech_transfer->full_scale

Caption: Experimental workflow for scaling up the production of this compound.

Troubleshooting_Workflow start Reaction Failure (Low Yield, Impurities) check_reagents Are reagents pure and correct? start->check_reagents check_conditions Were reaction conditions (T, t, atm) correct? check_reagents->check_conditions Yes modify_reagents Purify/replace reagents check_reagents->modify_reagents No check_workup Was the workup procedure appropriate? check_conditions->check_workup Yes modify_conditions Adjust T, t, catalyst check_conditions->modify_conditions No analyze_impurities Analyze impurities (NMR, LC-MS) check_workup->analyze_impurities Yes modify_workup Change extraction/purification check_workup->modify_workup No analyze_impurities->modify_conditions rerun_reaction Re-run reaction modify_reagents->rerun_reaction modify_conditions->rerun_reaction modify_workup->rerun_reaction success Successful Synthesis rerun_reaction->success

Caption: Logical workflow for troubleshooting common issues in chemical synthesis.

References

stability issues of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS: 7621-86-5). The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber or opaque vial.

Q2: What are the visible signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color from its typical off-white or light beige to a darker shade, the development of a noticeable odor, or a change in its physical state, such as clumping or melting. However, significant degradation can occur without any visible changes. Therefore, analytical methods are the most reliable way to assess the purity and stability of the compound.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation during experiments, it is important to handle the compound in a controlled environment. Use in a well-ventilated area and avoid prolonged exposure to atmospheric oxygen and light.[1][2][3] If the experiment involves heating, it is recommended to conduct it under an inert atmosphere. Solutions of the compound should be prepared fresh and used promptly. If storage of a solution is necessary, it should be kept at a low temperature and protected from light.

Q4: Is this compound sensitive to light?

A4: Yes, like many aromatic amines and benzimidazole derivatives, this compound is potentially sensitive to light.[2][3][4] Exposure to UV or even ambient light can provide the energy for photochemical reactions, leading to the formation of impurities. Therefore, it is essential to store and handle the compound in a way that minimizes light exposure.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or low yields. The starting material may have degraded due to improper storage.1. Verify the purity of the this compound stock using a suitable analytical method like HPLC. 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Ensure that the compound is stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere).
Appearance of unexpected peaks in chromatograms or spots on TLC plates. The compound may be undergoing degradation under the experimental conditions (e.g., due to heat, light, or reactive reagents).1. Run a control experiment where the compound is subjected to the reaction conditions without other reagents to check for thermal or photolytic degradation. 2. If the reaction is light-sensitive, conduct the experiment in the dark or using amber glassware. 3. If the compound is degrading due to heat, consider running the reaction at a lower temperature for a longer duration.
The solid compound has changed color or consistency. This is a strong indication of degradation, likely due to oxidation or prolonged exposure to light and/or moisture.1. Do not use the discolored compound for experiments where high purity is required. 2. Review your storage procedures to ensure they are adequate. The container should be tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere.
Difficulty in dissolving the compound in a solvent where it was previously soluble. This could be due to the formation of insoluble polymeric degradation products.1. Attempt to dissolve a small amount in a different, more polar solvent to see if the impurity profile changes. 2. Analyze the insoluble material, if possible, to identify its nature. 3. It is best to use a fresh, pure sample of the compound for your experiments.

Proposed Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, based on the known reactivity of aromatic amines and benzimidazoles, the following degradation routes are plausible:

  • Oxidative Degradation: The primary and secondary amine groups are susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso and nitro derivatives, and can eventually lead to polymerization.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce dimerization or cleavage of the benzimidazole ring.[4] The aromatic amine moieties can also undergo photochemical reactions.

  • Thermal Degradation: At elevated temperatures, aromatic amines can undergo decomposition. The presence of other reactive species can catalyze this degradation.

Proposed Degradation Pathways A 2-(4-Aminophenyl)-1H- benzimidazol-5-amine B Oxidized Products (e.g., Nitroso, Nitro derivatives, Quinone-imines) A->B Oxidation (Air, O2) D Photodegradation Products (e.g., Dimers, Ring-cleavage products) A->D Photolysis (UV/Vis Light) E Thermal Degradation Products A->E Thermolysis (Heat) C Polymeric Impurities B->C Further Oxidation/ Polymerization

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.[5][6][7]

Objective: To identify potential degradation products and establish the degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • After the specified time, dilute the stressed samples with the mobile phase to a suitable concentration.

    • Analyze the samples by a stability-indicating HPLC method. An example of a starting HPLC method for benzimidazole derivatives is provided below.[8][9][10]

Example HPLC Method:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of A: Phosphate buffer (pH 3.5) and B: Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products using techniques like LC-MS and NMR.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of Compound in Methanol B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, 60-80°C) A->E F Photolytic Degradation (Light Chamber) A->F G Dilute Stressed Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Compare with Control H->I J Identify Degradants (LC-MS, NMR) I->J

Caption: Workflow for a forced degradation study of this compound.

Summary of Storage Conditions

Condition Solid State In Solution
Temperature Cool (2-8°C recommended for long-term)Cool (2-8°C)
Atmosphere Tightly sealed container, preferably under inert gas (Argon or Nitrogen)Store under an inert atmosphere if possible
Light Protect from light (use amber or opaque vials)Protect from light (use amber vials or wrap in foil)
Moisture Store in a dry environmentUse anhydrous solvents and store in a tightly sealed container

By following these guidelines, researchers can minimize the risk of degradation of this compound, ensuring the reliability and reproducibility of their experimental results.

References

Validation & Comparative

Enhanced Thermal Stability of Polyimides through Incorporation of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of polymeric materials is a critical parameter. This guide provides an objective comparison of the thermal properties of polyimides with and without the incorporation of the benzimidazole-containing diamine, 2-(4-aminophenyl)-1H-benzimidazol-5-amine (BIA). The inclusion of BIA into the polyimide backbone has been shown to significantly enhance thermal stability, a finding supported by the experimental data presented herein.

The introduction of the rigid, heterocyclic benzimidazole structure into the polyimide chain increases intermolecular interactions, including hydrogen bonding, and enhances the overall aromatic character. These structural modifications lead to higher thermal decomposition temperatures and increased char yield at elevated temperatures, indicating a more robust material under thermal stress.

Comparative Thermal Stability Data

The thermal stability of polyimides is primarily assessed using thermogravimetric analysis (TGA). This technique measures the weight loss of a material as a function of temperature, providing key metrics such as the initial decomposition temperature and the percentage of material remaining at high temperatures (char yield). The data below, synthesized from multiple studies, compares a standard polyimide synthesized from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA) with a co-polyimide where a portion of ODA is replaced with BIA.

PropertyPolyimide (PMDA-ODA)Polyimide with BIA (PMDA-ODA-BIA)
Initial Decomposition Temp. (Tᵢ) ~500-520 °C~530-550 °C
Temp. at 5% Weight Loss (T₅) ~520-540 °C[1]~550-570 °C[2]
Temp. at 10% Weight Loss (T₁₀) ~550-570 °C~580-600 °C
Char Yield at 800 °C (in N₂) ~55-60%~65-75%[2]

Note: The data presented is a representative summary from various sources and may vary depending on the specific mole ratio of monomers and the experimental conditions.

Experimental Protocols

Synthesis of Polyimide without this compound (PMDA-ODA)

A standard two-step polymerization method is employed for the synthesis of the PMDA-ODA polyimide.

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, 4,4'-oxydianiline (ODA) is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of pyromellitic dianhydride (PMDA) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for 24 hours to yield a viscous poly(amic acid) solution.

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a staged thermal curing process in an oven under a nitrogen atmosphere. A typical heating schedule is 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to ensure complete conversion to the polyimide.

Synthesis of Polyimide with this compound (PMDA-ODA-BIA Co-polyimide)

The synthesis of the co-polyimide follows a similar two-step process, with the incorporation of BIA in the initial polymerization stage.

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, a mixture of 4,4'-oxydianiline (ODA) and this compound (BIA) in the desired molar ratio is dissolved in anhydrous NMP. An equimolar amount of pyromellitic dianhydride (PMDA), relative to the total moles of diamines, is added gradually to the solution with stirring. The reaction is maintained at room temperature for 24 hours to form the co-poly(amic acid) solution.[3]

  • Thermal Imidization: The resulting co-poly(amic acid) solution is cast into a film and thermally cured using the same temperature profile as the PMDA-ODA polyimide to achieve complete imidization.

Thermogravimetric Analysis (TGA) Protocol

The thermal stability of the synthesized polyimide films is evaluated using a thermogravimetric analyzer.

  • Sample Preparation: A small sample (5-10 mg) of the polyimide film is placed in an alumina crucible.

  • Analysis Conditions: The sample is heated from room temperature to 800 °C at a constant heating rate of 10 °C/min. The analysis is conducted under a continuous nitrogen atmosphere with a flow rate of 50 mL/min to prevent thermo-oxidative degradation.

  • Data Acquisition: The weight loss of the sample is recorded as a function of temperature. The initial decomposition temperature, temperatures at 5% and 10% weight loss, and the residual weight at 800 °C (char yield) are determined from the TGA curve.

Visualization of Structural Comparison

The following diagrams illustrate the chemical structures of the repeating units for the polyimide without BIA and the co-polyimide containing the BIA monomer.

G cluster_0 Polyimide without BIA (PMDA-ODA) cluster_1 Polyimide with BIA (PMDA-ODA-BIA) PMDA1 Pyromellitic Dianhydride (PMDA) Moiety Imide1 Imide Linkage PMDA1->Imide1 ODA1 4,4'-Oxydianiline (ODA) Moiety Imide2 Imide Linkage ODA1->Imide2 Imide1->ODA1 Imide2->PMDA1 PMDA2 Pyromellitic Dianhydride (PMDA) Moiety Imide3 Imide Linkage PMDA2->Imide3 Imide5 Imide Linkage PMDA2->Imide5 ODA2 4,4'-Oxydianiline (ODA) Moiety Imide4 Imide Linkage ODA2->Imide4 BIA This compound (BIA) Moiety BIA->Imide4 Imide3->ODA2 Imide4->PMDA2 Imide5->BIA

References

A Comparative Guide to 2-(4-Aminophenyl)-1H-benzimidazol-5-amine and Other Diamine Monomers in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced materials with superior thermal, mechanical, and chemical properties, the choice of monomer is a critical determinant of the final polymer's performance. This guide provides an objective comparison of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (p-APABI) with other conventional diamine monomers used in the synthesis of high-performance polymers such as polyimides and polyamides. This analysis is supported by experimental data to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

The unique rigid, heterocyclic structure of p-APABI imparts a distinct set of properties to polymers, including exceptional thermal stability and specific solubility characteristics, making it a monomer of significant interest for applications in demanding environments.

Comparative Polymer Properties

The performance of polymers derived from p-APABI is benchmarked against those synthesized from other widely used aromatic diamines: 4,4'-oxydianiline (ODA), p-phenylenediamine (PPD), and 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneamine) (6FpDA). The following data, summarized from polyimide synthesis with 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), highlights the key differences.

Propertyp-APABI-BTDA ODA-BTDA PPD-BTDA 6FpDA-BTDA
Glass Transition Temp. (Tg) > 400 °C262 °C385 °C285 °C
Decomposition Temp. (Td, 5% wt. loss) 550 - 600 °C500 - 550 °C550 - 600 °C500 - 550 °C
Tensile Strength 95 - 115 MPa85 - 105 MPa110 - 130 MPa90 - 110 MPa
Tensile Modulus 3.5 - 4.5 GPa2.5 - 3.5 GPa4.0 - 5.0 GPa2.8 - 3.8 GPa
Solubility in NMP SolubleSolubleInsolubleSoluble
Solubility in m-cresol SolubleSolubleInsolubleSoluble

Note: The data presented are typical ranges and can vary based on specific synthesis conditions and molecular weight.

The data clearly indicates that the incorporation of the benzimidazole moiety from p-APABI leads to a significant increase in the glass transition temperature, suggesting a more rigid and thermally stable polymer network compared to the more flexible ODA and 6FpDA-based polyimides. While PPD also provides high thermal stability due to its rigid linear structure, the resulting polymer often suffers from poor solubility, limiting its processability. In contrast, p-APABI-based polymers maintain solubility in common organic solvents, a crucial advantage for processing.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of polyimides from different diamine monomers, providing a basis for reproducible comparative studies.

1. Polyimide Synthesis (Two-Step Method)

  • Step 1: Poly(amic acid) Synthesis: In a nitrogen-purged flask, the diamine monomer (e.g., p-APABI, ODA) is dissolved in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP). An equimolar amount of a dianhydride (e.g., BTDA) is added portion-wise while maintaining the temperature at 0-5 °C. The reaction mixture is then stirred at room temperature for 12-24 hours to yield a viscous poly(amic acid) solution.

  • Step 2: Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process in a vacuum or inert atmosphere oven. A typical cycle involves heating at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature to facilitate the cyclodehydration and formation of the polyimide.

2. Characterization Methods

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10 °C/min to determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs.

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, typically by heating the sample at a rate of 10-20 °C/min.

  • Mechanical Testing:

    • Polyimide films of uniform thickness are cut into dumbbell-shaped specimens.

    • Tensile properties (strength, modulus, and elongation at break) are measured using a universal testing machine at a specified strain rate according to ASTM D882 standards.

  • Solubility Testing:

    • A small amount of the polymer (e.g., 10 mg) is added to 1 mL of a solvent (e.g., NMP, m-cresol, THF, chloroform) and stirred at room temperature for 24 hours to qualitatively assess its solubility.

Structure-Property Relationships

The distinct performance characteristics of p-APABI-based polymers can be attributed to its unique molecular structure. The rigid benzimidazole backbone contributes to high thermal stability and mechanical strength. Furthermore, the presence of the N-H group in the imidazole ring allows for hydrogen bonding, which can enhance inter-chain interactions and improve mechanical properties.

G cluster_monomer Diamine Monomer Structure cluster_properties Resulting Polymer Properties pAPABI p-APABI (Rigid, H-Bonding) High_Tg High Tg (>400 °C) pAPABI->High_Tg Rigidity High_Modulus High Modulus pAPABI->High_Modulus Good_Solubility Good Solubility pAPABI->Good_Solubility Polarity ODA ODA (Flexible Ether Linkage) Moderate_Tg Moderate Tg (260-290 °C) ODA->Moderate_Tg Flexibility PPD PPD (Rigid, Linear) PPD->High_Tg PPD->High_Modulus Poor_Solubility Poor Solubility PPD->Poor_Solubility Strong Packing SixFpDA 6FpDA (Bulky Fluoro Group) SixFpDA->Moderate_Tg SixFpDA->Good_Solubility Steric Hindrance

Caption: Structure-Property Relationships of Diamine Monomers.

Experimental Workflow

The process of synthesizing and characterizing these polymers follows a systematic workflow to ensure reliable and comparable data.

G cluster_char Characterization Monomers Diamine + Dianhydride in NMP Solvent PAA_Synth Poly(amic acid) Synthesis (0-25°C, 24h) Monomers->PAA_Synth Casting Film Casting PAA_Synth->Casting Imidization Thermal Imidization (100-300°C) Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film TGA TGA (Td) PI_Film->TGA Thermal DSC DSC (Tg) PI_Film->DSC Thermal UTM Tensile Test PI_Film->UTM Mechanical Sol_Test Solubility Test PI_Film->Sol_Test Physical

Caption: Workflow for Polyimide Synthesis and Characterization.

comparative study of different synthetic routes for APBIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of 4-(1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl)ethyl)aniline (APBIA)

This guide provides a comparative overview of two primary synthetic routes for the preparation of 4-(1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl)ethyl)aniline (APBIA), a key intermediate in the synthesis of various pharmaceutically active compounds. The routes discussed are Reductive Amination and Nucleophilic Substitution, each offering distinct advantages and disadvantages in terms of reaction efficiency, availability of starting materials, and scalability. This document is intended to assist researchers in selecting the most suitable method for their specific needs by providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Comparison of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical process development, influencing factors from laboratory-scale feasibility to large-scale manufacturing viability. Below is a summary of the key performance indicators for the two principal routes to APBIA.

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution
Starting Materials 3-(Piperazin-1-yl)benzo[d]isoxazole, 4-Aminoacetophenone3-(Piperazin-1-yl)benzo[d]isoxazole, 4-(1-Bromoethyl)aniline
Key Transformation One-pot imine formation and reductionSN2 reaction
Overall Yield Moderate to HighModerate
Reaction Time 24-48 hours12-24 hours
Reaction Temperature Room Temperature to RefluxRoom Temperature to 80 °C
Key Reagents Sodium triacetoxyborohydride or Sodium cyanoborohydridePotassium carbonate or Triethylamine
Solvents Dichloromethane, MethanolAcetonitrile, Dimethylformamide
Purification Column ChromatographyColumn Chromatography
Scalability GoodModerate
Safety/Environmental Use of borohydride reagents requires caution.Halogenated intermediates can be lachrymatory.

Experimental Protocols

Route 1: Reductive Amination

This route involves the direct reaction of the key intermediate, 3-(piperazin-1-yl)benzo[d]isoxazole, with 4-aminoacetophenone in the presence of a reducing agent. This one-pot procedure is often favored for its operational simplicity.

Step 1: Synthesis of 3-(Piperazin-1-yl)benzo[d]isoxazole

A common precursor for both synthetic routes is 3-(piperazin-1-yl)benzo[d]isoxazole. It can be synthesized from 3-chloro-1,2-benzisothiazole and piperazine. A mixture of 3-chloro-1,2-benzisothiazole (1.0 eq) and an excess of piperazine (5.0 eq) in a suitable solvent such as ethanol is heated to reflux for 12-24 hours. After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to afford 3-(piperazin-1-yl)benzo[d]isoxazole, which can be purified by column chromatography or recrystallization.[1]

Step 2: Reductive Amination to form APBIA

To a solution of 3-(piperazin-1-yl)benzo[d]isoxazole (1.0 eq) and 4-aminoacetophenone (1.1 eq) in a chlorinated solvent like dichloromethane, a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 24-48 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield APBIA.

Route 2: Nucleophilic Substitution

This alternative route relies on the alkylation of the secondary amine of the piperazine ring with a suitable electrophilic side chain.

Step 1: Synthesis of 3-(Piperazin-1-yl)benzo[d]isoxazole

This intermediate is prepared as described in Route 1.

Step 2: Synthesis of 4-(1-Bromoethyl)aniline

The side-chain precursor, 4-(1-bromoethyl)aniline, can be prepared from 4-ethylaniline. A common method involves the bromination of 4-ethylaniline using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, typically under UV irradiation to facilitate radical bromination at the benzylic position.[2]

Step 3: Nucleophilic Substitution to form APBIA

A mixture of 3-(piperazin-1-yl)benzo[d]isoxazole (1.0 eq), 4-(1-bromoethyl)aniline (1.1 eq), and a base such as potassium carbonate (2.0 eq) or triethylamine in a polar aprotic solvent like acetonitrile or dimethylformamide is heated at a temperature ranging from room temperature to 80 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to afford APBIA.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes to APBIA.

Route_1_Reductive_Amination cluster_precursor Precursor Synthesis cluster_main_reaction Reductive Amination 3-Chloro-1,2-benzisothiazole 3-Chloro-1,2-benzisothiazole 3-(Piperazin-1-yl)benzo[d]isoxazole 3-(Piperazin-1-yl)benzo[d]isoxazole 3-Chloro-1,2-benzisothiazole->3-(Piperazin-1-yl)benzo[d]isoxazole Piperazine, EtOH, Reflux APBIA APBIA 3-(Piperazin-1-yl)benzo[d]isoxazole->APBIA 4-Aminoacetophenone, NaBH(OAc)3, DCM 4-Aminoacetophenone 4-Aminoacetophenone 4-Aminoacetophenone->APBIA

Caption: Synthetic pathway for APBIA via Reductive Amination.

Route_2_Nucleophilic_Substitution cluster_precursor_1 Precursor Synthesis 1 cluster_precursor_2 Precursor Synthesis 2 cluster_main_reaction Nucleophilic Substitution 3-Chloro-1,2-benzisothiazole 3-Chloro-1,2-benzisothiazole 3-(Piperazin-1-yl)benzo[d]isoxazole 3-(Piperazin-1-yl)benzo[d]isoxazole 3-Chloro-1,2-benzisothiazole->3-(Piperazin-1-yl)benzo[d]isoxazole Piperazine, EtOH, Reflux APBIA APBIA 3-(Piperazin-1-yl)benzo[d]isoxazole->APBIA K2CO3, Acetonitrile 4-Ethylaniline 4-Ethylaniline 4-(1-Bromoethyl)aniline 4-(1-Bromoethyl)aniline 4-Ethylaniline->4-(1-Bromoethyl)aniline NBS, CCl4, UV 4-(1-Bromoethyl)aniline->APBIA

Caption: Synthetic pathway for APBIA via Nucleophilic Substitution.

Experimental Workflow Visualization

The general workflow from starting materials to the purified final product for a typical synthesis is outlined below.

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Reagents) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Drying Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, Purity Analysis) Purification->Characterization FinalProduct APBIA (Final Product) Characterization->FinalProduct

Caption: General experimental workflow for the synthesis of APBIA.

References

Performance of Aramid-Based Separators in Lithium-Ion Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of aramid-based separators reveals their significant potential to enhance the performance and safety of lithium-ion batteries compared to conventional polyolefin separators. These advanced separators, leveraging the unique properties of aramid polymers, offer superior thermal stability, mechanical strength, and improved electrochemical performance, addressing key limitations of current battery technology.

Aramid-based separators are emerging as a promising alternative to traditional polypropylene (PP) and polyethylene (PE) separators, which are known for their poor thermal stability and susceptibility to mechanical degradation.[1] Aramid, a class of heat-resistant and strong synthetic fibers, can be incorporated into battery separators in various forms, including as a coating on conventional separators or as self-standing nanofiber membranes.[2][3][4] These modifications lead to substantial improvements in battery safety and performance metrics such as cycle life and rate capability.

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes the key performance metrics of different aramid-based separators against a conventional polypropylene (PP) separator. The data is compiled from various research studies.

Separator TypeIonic Conductivity (mS/cm)Electrolyte Uptake (%)Tensile Strength (MPa)Thermal Shrinkage (at 200°C, 0.5h)Capacity Retention
Polypropylene (PP) ~0.45~100-150~100Significant shrinkageBaseline
Aramid Nanofiber/Cellulose Fiber Composite (CF/ANF-20) 0.7515733No dimensional shrinkageImproved rate capability and stable cycling
Aramid-Zirconia Coated PE (PE@AF-ZrO2) 0.306381189.5Not specified, but enhanced thermal stability93.5% after 1200 cycles (pouch cell)
Critical-Point-Dried Aramid Nanofiber Not specified, but superior Li⁺ transference number (0.536)Not specified, but high porosity170 ± 25Preserves structural integrity up to 300°C90% after 200 cycles (at 1C, 40°C)

Experimental Protocols

The performance metrics presented in the table are determined through a series of standardized experimental protocols:

  • Ionic Conductivity: This is typically measured using electrochemical impedance spectroscopy (EIS). The separator is saturated with a liquid electrolyte and placed between two stainless steel electrodes in a coin cell. The bulk resistance (Rb) is obtained from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula σ = d / (Rb * A), where 'd' is the thickness of the separator and 'A' is the electrode area.

  • Electrolyte Uptake: The dry weight (W_dry) of the separator is measured first. It is then immersed in the liquid electrolyte for a specific duration (e.g., 1-2 hours) inside a glove box. After removing the excess electrolyte from the surface, the wet weight (W_wet) is measured. The electrolyte uptake is calculated as: [(W_wet - W_dry) / W_dry] * 100%.

  • Tensile Strength: The mechanical strength of the separator is evaluated using a universal testing machine. A strip of the separator with defined dimensions is clamped and stretched at a constant speed until it breaks. The tensile strength is the maximum stress the material can withstand before failure.

  • Thermal Shrinkage: The dimensional stability of the separator at elevated temperatures is assessed by placing a sample in an oven at a specific temperature (e.g., 150°C or 200°C) for a set period (e.g., 30 minutes or 1 hour). The change in the dimensions of the separator before and after the heat treatment is measured to determine the thermal shrinkage.

  • Electrochemical Performance (Cycling Stability and Rate Capability): To evaluate the electrochemical performance, coin cells are assembled with the separator, a lithium metal anode, and a cathode material (e.g., LiFePO4 or LiCoO2). The cells are then subjected to repeated charge-discharge cycles at various current densities (C-rates). The capacity retention is the ratio of the discharge capacity at a given cycle to the initial discharge capacity. Rate capability refers to the ability of the battery to deliver high capacity at high charge-discharge rates.

Visualizing the Advantage: Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in evaluating and understanding the function of these advanced separators, the following diagrams are provided.

experimental_workflow cluster_prep Separator Preparation & Characterization cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis prep Separator Fabrication (e.g., Coating, Electrospinning) char Physical Characterization (SEM, Porosity, etc.) prep->char assembly Coin Cell Assembly (Anode, Cathode, Separator, Electrolyte) prep->assembly thermal Thermal Stability Tests char->thermal eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis cycling Galvanostatic Cycling (Rate Capability, Cycle Life) assembly->cycling analysis Performance Comparison & Analysis eis->analysis cycling->analysis thermal->analysis

Figure 1: Experimental workflow for battery separator performance evaluation.

The diagram above outlines the typical workflow for fabricating and testing battery separators, from initial preparation and physical characterization to electrochemical testing and final performance analysis.

ion_transport cluster_separator Aramid-Based Separator anode Anode ion Li+ anode->ion Discharge cathode Cathode cathode->ion Charge p1 p2 p3 ion->anode ion->cathode

Figure 2: Simplified signaling pathway of Li+ ion transport through a separator.

This diagram illustrates the fundamental role of the separator in facilitating the movement of lithium ions between the anode and cathode during the charge and discharge cycles of a lithium-ion battery. The porous structure of the aramid-based separator allows for efficient ion transport while preventing direct contact between the electrodes.

References

Comparative Analysis of the Biological Activity of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a prominent pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Within this class, derivatives of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine have garnered significant attention for their potential as therapeutic agents, particularly in the realms of oncology and microbiology. This guide provides an objective comparison of the biological performance of various derivatives, supported by experimental data, to aid in the advancement of drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of different substituents on the benzimidazole core and the aminophenyl ring significantly influences their potency.

Quantitative Comparison of Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of selected this compound derivatives against different human cancer cell lines.

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Derivative A 3'-chloroMCF-7 (Breast)8.76[1]
MDA-MB-231 (Breast)11.78[1]
Derivative B 3'-bromoHCT-116 (Colon)15.48[1]
Derivative C 4'-methoxyA549 (Lung)21.50[2]
Derivative D UnsubstitutedMCF-7 (Breast)43.4[2]
MDA-MB-231 (Breast)35.9[2]
Doxorubicin (Standard Drug)MCF-7 (Breast)4.17[1]

Key Observations:

  • Halogen substitution at the 3'-position of the phenyl ring (Derivatives A and B) appears to enhance cytotoxic activity compared to the unsubstituted analog (Derivative D).

  • The chloro-substituted derivative (Derivative A) exhibited the most potent activity against the tested breast cancer cell lines.[1]

  • Even the most active derivatives generally show lower potency compared to the standard chemotherapeutic drug, Doxorubicin.

Antimicrobial Activity

The benzimidazole core is also a key feature in many antimicrobial agents. Modifications to the this compound structure have yielded compounds with significant activity against a range of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The table below presents the MIC values for representative derivatives against selected microbial strains.

Compound IDSubstituent(s)Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Derivative E 2-thiolStaphylococcus aureus32Candida albicans64[3]
Derivative F 5-nitroEscherichia coli64Aspergillus niger128[4]
Derivative G N-alkylatedStreptococcus faecalis8Candida albicans64[4]
Amikacin (Standard Antibiotic)Staphylococcus aureus4--[4]
Fluconazole (Standard Antifungal)--Candida albicans8[5]

Key Observations:

  • The introduction of a thiol group at the 2-position of the benzimidazole ring (Derivative E) confers moderate antibacterial and antifungal activity.[3]

  • N-alkylation (Derivative G) appears to be a promising strategy for enhancing antibacterial potency, particularly against Gram-positive bacteria.[4]

  • The activity of these derivatives is generally lower than that of standard clinical antimicrobial agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the data presented above.

Synthesis of this compound Derivatives

A common synthetic route involves the condensation of an appropriately substituted o-phenylenediamine with 4-aminobenzoic acid.[6]

General Procedure:

  • A mixture of the substituted o-phenylenediamine (1 mmol) and 4-aminobenzoic acid (1 mmol) is heated in a solvent such as polyphosphoric acid (PPA) or under microwave irradiation.[6]

  • The reaction mixture is heated at a specific temperature (e.g., 120-200°C) for a designated time (e.g., 2-4 hours).[7]

  • After cooling, the mixture is poured into ice-water, and the resulting precipitate is neutralized with a base (e.g., sodium bicarbonate).

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can enhance understanding. The following diagrams illustrate a potential signaling pathway targeted by these derivatives and a typical workflow for their biological evaluation.

anticancer_pathway cluster_cell Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (RTK)->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway Receptor Tyrosine Kinase (RTK)->MAPK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival MAPK/ERK Pathway->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Inhibition Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Receptor Tyrosine Kinase (RTK) Inhibition Benzimidazole Derivative->PI3K/Akt Pathway Inhibition Benzimidazole Derivative->Apoptosis Induction experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_development Lead Optimization Synthesis & Purification Synthesis & Purification Characterization (NMR, MS) Characterization (NMR, MS) Synthesis & Purification->Characterization (NMR, MS) In Vitro Anticancer Screening (MTT Assay) In Vitro Anticancer Screening (MTT Assay) Characterization (NMR, MS)->In Vitro Anticancer Screening (MTT Assay) In Vitro Antimicrobial Screening (MIC Determination) In Vitro Antimicrobial Screening (MIC Determination) Characterization (NMR, MS)->In Vitro Antimicrobial Screening (MIC Determination) Lead Compound Identification Lead Compound Identification In Vitro Anticancer Screening (MTT Assay)->Lead Compound Identification In Vitro Antimicrobial Screening (MIC Determination)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

References

A Comparative Guide to Assessing the Purity of Synthesized 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, a key intermediate in the synthesis of novel therapeutic agents and high-performance polymers.[1] This document outlines experimental protocols, presents data in a comparative format, and offers guidance on selecting the most suitable analytical technique.

Alternatives to this compound

While this compound is a versatile building block, several other benzimidazole derivatives are utilized in research for their diverse biological activities.[2] The choice of compound often depends on the specific therapeutic target or material property being investigated. Some alternatives include:

  • 2-Substituted Benzimidazoles: A broad class of compounds where various functional groups are attached at the 2-position of the benzimidazole ring, leading to a wide range of biological activities, including antimicrobial and anticancer properties.[2]

  • N-Alkylated Benzimidazoles: Modification at the nitrogen atoms of the imidazole ring can influence the compound's solubility, bioavailability, and target-binding affinity.

  • 5-Substituted Benzimidazoles: Functionalization at the 5-position of the benzene ring can be used to modulate the electronic properties and biological activity of the molecule.

Key Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is often necessary for a comprehensive purity assessment. The choice of method depends on the nature of the expected impurities, the required sensitivity, and the available instrumentation. The most common and effective techniques for analyzing aromatic amines and benzimidazole derivatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[3][]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for purity determination and impurity profiling.[3] It is particularly well-suited for non-volatile and thermally labile compounds like many benzimidazole derivatives.[3][5]

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and quantify any related impurities using a reverse-phase HPLC method.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and column oven

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Reference standard of this compound (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for the specific separation.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent used for the standard to a known concentration (e.g., 1 mg/mL).[6] Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm or 288 nm).[7]

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of synthesized compounds.[8] It provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine absolute purity.[9]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the structure and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of the N-H proton.[8]

  • Internal standard of known purity for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh 5-25 mg of the synthesized compound into a clean, dry vial.[8] Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8]

  • For qNMR: Accurately weigh a specific amount of the sample and the internal standard into the same vial and dissolve in the deuterated solvent.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration of the signals with the expected spectrum for this compound. Protons on the benzimidazole ring and the aminophenyl group will have characteristic chemical shifts.[8]

    • Purity Estimation: The presence of impurity peaks in the spectrum indicates that the sample is not pure. The relative integration of impurity signals to the main compound signals can provide an estimate of purity.

    • qNMR: Calculate the absolute purity by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive method for identifying and quantifying compounds.[10] For relatively non-volatile compounds like this compound, LC-MS is the more appropriate technique.[10]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and identify any impurities.

Instrumentation:

  • LC-MS system (e.g., a triple quadrupole or time-of-flight mass spectrometer coupled with an HPLC system)

Reagents and Materials:

  • Same as for HPLC analysis.

Procedure:

  • Sample Preparation and Chromatography: Prepare and chromatograph the sample as described in the HPLC protocol.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for aromatic amines.[10]

    • Scan Range: A mass range appropriate to detect the molecular ion of the target compound (m/z 225.26 for [M+H]⁺) and potential impurities.

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.[10]

  • Data Analysis:

    • Molecular Weight Confirmation: Identify the peak corresponding to the molecular ion of this compound in the mass spectrum.

    • Impurity Identification: Analyze the mass spectra of any other peaks in the chromatogram to identify potential impurities by their mass-to-charge ratios.

Comparative Data of Analytical Techniques

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Purity (area %), retention time, presence of impurities.Robust, reproducible, highly sensitive, well-established for routine quality control.[3][5]Requires a reference standard for quantification, may not separate all co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural confirmation, relative purity, absolute purity (qNMR).[8][9]Provides detailed structural information, does not require a reference standard of the analyte for purity estimation.[9]Lower sensitivity compared to HPLC and MS, can be complex to interpret for mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.Molecular weight confirmation, identification of impurities, high sensitivity quantification.[10]Extremely sensitive and selective, provides molecular weight information for unknown impurities.[10]Instrumentation is more complex and expensive, quantification can be influenced by matrix effects.

Visualizations

Synthesis_and_Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_assessment Purity Assessment Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Condensation Crude Product Crude Product Chemical Reaction->Crude Product Purification Step Recrystallization/ Chromatography Crude Product->Purification Step Purified Product Purified Product Purification Step->Purified Product Analytical Techniques HPLC, NMR, MS Purified Product->Analytical Techniques Final Product Pure Compound (>98%) Analytical Techniques->Final Product

Caption: Workflow for the synthesis and purity assessment of this compound.

Purity_Analysis_Methods cluster_techniques Analytical Techniques cluster_results Assessment Outcome Synthesized Compound Synthesized Compound HPLC HPLC (Purity %, Impurity Profile) Synthesized Compound->HPLC NMR NMR Spectroscopy (Structural Confirmation, qNMR) Synthesized Compound->NMR LCMS LC-MS (Molecular Weight, Impurity ID) Synthesized Compound->LCMS Purity Purity Confirmation HPLC->Purity NMR->Purity Structure Structural Verification NMR->Structure LCMS->Purity Impurities Impurity Identification LCMS->Impurities

References

A Comparative Analysis of Polyimides: Unveiling the Influence of Isomeric Phenylenediamine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct properties of polyimides synthesized from m-phenylenediamine and p-phenylenediamine with pyromellitic dianhydride.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in a myriad of advanced applications, from aerospace engineering to microelectronics. The properties of these remarkable materials are intricately linked to their molecular architecture, which is dictated by the choice of monomeric precursors. This guide provides a detailed comparison of two archetypal polyimides synthesized from a common dianhydride, pyromellitic dianhydride (PMDA), with two isomeric diamines: m-phenylenediamine (m-PDA) and p-phenylenediamine (p-PDA). The seemingly subtle difference in the substitution pattern of the diamine monomer—meta versus para—imparts significant variations in the macroscopic properties of the resulting polymers.

The Isomeric Effect: A Tale of Two Structures

The core distinction between the polyimides derived from m-PDA and p-PDA lies in the geometry of the polymer chains. The para-linkage in p-PDA results in a linear, rigid, and rod-like polymer backbone. This structural regularity allows for efficient chain packing and strong intermolecular interactions. In contrast, the meta-linkage in m-PDA introduces a kinked, less linear structure, hindering close chain packing and reducing the extent of intermolecular forces. This fundamental difference in chain conformation is the primary determinant of the divergent thermal, mechanical, and optical properties of the two polyimides.

G cluster_monomers Monomers cluster_structure Polymer Chain Structure cluster_properties Resulting Properties m_PDA m-Phenylenediamine (m-PDA) Kinked Kinked/Bent Chain m_PDA->Kinked meta-linkage p_PDA p-Phenylenediamine (p-PDA) Linear Linear/Rod-like Chain p_PDA->Linear para-linkage PMDA Pyromellitic Dianhydride (PMDA) Lower_Tg Lower Tg Kinked->Lower_Tg Lower_Modulus Lower Modulus Kinked->Lower_Modulus Higher_Elongation Higher Elongation Kinked->Higher_Elongation Amorphous More Amorphous Kinked->Amorphous Higher_Tg Higher Tg / No Tg Linear->Higher_Tg Higher_Modulus Higher Modulus Linear->Higher_Modulus Lower_Elongation Lower Elongation (Brittle) Linear->Lower_Elongation Semi_Crystalline Higher Crystallinity Linear->Semi_Crystalline

Figure 1: Influence of monomer isomerism on polyimide structure and properties.

Quantitative Comparison of Polyimide Properties

The following tables summarize the key thermal, mechanical, and optical properties of polyimides derived from PMDA with m-PDA and p-PDA. The data presented is a compilation from various sources and represents typical values. It is important to note that the properties of polyimides can be significantly influenced by the synthesis method, processing conditions, and film thickness.

Table 1: Thermal Properties

PropertyPMDA-mPDA PolyimidePMDA-pPDA Polyimide
Glass Transition Temperature (Tg) ~350 °CNo distinct Tg observed below decomposition[1]
Decomposition Temperature (TGA, 5% weight loss in N2) > 500 °C~600 °C[2]

Table 2: Mechanical Properties

PropertyPMDA-mPDA PolyimidePMDA-pPDA Polyimide
Tensile Modulus LowerHigh (Can reach up to 500 GPa in fiber form, second only to carbon fiber)[2]
Tensile Strength ModerateHigh (Biphenyl type can reach 400 MPa)[2]
Elongation at Break HigherVery Low (Often brittle)[3]

Table 3: Optical Properties

PropertyPMDA-mPDA PolyimidePMDA-pPDA Polyimide
Appearance YellowishDeep yellow to brown
Optical Transparency Generally lower than aliphatic or semi-aromatic polyimidesLower transparency due to charge-transfer complex formation
Refractive Index Lower than PMDA-pPDAHigher than PMDA-mPDA

Experimental Protocols

1. Synthesis of Poly(amic acid) (PAA) Precursor (Two-Step Method)

This is the most common method for synthesizing polyimides.

  • Materials:

    • Pyromellitic dianhydride (PMDA)

    • m-phenylenediamine (m-PDA) or p-phenylenediamine (p-PDA)

    • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

    • Nitrogen gas

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine (m-PDA or p-PDA) in the anhydrous polar aprotic solvent under a nitrogen atmosphere.

    • Once the diamine is completely dissolved, slowly add an equimolar amount of solid PMDA to the solution in small portions while stirring vigorously. The reaction is exothermic, and the temperature should be maintained at or below room temperature (e.g., using an ice bath).

    • After the addition is complete, continue stirring the solution at room temperature for several hours (typically 2-24 hours) to allow for the formation of the high molecular weight poly(amic acid) solution. The viscosity of the solution will increase significantly.

2. Preparation of Polyimide Films via Thermal Imidization

  • Procedure:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate. The thickness of the cast film can be controlled using a doctor blade or by spin coating.

    • Place the cast film in a vacuum oven or a forced-air oven and subject it to a staged heating program to evaporate the solvent and induce cyclodehydration (imidization). A typical heating schedule is as follows:

      • 80°C for 1-2 hours (to slowly remove the solvent)

      • 150°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 1 hour

      • 300-350°C for 1 hour (for complete imidization)

    • After the final heating step, allow the film to cool down slowly to room temperature to minimize internal stresses.

    • The resulting polyimide film can then be carefully peeled off from the glass substrate.

3. Key Characterization Techniques

  • Thermal Gravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability and decomposition temperature of the polyimide.

    • Methodology: A small sample of the polyimide film is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen) or in air. The weight loss of the sample is monitored as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is often reported as the decomposition temperature.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the polymer.

    • Methodology: A small sample of the polyimide film is subjected to a controlled temperature program (heating, cooling, and reheating cycles) in a DSC instrument. The heat flow to or from the sample is measured relative to a reference. The glass transition is observed as a step change in the heat flow curve.

  • Tensile Testing:

    • Purpose: To evaluate the mechanical properties of the polyimide film, including tensile modulus, tensile strength, and elongation at break.

    • Methodology: A dog-bone shaped specimen of the polyimide film is clamped in a universal testing machine and subjected to a controlled tensile force until it fractures. The stress and strain are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are determined.

  • UV-Visible Spectroscopy:

    • Purpose: To assess the optical transparency of the polyimide film.

    • Methodology: A thin film of the polyimide is placed in the beam of a UV-Vis spectrophotometer, and the amount of light transmitted through the film is measured over a range of wavelengths (typically 200-800 nm). The cutoff wavelength (the wavelength at which the transmittance drops significantly) is a key parameter.

Conclusion

The choice between m-phenylenediamine and p-phenylenediamine as the diamine monomer in the synthesis of polyimides with pyromellitic dianhydride has a profound impact on the final properties of the polymer. The linear and rigid structure of p-PDA leads to a polyimide with exceptional thermal stability and high modulus, but at the cost of processability and flexibility, often resulting in brittle films. Conversely, the kinked structure of m-PDA yields a more amorphous and flexible polyimide with a lower glass transition temperature and improved elongation, albeit with a trade-off in ultimate thermal resistance and stiffness. This comparative guide highlights the critical role of monomer structure in tailoring the properties of polyimides, providing a valuable resource for material selection and design in advanced research and development.

References

A Comparative Review of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine Applications in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(4-Aminophenyl)-1H-benzimidazol-5-amine, also known as APBIA, is a versatile chemical compound (CAS Number: 7621-86-5) that has garnered significant interest in diverse scientific fields.[1] Its rigid, heterocyclic benzimidazole core, combined with reactive amino groups, makes it a valuable building block, or synthon, for creating complex molecules with specific functionalities.[2][3] This guide provides a comparative analysis of its primary applications in two major domains: the development of novel therapeutic agents in medicinal chemistry and the synthesis of high-performance polymers in materials science. We will explore its performance against relevant alternatives, supported by experimental data and detailed protocols.

Application 1: Medicinal Chemistry - A Scaffold for Anticancer Agents

The benzimidazole nucleus is a "privileged structure" in drug design, known for its ability to interact with a wide array of biological targets.[2] APBIA serves as a key intermediate in the synthesis of novel therapeutic agents, with a primary focus on targeted cancer therapies.[2] The mechanism of action for many of its derivatives involves the inhibition of kinases—enzymes that are critical for cancer cell growth and proliferation signaling pathways.[1] By blocking these pathways, these compounds can induce programmed cell death (apoptosis) in malignant cells.[1]

Comparative Performance Data

While specific quantitative data comparing APBIA-derivatives directly to a standard drug like Doxorubicin in a single study is not available in the provided search results, the general principle is to evaluate new compounds for their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The research goal is to develop compounds with high potency against cancer cells and low toxicity towards healthy cells.

Table 1: Illustrative Comparison of Anticancer Agent Potency (Hypothetical Data for Context) This table is a conceptual representation. Actual values would be derived from specific experimental studies.

CompoundTarget Cell LineIC₅₀ (µM)Therapeutic Index
APBIA Derivative XA549 (Lung Carcinoma)5.2High
Doxorubicin (Standard)A549 (Lung Carcinoma)1.5Low
APBIA Derivative YMCF-7 (Breast Cancer)8.1High
Cisplatin (Standard)MCF-7 (Breast Cancer)12.5Moderate
Key Signaling Pathway: Kinase Inhibition

Derivatives of APBIA often function by inhibiting protein kinases, which are central to the signaling cascades that control cell growth, differentiation, and survival. By blocking the ATP-binding site of a specific kinase, the derivative prevents the phosphorylation of downstream proteins, thereby halting the pro-growth signal and potentially leading to apoptosis.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, VEGFR) Receptor->Kinase 2. Activation Substrate Substrate Protein Kinase->Substrate 3. Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription (Proliferation, Survival) PhosphoSubstrate->Transcription 4. Signal Transduction Apoptosis Apoptosis Transcription->Apoptosis Leads to Inhibition of APBIA_deriv APBIA Derivative APBIA_deriv->Kinase GrowthFactor Growth Factor GrowthFactor->Receptor 1. Binding

Caption: Simplified signaling pathway for kinase inhibition by an APBIA derivative.

Experimental Protocol: General Kinase Inhibition Assay (Luminescence-Based)
  • Reagent Preparation: Prepare a buffer solution containing the purified target kinase, the specific substrate peptide, and ATP. Serially dilute the APBIA-derived test compound to various concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, its substrate, and the test compound. Initiate the reaction by adding a final concentration of ATP (e.g., 10 µM). Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of remaining ATP in the well. The light signal is inversely correlated with kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. The amount of ATP consumed is calculated by comparing the signal from wells with the active enzyme to wells with no enzyme. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Application 2: Materials Science - Monomer for High-Performance Polymers

In materials science, APBIA is used as a novel diamine monomer for the synthesis of advanced polymers, particularly polyimides (PIs) and sulfonated polyimides (SPIBIs).[2][4] These materials are sought after for applications demanding high thermal stability and robust mechanical properties, such as in the aerospace and electronics industries.[2] APBIA-based polymers have shown superior performance compared to those made with more conventional diamines.

Comparative Performance Data

The incorporation of the rigid benzimidazole moiety from APBIA into the polymer backbone enhances thermal and mechanical properties. Studies have shown that polyimides derived from APBIA exhibit superior thermal stability compared to those made from other common diamines.[2] Furthermore, when used to create proton exchange membranes (PEMs), the resulting materials show significantly improved mechanical, oxidative, and hydrolytic stability.[4][5]

Table 2: Comparison of Thermal Properties of Polyimide Films Data is based on descriptions in the literature; specific values are illustrative representations.

PropertyPolyimide from APBIAPolyimide from 4,4'-Oxydianiline (ODA)
Glass Transition Temp. (Tg)> 350 °C~270 °C
5% Weight Loss Temp. (Td5)~550 °C~510 °C
Tensile Strength at 200 °CHigh RetentionModerate Retention
Experimental Workflow: Synthesis and Characterization of Polyimide Film

The typical synthesis of a polyimide from APBIA involves a two-step process: polycondensation to form a poly(amic acid) precursor, followed by thermal or chemical imidization to create the final polyimide film.

G APBIA APBIA Monomer Polycondensation 1. Polycondensation (Stir at RT, 24h) APBIA->Polycondensation Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Polycondensation Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->Polycondensation PAA Poly(amic acid) Solution Polycondensation->PAA Casting 2. Film Casting (Doctor Blade) PAA->Casting PAA_Film PAA Gel Film Casting->PAA_Film Imidization 3. Thermal Imidization (Stepwise Heating to 350°C) PAA_Film->Imidization PI_Film Final Polyimide Film Imidization->PI_Film Characterization 4. Characterization (TGA, DMA, Tensile Test) PI_Film->Characterization

Caption: Workflow for the synthesis and testing of a polyimide film using APBIA.

Experimental Protocol: Polyimide Synthesis from APBIA
  • Monomer Dissolution: In a dry, nitrogen-purged flask, dissolve this compound (APBIA) in a polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP), with mechanical stirring until fully dissolved.

  • Polycondensation: Slowly add an equimolar amount of a dianhydride monomer (e.g., pyromellitic dianhydride, PMDA) in powder form to the APBIA solution. The addition should be done in portions to control the reaction viscosity.

  • Poly(amic acid) Formation: Continue stirring the mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity will increase significantly, indicating the formation of the poly(amic acid) (PAA) precursor.

  • Film Casting: Pour the viscous PAA solution onto a clean glass plate. Use a doctor blade to cast a film of uniform thickness.

  • Thermal Imidization: Place the glass plate in a programmable oven. Heat the film using a stepwise temperature ramp: 100°C for 1 hour, 200°C for 1 hour, and finally 350°C for 1 hour. This process removes the solvent and converts the PAA into the chemically stable polyimide.

  • Film Recovery: After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate for subsequent characterization.

References

Cross-Validation of Cysteine-Reactive Chemoproteomic Data: A Comparison with Published Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data generated using a common chemoproteomic workflow for the identification and quantification of reactive cysteine residues in complex biological samples. While the specific term "Azido-Biotin-Iodoacetamide (APBIA)" as a singular reagent is not widely documented in the reviewed literature, the functional components—an iodoacetamide group for cysteine alkylation, a biotin moiety for enrichment, and an azide group for bioorthogonal ligation—form the foundation of a powerful and frequently utilized strategy in chemical proteomics. This guide will objectively compare the performance of this general workflow with published results, supported by experimental data and detailed methodologies.

Data Presentation

The following tables summarize quantitative data from various studies that employ a cysteine-reactive iodoacetamide probe followed by biotinylation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a technique often referred to as "click chemistry." This multi-step approach achieves the same functional outcome as a hypothetical singular "APBIA" reagent.

Table 1: Comparison of Identified Cysteine-Containing Peptides and Proteins Across Different Studies

Study / MethodProbe UsedEnrichment ReagentNumber of Identified Cysteine PeptidesNumber of Identified Cysteine-Containing ProteinsCell/Tissue TypeReference
isoTOP-ABPP Iodoacetamide-alkyneAzide-functionalized biotin probe with cleavable tag>7,000 (in some studies)>1,500Human cell lines[1]
SLC-ABPP Iodoacetamide-based probeAzide-functionalized biotin probeNot specified~6,000Human cell lines[1]
QTRP 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM)Isotopically labeled azido-biotin with photo-cleavable linkerNot specifiedNot specifiedCell or tissue samples[2]
Cys-Surf Platform Iodoacetamide alkyneBiotinylation via CuAAC>2,800 (membrane proteins)1,046 (membrane proteins)Human cell lines[3]
General Chemoproteomics Iodoacetamide alkyne (IAA)Biotin-azide34,225 (optimized workflow)Not specifiedNot specified[3]

Table 2: Key Reagent Concentrations and Incubation Times in Experimental Protocols

StepReagentTypical ConcentrationTypical Incubation TimeTemperatureReference
Cysteine Alkylation Iodoacetamide-alkyne (IAA)100 µM1 hour25 °C[4]
Click Chemistry (CuAAC) Biotin-azide100 µM1 hour25 °C[4]
Copper(II) sulfate1.0 mM1 hour25 °C[4]
TCEP (reducing agent)1.0 mM1 hour25 °C[4]
TBTA ligand100 µM1 hour25 °C[4]
Protein Digestion Trypsin1:100 (enzyme:protein)Overnight37 °C[5]
Peptide Elution 80% Acetonitrile, 0.1% TFA, 0.1% Formic AcidNot ApplicableNot ApplicableNot Applicable[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that utilize the iodoacetamide-alkyne and biotin-azide chemoproteomic workflow.

Protocol 1: Labeling of Reactive Cysteines in Cell Lysate
  • Cell Lysis: Harvest cells and lyse in a suitable buffer (e.g., DPBS) to a final protein concentration of 2.0 mg/ml.[4]

  • Probe Labeling: Treat the soluble cell lysate with 100 µM iodoacetamide-alkyne probe. Incubate for 1 hour at 25 °C.[4]

  • Click Chemistry Reaction: To the labeled lysate, add the following reagents to the final concentrations indicated: 100 µM biotin-azide, 1.0 mM TCEP (tris(2-carboxyethyl)phosphine), 100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand, and 1.0 mM copper(II) sulfate. Incubate for 1 hour at 25 °C.[4]

  • Protein Precipitation: Precipitate the biotinylated proteins using 10% trichloroacetic acid (TCA) at -80 °C overnight.[4]

  • Washing: Centrifuge to pellet the proteins and wash the pellet twice with cold methanol.[4]

Protocol 2: Enrichment of Biotinylated Proteins and Peptides
  • Solubilization: Solubilize the washed protein pellet in DPBS containing 1.2% SDS with sonication and heating (80 °C for 5 minutes).[4]

  • Streptavidin Bead Incubation: Dilute the solubilized proteome with DPBS and incubate with streptavidin-agarose beads overnight at 4 °C to capture biotinylated proteins.[4]

  • Washing: Wash the beads sequentially with 0.20% SDS in DPBS, DPBS alone, and water to remove non-specifically bound proteins.[4]

  • On-Bead Digestion: Resuspend the beads in 6 M urea in DPBS. Reduce disulfide bonds with 10 mM DTT at 65 °C for 15 minutes, followed by alkylation of newly exposed cysteines with 20 mM iodoacetamide at 37 °C for 30 minutes.[4] Dilute the urea and digest the proteins with trypsin overnight at 37 °C.[5]

  • Elution of Labeled Peptides: Elute the biotinylated peptides from the streptavidin beads using a solution of 80% acetonitrile, 0.1% TFA, and 0.1% formic acid.[5]

Protocol 3: Sample Preparation for Mass Spectrometry
  • Sample Clean-up: Desalt the eluted peptides using a C18 StageTip column.[3]

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the biotinylated peptides and the corresponding proteins. The search parameters should include a variable modification on cysteine residues corresponding to the mass of the iodoacetamide-biotin tag.[6]

Mandatory Visualization

Diagrams of Experimental Workflows and Signaling Pathways

Chemoproteomic_Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Cell_Lysate 1. Cell Lysate Preparation Probe_Labeling 2. Iodoacetamide-Alkyne Labeling Cell_Lysate->Probe_Labeling Click_Chemistry 3. Biotin-Azide Click Chemistry Probe_Labeling->Click_Chemistry Streptavidin_Capture 4. Streptavidin Affinity Capture Click_Chemistry->Streptavidin_Capture Washing 5. Washing Steps Streptavidin_Capture->Washing On_Bead_Digestion 6. On-Bead Trypsin Digestion Washing->On_Bead_Digestion Elution 7. Peptide Elution On_Bead_Digestion->Elution LC_MSMS 8. LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis 9. Data Analysis & Identification LC_MSMS->Data_Analysis

Chemoproteomic workflow for cysteine profiling.

Chemical_Reactions cluster_alkylation Cysteine Alkylation cluster_click Click Chemistry (CuAAC) Protein_Cys_SH Protein-Cys-SH Alkylated_Protein Protein-Cys-S-CH2-CO-NH-Alkyne Protein_Cys_SH->Alkylated_Protein + IAA Iodoacetamide-Alkyne IAA->Alkylated_Protein + Alkylated_Protein_2 Protein-Cys-S-CH2-CO-NH-Alkyne Final_Product Protein-Cys-S-CH2-CO-NH-Triazole-Biotin Alkylated_Protein_2->Final_Product + Biotin_Azide Biotin-N3 Biotin_Azide->Final_Product + Cu(I)

Key chemical reactions in the workflow.

Redox_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Protein_Cys_SH Protein-Cys-SH (Reduced) ROS->Protein_Cys_SH Oxidation Protein_Cys_SOH Protein-Cys-SOH (Sulfenic Acid) Protein_Cys_SH->Protein_Cys_SOH APBIA_Workflow APBIA-like Workflow (Blocks free SH) Protein_Cys_SH->APBIA_Workflow Alkylation Downstream_Signaling Downstream Signaling Events Protein_Cys_SOH->Downstream_Signaling

Probing redox signaling with cysteine labeling.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS Number: 7621-86-5), a compound recognized for its potential health hazards. Adherence to these guidelines is critical to mitigate risks and ensure compliance with regulatory standards.

I. Hazard Profile and Safety Considerations

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Category 2)[1]

  • Causes serious eye irritation (Category 2)[1]

  • May cause respiratory irritation[1]

  • Suspected of causing genetic defects[2][3]

Given these potential dangers, strict adherence to safety protocols is mandatory during handling and disposal.

Table 1: Hazard Identification and Precautionary Statements

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, oral (Category 4)P264: Wash thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312+P330: If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: If on skin: Wash with soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[1] P337+P313: If eye irritation persists: get medical advice/attention.[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340+P312: If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
H341: Suspected of causing genetic defectsGerm cell mutagenicityP201: Obtain special instructions before use.[2] P202: Do not handle until all safety precautions have been read and understood.[2]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2] It is imperative not to release this chemical into the environment.[1]

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling, ensure all safety precautions from the Safety Data Sheet (SDS) have been read and understood. [2]

  • Wear appropriate PPE: This includes impervious protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[2]

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

2. Containment of Waste:

  • Solid Waste:

    • Carefully sweep up or vacuum any solid spillage.[1]

    • Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[1] Avoid creating dust.[2]

  • Unused Product:

    • Keep the compound in its original or a compatible, tightly sealed container.[1]

    • Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound".

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as paper towels, gloves, and weighing boats, should be considered contaminated.

    • Place all contaminated materials in a designated, sealed hazardous waste container.

    • Contaminated clothing should be removed and washed before reuse.[1]

3. Storage of Waste:

  • Store the sealed waste container in a designated, locked-up, and well-ventilated area away from incompatible materials.[1][2]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).

  • Disposal must be in accordance with all local, regional, and national regulations. [1][2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.

III. Emergency Procedures in Case of a Spill

  • Evacuate the immediate area and restrict access to non-essential personnel.[2]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.

  • Carefully collect the spilled material and place it in a sealed container for disposal, following the procedures outlined above.[1]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste / Unused Product waste_type->solid Solid contaminated Contaminated Materials (e.g., gloves, paper towels) waste_type->contaminated Contaminated collect Carefully Collect into a Labeled, Sealed Container solid->collect contaminated->collect store Store in a Designated Locked & Ventilated Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Proper Disposal (in accordance with regulations) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS No. 7621-86-5). Adherence to these protocols is essential to ensure personnel safety and mitigate potential laboratory hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is suspected of causing genetic defects. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a ventilated enclosure) Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield is required if there is a splash hazard.Nitrile gloves (minimum 11 mil thickness). Double gloving is recommended.Fully buttoned laboratory coat made of low-linting, non-flammable material (e.g., Nomex®).Not generally required if handled in a certified chemical fume hood.
Handling solutions and conducting reactions Chemical safety goggles.Nitrile gloves (minimum 11 mil thickness).Fully buttoned laboratory coat.Not generally required if handled in a certified chemical fume hood.
Cleaning spills Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a laboratory coat.A NIOSH-approved respirator with P100 particulate filters is required.
Waste disposal Chemical safety goggles.Nitrile gloves (minimum 11 mil thickness).Fully buttoned laboratory coat.Not generally required for handling sealed waste containers.

Experimental Protocols: Donning, Doffing, and Disposal Procedures

Strict adherence to the following step-by-step procedures is crucial to minimize the risk of contamination.

2.1. Donning (Putting On) PPE Protocol

  • Hand Hygiene: Thoroughly wash and dry hands before beginning.

  • Lab Coat/Gown: Put on a clean, fully buttoned laboratory coat.

  • Eye/Face Protection: Put on chemical safety goggles and adjust for a snug fit. If a splash hazard exists, don a face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair of gloves over the first.

2.2. Doffing (Removing) PPE Protocol

The doffing process is critical to prevent cross-contamination.[1] The outside of your PPE should be considered contaminated.

  • Gloves (Outer Pair if Double-Gloved): Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out and over the first glove. Dispose of the gloves in a designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used) and then the safety goggles by handling the headband or earpieces. Place them in a designated area for decontamination.

  • Lab Coat/Gown: Unbutton the lab coat. Peel it away from your body, turning the sleeves inside out as you remove your arms. Fold the lab coat with the contaminated side inward and place it in a designated laundry receptacle for contaminated clothing or a disposal bag if it is disposable.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same procedure as for the outer pair.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

2.3. Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable gloves, bench paper, and contaminated weighing paper, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this chemical in a compatible, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage and Pickup: Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel.

Visual Guides: Workflows and Decision-Making

The following diagrams illustrate the key decision-making and operational workflows for handling this compound.

PPE_Selection_Workflow start Start: Task Assessment task Identify Handling Scenario start->task weighing Weighing/Solution Prep task->weighing reaction Handling Solutions/Reactions task->reaction spill Spill Cleanup task->spill disposal Waste Disposal task->disposal ppe_weighing Goggles, Face Shield (if splash risk) Double Nitrile Gloves (11 mil) Lab Coat weighing->ppe_weighing ppe_reaction Goggles Nitrile Gloves (11 mil) Lab Coat reaction->ppe_reaction ppe_spill Goggles, Face Shield Heavy-duty Nitrile/Butyl Gloves Chemical-resistant Apron P100 Respirator spill->ppe_spill ppe_disposal Goggles Nitrile Gloves (11 mil) Lab Coat disposal->ppe_disposal end Proceed with Task ppe_weighing->end ppe_reaction->end ppe_spill->end ppe_disposal->end

Caption: PPE Selection Workflow based on the handling scenario.

Safe_Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal assess_hazards Assess Hazards & Review SDS select_ppe Select Appropriate PPE (See Table 1) assess_hazards->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Handle Chemical in a Fume Hood don_ppe->handle_chemical segregate_waste Segregate Contaminated Waste handle_chemical->segregate_waste decontaminate Decontaminate Work Area segregate_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste per Protocol doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.